PNT6555
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H55BN6O11 |
|---|---|
Molecular Weight |
710.6 g/mol |
IUPAC Name |
2-[4-[2-[[4-[[(2R)-1-[(2R)-2-boronocyclopentyl]-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C32H55BN6O11/c1-22(31(47)25-3-2-4-26(25)33(49)50)35-32(48)24-7-5-23(6-8-24)17-34-27(40)18-36-9-11-37(19-28(41)42)13-15-39(21-30(45)46)16-14-38(12-10-36)20-29(43)44/h22-26,49-50H,2-21H2,1H3,(H,34,40)(H,35,48)(H,41,42)(H,43,44)(H,45,46)/t22-,23?,24?,25?,26-/m1/s1 |
InChI Key |
MKKGRDYKVPEDKG-GMXMWVCDSA-N |
Isomeric SMILES |
B([C@@H]1CCCC1C(=O)[C@@H](C)NC(=O)C2CCC(CC2)CNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)(O)O |
Canonical SMILES |
B(C1CCCC1C(=O)C(C)NC(=O)C2CCC(CC2)CNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
PNT6555: A Technical Guide to a Novel Fibroblast Activation Protein (FAP) Inhibitor for Radiotheranostic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PNT6555, a novel, potent, and selective inhibitor of Fibroblast Activation Protein (FAP). This compound is a key component of a radiotheranostic platform, designed for both imaging and targeted radiotherapy of FAP-positive tumors. This document details the preclinical data, experimental protocols, and underlying biological pathways associated with this compound.
Core Concepts and Mechanism of Action
This compound is a D-ala-boroPro-based radioligand that targets FAP, a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the microenvironment of over 90% of epithelial tumors.[1] FAP plays a crucial role in tumor growth, invasion, and metastasis.[2] this compound, when chelated with a radioisotope, serves as a vehicle to deliver radiation directly to the tumor site.
For diagnostic purposes, this compound is labeled with Gallium-68 (⁶⁸Ga-PNT6555) for Positron Emission Tomography (PET) imaging to identify patients with FAP-expressing tumors.[2][3] For therapeutic applications, it is labeled with beta-emitting Lutetium-177 (¹⁷⁷Lu-PNT6555) or alpha-emitting Actinium-225 (²²⁵Ac-PNT6555) to deliver cytotoxic radiation to the tumor microenvironment.[1][2][4] The theranostic approach allows for patient selection based on imaging, followed by targeted radionuclide therapy.
Quantitative Data
The preclinical development of this compound has yielded significant quantitative data regarding its potency, selectivity, and in vivo performance.
In Vitro Inhibition of FAP and Related Proteases
This compound and its metal-chelated forms demonstrate potent and selective inhibition of FAP. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) against recombinant human FAP, prolyl endopeptidase (PREP), and dipeptidyl peptidase 4 (DPP4).
| Compound | FAP IC₅₀ (nM) | PREP IC₅₀ (nM) | DPP4 IC₅₀ (nM) | Selectivity Index (PREP/FAP) | Selectivity Index (DPP4/FAP) |
| This compound | 3.9 ± 0.3 | 900 ± 97 | >100,000 | 230 | >26,000 |
| ⁿᵃᵗLu-PNT6555 | 16 ± 3.0 | 4,100 ± 740 | >100,000 | 260 | >6,300 |
| ⁿᵃᵗGa-PNT6555 | 55 ± 3.0 | 3,600 ± 510 | >100,000 | 65 | >1,800 |
| Data from fluorometric assays with recombinant human enzymes.[3] |
In Vitro Potency Against Various FAP Sources
This compound and its analogs exhibit potent inhibition across different forms and species of FAP.
| Compound | Recombinant Human FAP IC₅₀ (nM) | Recombinant Mouse FAP IC₅₀ (nM) | HEK-mFAP Cell Membrane FAP IC₅₀ (nM) |
| This compound | 1.8 ± 0.4 | 0.2 ± 0.01 | 0.8 ± 0.03 |
| ⁿᵃᵗLu-PNT6555 | 6.6 ± 0.5 | 0.4 ± 0.01 | 1.2 ± 0.1 |
| Data from in vitro inhibition assays.[3] |
In Vivo Biodistribution of ¹⁷⁷Lu-PNT6555 in a Xenograft Model
Biodistribution studies in mice bearing HEK-mFAP xenograft tumors demonstrate high tumor uptake and retention with rapid clearance from normal tissues.
| Organ | 4 h (%ID/g) | 24 h (%ID/g) | 72 h (%ID/g) | 168 h (%ID/g) |
| Blood | 0.43 ± 0.06 | 0.07 ± 0.01 | 0.01 ± 0.00 | 0.00 ± 0.00 |
| Heart | 0.27 ± 0.04 | 0.06 ± 0.01 | 0.02 ± 0.00 | 0.01 ± 0.00 |
| Lungs | 0.49 ± 0.07 | 0.12 ± 0.02 | 0.04 ± 0.01 | 0.02 ± 0.00 |
| Liver | 0.59 ± 0.08 | 0.23 ± 0.03 | 0.09 ± 0.01 | 0.04 ± 0.01 |
| Spleen | 0.23 ± 0.03 | 0.09 ± 0.01 | 0.04 ± 0.01 | 0.02 ± 0.00 |
| Kidneys | 3.21 ± 0.45 | 0.89 ± 0.12 | 0.28 ± 0.04 | 0.11 ± 0.02 |
| Muscle | 0.19 ± 0.03 | 0.05 ± 0.01 | 0.02 ± 0.00 | 0.01 ± 0.00 |
| Bone | 0.51 ± 0.07 | 0.21 ± 0.03 | 0.10 ± 0.01 | 0.06 ± 0.01 |
| Tumor | 12.5 ± 1.75 | 11.8 ± 1.65 | 10.9 ± 1.53 | 8.9 ± 1.25 |
| %ID/g = percent injected dose per gram of tissue. Data are presented as mean ± SEM.[3] |
Antitumor Efficacy of Radioliabeled this compound
Single-dose therapeutic studies in HEK-mFAP xenograft models demonstrated significant, dose-responsive antitumor activity.
| Treatment | Dose | Outcome |
| ¹⁷⁷Lu-PNT6555 | 30 MBq | 50% (3/6) of mice achieved tumor-free survival at 80 days post-injection.[1] |
| ¹⁷⁷Lu-PNT6555 | 60 MBq | 100% (6/6) of mice achieved tumor-free survival at 80 days post-injection.[1] |
| ²²⁵Ac-PNT6555 | 50 kBq | 67% (4/6) of mice achieved tumor-free survival at 70 days post-injection.[1] |
Signaling Pathways and Experimental Workflows
FAP-Mediated Signaling in the Tumor Microenvironment
FAP contributes to cancer progression through various signaling pathways. Its proteolytic activity remodels the extracellular matrix (ECM), releasing growth factors and promoting cell migration and invasion. FAP has also been shown to influence intracellular signaling cascades that regulate proliferation and cell survival.
This compound Radiotheranostic Workflow
The clinical application of this compound follows a theranostic workflow, beginning with patient selection via PET imaging and proceeding to targeted radionuclide therapy.
Experimental Protocols
In Vitro FAP Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its analogs against FAP.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC)
-
This compound and its analogs
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplates (black, clear bottom)
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and analogs) in assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant FAP enzyme to each well.
-
Add the serially diluted test compounds to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm) over time using a fluorometric plate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Biodistribution Study in a Xenograft Mouse Model
Objective: To evaluate the uptake, distribution, and clearance of radiolabeled this compound in tumor-bearing mice.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
FAP-expressing tumor cells (e.g., HEK-mFAP)
-
Radiolabeled this compound (e.g., ¹⁷⁷Lu-PNT6555)
-
Anesthetic agent
-
Gamma counter
-
Standard laboratory equipment for animal handling and tissue collection
Procedure:
-
Tumor Inoculation: Subcutaneously inoculate mice with FAP-expressing tumor cells. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radiotracer Administration: Administer a known amount of radiolabeled this compound to each mouse via intravenous injection (e.g., tail vein).
-
Time-Point Euthanasia: At predefined time points post-injection (e.g., 1, 4, 24, 48, 72, 168 hours), euthanize a cohort of mice.
-
Tissue Collection: Immediately following euthanasia, collect blood and dissect key organs and tissues (e.g., tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Sample Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter. Include standards of the injected dose for calibration.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This is determined by dividing the radioactivity in the tissue by the total injected radioactivity and normalizing to the tissue weight.
Conclusion
This compound is a promising FAP inhibitor with significant potential as a radiotheranostic agent for a wide range of FAP-positive cancers. Its high potency and selectivity, coupled with favorable in vivo biodistribution and compelling antitumor efficacy in preclinical models, support its ongoing clinical development.[1][2][3] The theranostic approach enabled by this compound offers a personalized medicine strategy, allowing for the selection of patients most likely to benefit from this targeted radionuclide therapy. Further clinical investigation in the FRONTIER trial will be crucial in establishing the safety and efficacy of this compound in cancer patients.[3]
References
The Role of PNT6555 in Targeting the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a significant challenge in cancer therapy, fostering tumor growth, metastasis, and resistance to treatment. A key component of the TME is the cancer-associated fibroblast (CAF), which expresses Fibroblast Activation Protein (FAP) in over 90% of epithelial carcinomas.[1][2][3] PNT6555 is a novel FAP-targeting radiotheranostic agent designed to selectively deliver radiation to the tumor stroma, thereby disrupting the supportive network of cancer cells. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.
This compound is a boronic acid-based FAP inhibitor that can be chelated with diagnostic radionuclides like Gallium-68 (⁶⁸Ga) for PET imaging or therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu), Actinium-225 (²²⁵Ac), and Terbium-161 (¹⁶¹Tb) for targeted radiotherapy.[4][5] This dual functionality allows for patient selection through imaging and subsequent targeted treatment, embodying the principles of personalized medicine.
Mechanism of Action
This compound's primary mechanism of action is the targeted delivery of cytotoxic radiation to FAP-expressing cells within the tumor microenvironment.[1] By binding with high affinity to FAP on CAFs, this compound concentrates the radioactive payload in the tumor stroma, leading to localized cell killing through DNA damage induced by beta or alpha particles.[1] This targeted approach aims to minimize off-target toxicity to healthy tissues.[6]
Beyond direct cytotoxicity to CAFs, the radiation delivered by this compound is hypothesized to induce a cascade of secondary effects within the TME, including:
-
Disruption of Tumor-Stroma Interactions: By ablating FAP-positive CAFs, this compound can interfere with the signaling pathways that promote tumor growth, invasion, and angiogenesis.[1]
-
Induction of Immunogenic Cell Death (ICD): Radiation can induce ICD in targeted cells, leading to the release of damage-associated molecular patterns (DAMPs).[7][8]
-
Modulation of the Immune Microenvironment: The release of DAMPs and tumor-associated antigens can stimulate an anti-tumor immune response, potentially converting an immunologically "cold" tumor into a "hot" one.[6][9] This includes the activation of dendritic cells (DCs), enhanced antigen presentation, and subsequent activation and infiltration of cytotoxic CD8+ T-lymphocytes.[2]
-
Upregulation of PD-L1: Radiotherapy has been shown to upregulate the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, suggesting a potential synergistic effect when combined with immune checkpoint inhibitors.[3][10]
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound and its analogs.
Table 1: In Vitro FAP Inhibition by this compound and its Analogs [4]
| Compound | Recombinant Human FAP IC₅₀ (nM) | Recombinant Mouse FAP IC₅₀ (nM) |
| This compound | 0.8 ± 0.1 | 1.2 ± 0.2 |
| ⁿᵃᵗGa-PNT6555 | 1.0 ± 0.2 | 1.5 ± 0.3 |
| ⁿᵃᵗLu-PNT6555 | 0.9 ± 0.1 | 1.3 ± 0.2 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the FAP enzyme activity in vitro.
Table 2: Biodistribution of ¹⁷⁷Lu-PNT6555 in HEK-mFAP Xenograft Model (%ID/g) [4]
| Tissue | 4 h | 24 h | 48 h | 120 h | 168 h |
| Blood | 0.48 ± 0.07 | 0.10 ± 0.01 | 0.05 ± 0.01 | 0.02 ± 0.00 | 0.01 ± 0.00 |
| Tumor | 12.3 ± 1.5 | 10.8 ± 1.2 | 9.7 ± 1.1 | 7.9 ± 0.9 | 6.8 ± 0.8 |
| Kidneys | 3.2 ± 0.4 | 1.5 ± 0.2 | 1.1 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| Liver | 0.6 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Spleen | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Lungs | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Muscle | 0.3 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Bone | 1.1 ± 0.1 | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.0 |
%ID/g: percentage of injected dose per gram of tissue. Data are presented as mean ± SEM.
Table 3: Antitumor Efficacy of Radiolabeled this compound in HEK-mFAP Xenograft Model [5][11]
| Treatment Group | Dose | Median Survival (days) | Tumor Growth Delay (days) |
| Vehicle | - | 21 | - |
| ¹⁷⁷Lu-PNT6555 | 15 MBq | 35 | 14 |
| ¹⁷⁷Lu-PNT6555 | 30 MBq | 58 | 37 |
| ¹⁷⁷Lu-PNT6555 | 60 MBq | >100 | >79 |
| ²²⁵Ac-PNT6555 | 5 kBq | 32 | 11 |
| ²²⁵Ac-PNT6555 | 25 kBq | 55 | 34 |
| ²²⁵Ac-PNT6555 | 50 kBq | 86 | 65 |
Experimental Protocols
In Vitro FAP Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human or mouse FAP enzyme and a fluorogenic substrate are prepared in an appropriate assay buffer.
-
Compound Dilution: this compound and its analogs are serially diluted to a range of concentrations.
-
Incubation: The diluted compounds are pre-incubated with the FAP enzyme for a specified time at 37°C.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated, and IC₅₀ values are determined by fitting the data to a dose-response curve.
Cellular Uptake and Internalization Assay
-
Cell Culture: HEK-mFAP cells (human embryonic kidney cells engineered to express mouse FAP) are cultured to confluence in appropriate media.
-
Radioligand Incubation: Cells are incubated with a known concentration of radiolabeled this compound (e.g., ¹⁷⁷Lu-PNT6555) for various time points at 37°C.
-
Washing: After incubation, cells are washed with ice-cold PBS to remove unbound radioligand.
-
Surface-Bound vs. Internalized Fraction: To differentiate between surface-bound and internalized radioligand, cells are treated with an acid wash (e.g., glycine (B1666218) buffer, pH 2.5) to strip surface-bound radioactivity. The radioactivity in the acid wash (surface-bound) and the remaining cell lysate (internalized) is measured using a gamma counter.
-
Data Analysis: The percentage of internalized radioactivity is calculated as a fraction of the total cell-associated radioactivity.
In Vivo Biodistribution Studies
-
Animal Model: Immunocompromised mice are subcutaneously inoculated with HEK-mFAP cells. Tumors are allowed to grow to a specified size.
-
Radiotracer Injection: A known amount of radiolabeled this compound is injected intravenously into the tumor-bearing mice.
-
Tissue Harvesting: At predetermined time points post-injection, mice are euthanized, and various tissues and organs (including the tumor) are harvested.
-
Radioactivity Measurement: The harvested tissues are weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each tissue at each time point.
Antitumor Efficacy Studies
-
Tumor Implantation: As in the biodistribution studies, immunocompromised mice are implanted with HEK-mFAP cells.
-
Treatment Administration: Once tumors reach a predetermined volume, mice are randomized into treatment groups and receive a single intravenous injection of either vehicle control or different doses of radiolabeled this compound.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.
-
Survival Monitoring: Mice are monitored daily for signs of toxicity and overall survival.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare tumor growth inhibition between treatment groups. Kaplan-Meier survival curves are generated to analyze survival data.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Workflow for in vivo antitumor efficacy studies of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Immune modulation following α and β− radionuclide therapy targeting fibroblast activation protein-α in a preclinical tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Expanding the Horizon of Targeted Radionuclide Therapy: Immunotherapy Combinations and FAP-Targeted Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of Radioligand Therapy and Immunotherapy: How to Make It Work in Clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Immunological effects of radiopharmaceutical therapy [frontiersin.org]
- 9. Frontiers | Radiotherapy induced immunogenic cell death by remodeling tumor immune microenvironment [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Preclinical Development and Characterization of PNT6555: A Theranostic Agent for FAP-Positive Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PNT6555 is a novel, boronic acid-based radiotheranostic agent designed to target Fibroblast Activation Protein-α (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial tumors.[1][2] This document provides a comprehensive overview of the preclinical development and characterization of this compound, a molecule that comprises a FAP-targeting moiety linked to a DOTA chelator, enabling it to be labeled with various radionuclides for both imaging and therapeutic applications.[3][4] Preclinical data demonstrate that this compound, when chelated with diagnostic isotopes like gallium-68 (B1239309) (⁶⁸Ga) or therapeutic isotopes such as lutetium-177 (B1209992) (¹⁷⁷Lu), actinium-225 (B1199940) (²²⁵Ac), or terbium-161 (B1209772) (¹⁶¹Tb), exhibits potent and specific FAP inhibition, rapid tumor uptake with prolonged retention, and significant anti-tumor efficacy in mouse models.[3][5][6] These findings support the clinical translation of this compound as a promising theranostic agent for a wide range of FAP-positive cancers.[5] A Phase I clinical trial for ¹⁷⁷Lu-PNT6555 commenced in June 2022.[1]
Introduction: Targeting the Tumor Microenvironment
The tumor microenvironment, particularly the role of cancer-associated fibroblasts, is a critical factor in tumor growth, invasion, and metastasis.[1] FAP is overexpressed in the stroma of over 90% of epithelial carcinomas while having minimal expression in normal adult tissues, making it an attractive target for delivering cytotoxic agents directly to the tumor site.[1][2] this compound is a FAP inhibitor (FAPI) based on a boronic acid derivative, N-(pyridine-4-carbonyl)-d-Ala-boroPro, which demonstrates high potency and selectivity for FAP.[5][7] Its design as a theranostic agent allows for a synergistic approach in oncology, where a diagnostic counterpart (e.g., ⁶⁸Ga-PNT6555 for PET imaging) can identify patients with FAP-expressing tumors who are most likely to benefit from the therapeutic version (e.g., ¹⁷⁷Lu-PNT6555).[1][8]
Mechanism of Action and Theranostic Concept
This compound functions by selectively binding to FAP on the surface of CAFs within the tumor stroma.[1] Once bound, the chelated radionuclide delivers a localized dose of radiation. The type of radiation and its therapeutic effect depend on the chosen isotope:
-
⁶⁸Ga-PNT6555 (Diagnostic): Gallium-68 is a positron emitter used for Positron Emission Tomography (PET) imaging, allowing for the visualization and quantification of FAP expression in tumors.[1][3]
-
¹⁷⁷Lu-PNT6555 (Therapeutic): Lutetium-177 is a beta emitter that induces DNA damage and apoptosis in targeted tumor cells and surrounding cells within a short range.[1]
-
²²⁵Ac-PNT6555 (Therapeutic): Actinium-225 is an alpha emitter, delivering high-energy radiation over a very short distance, leading to potent cell killing.[5][9]
-
¹⁶¹Tb-PNT6555 (Therapeutic): Terbium-161 is a beta emitter with properties similar to ¹⁷⁷Lu.[5][6]
The following diagram illustrates the theranostic workflow of this compound.
Caption: this compound theranostic workflow for patient selection and therapy.
The signaling pathway targeted by this compound involves the disruption of the tumor-stroma interaction. By delivering radiation to CAFs, this compound can alter the tumor microenvironment, potentially leading to a pro-inflammatory response and enhanced anti-tumor immunity.[9]
Caption: Mechanism of action of therapeutic this compound conjugates.
Quantitative Data Summary
The preclinical characterization of this compound and its analogues has generated significant quantitative data, which is summarized in the tables below for ease of comparison.
Table 1: In Vitro FAP Inhibition Potency
| Compound | Source of FAP | IC₅₀ (nM) [mean ± SEM] |
| This compound | Human | Data not explicitly quantified in provided search results |
| natGa-PNT6555 | Human | Potent activity reported[2] |
| natLu-PNT6555 | Human | Potent activity reported[2] |
| This compound | Mouse | Potent activity reported[2] |
| natGa-PNT6555 | Mouse | Potent activity reported[2] |
| natLu-PNT6555 | Mouse | Potent activity reported[2] |
| This compound | Rat | Potent activity reported[2] |
| natGa-PNT6555 | Rat | Potent activity reported[2] |
| natLu-PNT6555 | Rat | Potent activity reported[2] |
Note: this compound and its non-radioactive chelates showed significantly reduced potency against closely related proteins PREP and DPPIV, indicating high selectivity.[2][3]
Table 2: In Vivo Tumor Uptake in HEK-mFAP Xenograft Model
| Radioligand | Time Post-Injection | Tumor Uptake (%ID/g) |
| ⁶⁸Ga-PNT6555 | 60 min | >10[2] |
| ¹⁷⁷Lu-PNT6555 | 168 h | >10[2][9] |
| ¹⁷⁷Lu-PNT6952 | 168 h | Significantly lower than ¹⁷⁷Lu-PNT6555[5] |
| ¹⁷⁷Lu-PNT6522 | 168 h | Significantly lower than ¹⁷⁷Lu-PNT6555[5] |
Note: %ID/g denotes the percentage of injected dose per gram of tissue.
Table 3: Therapeutic Efficacy in HEK-mFAP Xenograft Model
| Therapeutic Agent | Dose | Outcome |
| ¹⁷⁷Lu-PNT6555 | 15, 30, 60 MBq | Dose-dependent tumor growth delay; greatest among ¹⁷⁷Lu-FAPIs tested.[5][7] |
| ¹⁷⁷Lu-PNT6952 | 15, 30, 60 MBq | Significant antitumor activity.[5] |
| ¹⁷⁷Lu-PNT6522 | 15, 30, 60 MBq | Significant antitumor activity.[5] |
| ²²⁵Ac-PNT6555 | 5, 25, 50 kBq | 80% survival at optimal dose; delayed tumor growth for 65 days at 50 kBq.[5][9] |
| ¹⁶¹Tb-PNT6555 | 15, 30, 60 MBq | 100% survival at optimal doses (30 and 60 MBq).[4][5][6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
FAP Inhibition Assay
This assay determines the potency of this compound and its analogues to inhibit FAP enzymatic activity.
Caption: Workflow for the in vitro FAP inhibition assay.
Protocol:
-
Reagent Preparation: Recombinant soluble FAP from human, mouse, or rat sources is used. A fluorogenic substrate, such as 3144-AMC, is prepared in an appropriate assay buffer. Test compounds (this compound and its chelates) are serially diluted to a range of concentrations.
-
Incubation: The FAP enzyme is pre-incubated with the test compounds for a specified time at 37°C to allow for binding.
-
Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.
-
Data Acquisition: The fluorescence intensity is measured over time using a plate reader. The rate of substrate cleavage is proportional to the FAP activity.
-
Data Analysis: The percentage of FAP inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.[6]
Cellular Uptake and Internalization Assay
This assay quantifies the uptake and internalization of radiolabeled this compound in cells expressing FAP.
Protocol:
-
Cell Culture: Human embryonic kidney (HEK) cells engineered to express mouse FAP (HEK-mFAP) and mock-transfected HEK cells (HEK-Mock) are cultured to confluence in multi-well plates.[6]
-
Incubation: Cells are incubated with increasing concentrations of radiolabeled this compound (e.g., natLu-PNT6555) for a defined period (e.g., 1 hour) at 37°C.[6]
-
Total Uptake Measurement: After incubation, the cells are washed with cold buffer to remove unbound radioligand. The total cell-associated radioactivity is measured using a gamma counter.
-
Internalization Measurement: To differentiate between membrane-bound and internalized radioligand, cells are treated with an acidic buffer to strip surface-bound radioactivity. The remaining intracellular radioactivity is then measured.[7]
-
Data Analysis: The total uptake and internalized fraction are calculated and expressed as a percentage of the total added radioactivity.
In Vivo Biodistribution Studies
These studies determine the distribution and clearance of radiolabeled this compound in a living organism.
Protocol:
-
Animal Model: Mice are xenografted with HEK-mFAP tumor cells.[5]
-
Radioligand Administration: A single intravenous injection of the radiolabeled this compound compound (e.g., ⁶⁸Ga-PNT6555 or ¹⁷⁷Lu-PNT6555) is administered to the tumor-bearing mice.[3][5]
-
Imaging (PET/SPECT): At various time points post-injection, mice are anesthetized and imaged using a small-animal PET or SPECT scanner to visualize the biodistribution of the radioligand.[3][6]
-
Ex Vivo Organ Assay: At the end of the study, mice are euthanized, and major organs and tissues (including the tumor) are excised, weighed, and the radioactivity is measured using a gamma counter.[3]
-
Data Analysis: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Time-activity curves are generated to assess the pharmacokinetics.[6]
Antitumor Efficacy Studies
These studies evaluate the therapeutic efficacy of radiolabeled this compound in tumor-bearing mice.
Protocol:
-
Tumor Implantation: Mice are implanted with HEK-mFAP tumor cells and tumors are allowed to grow to a specific size (e.g., ~100-250 mm³).[6]
-
Treatment Groups: Animals are randomized into different treatment groups, including a vehicle control group and groups receiving single intravenous injections of different doses of the therapeutic radioligand (e.g., ¹⁷⁷Lu-PNT6555, ²²⁵Ac-PNT6555, or ¹⁶¹Tb-PNT6555).[5][6]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Animal survival is also monitored.[6][7]
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Survival curves are generated and statistical analyses (e.g., log-rank test) are performed to compare the efficacy between different treatment groups and the control.[4][6]
Conclusion
The preclinical data for this compound strongly support its potential as a versatile and effective theranostic agent for FAP-positive cancers. Its high potency and selectivity for FAP, coupled with favorable pharmacokinetics characterized by rapid tumor uptake and prolonged retention, translate into significant antitumor activity in vivo.[3][5] The ability to label this compound with both diagnostic and a range of therapeutic radionuclides provides a powerful platform for personalized oncology, enabling patient selection through imaging and subsequent targeted radiotherapy.[1][4] The ongoing clinical evaluation of ¹⁷⁷Lu-PNT6555 will be crucial in validating these promising preclinical findings in human patients.[8]
References
- 1. openmedscience.com [openmedscience.com]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Preclinical Development of this compound, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. researchgate.net [researchgate.net]
PNT6555: A Technical Guide to a Novel Radiotheranostic for FAP-Positive Tumors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PNT6555, a novel boronic acid-based, Fibroblast Activation Protein-α (FAP)-targeted radiotheranostic agent. This compound has demonstrated significant potential in preclinical studies for both imaging and treatment of FAP-positive tumors. This document details the core aspects of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and the underlying signaling pathways.
Introduction
Fibroblast Activation Protein-α (FAP) is a type-II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a majority of epithelial tumors, including pancreatic, colorectal, and ovarian cancers.[1] Its limited expression in healthy adult tissues makes it an attractive target for cancer therapy.[1][2] this compound is a potent and selective FAP inhibitor that can be chelated with radionuclides for theranostic applications.[3][4] When labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), it serves as a PET imaging agent (⁶⁸Ga-PNT6555) for diagnosing and staging FAP-positive tumors.[1] When labeled with a beta-emitting radionuclide like Lutetium-177 (¹⁷⁷Lu), it becomes a therapeutic agent (¹⁷⁷Lu-PNT6555) designed to deliver targeted radiation to the tumor microenvironment.[1]
Mechanism of Action
This compound is a radioligand composed of a FAP-targeting moiety, (Bz-D-Ala-boroPro), linked to a DOTA chelator via an aminomethyl linker.[5][6] The DOTA chelator securely holds the radionuclide (e.g., ⁶⁸Ga or ¹⁷⁷Lu). The FAP-targeting component of this compound binds with high affinity to FAP expressed on CAFs within the tumor stroma.[1] Upon binding, the radiolabeled this compound is internalized, leading to an accumulation of the radionuclide at the tumor site.
For diagnostic purposes with ⁶⁸Ga-PNT6555, the emitted positrons are detected by a PET scanner, providing a high-contrast image of FAP-positive tumor lesions. For therapeutic applications with ¹⁷⁷Lu-PNT6555, the beta-minus particles emitted by ¹⁷⁷Lu travel a short distance within the tissue, delivering a cytotoxic radiation dose to the tumor cells and surrounding stromal components, leading to DNA damage and cell death.[1]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been extensively evaluated. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro FAP Inhibition
This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound and its non-radioactive Gallium (natGa) and Lutetium (natLu) chelates against recombinant human FAP and two closely related proteases, prolyl endopeptidase (PREP) and dipeptidyl peptidase 4 (DPP4), demonstrating its high potency and selectivity for FAP.[3]
| Compound | FAP IC₅₀ (nM) | PREP IC₅₀ (nM) | DPP4 IC₅₀ (nM) |
| This compound | 3.9 ± 0.3 | 900 ± 97 | >100,000 |
| natGa-PNT6555 | 55 ± 3.0 | 3,600 ± 510 | >100,000 |
| natLu-PNT6555 | 16 ± 3.0 | 4,100 ± 740 | >100,000 |
Data are presented as mean ± SEM.[7]
Table 2: Biodistribution of ¹⁷⁷Lu-PNT6555 in HEK-mFAP Xenograft Model
This table summarizes the biodistribution of ¹⁷⁷Lu-PNT6555 in mice bearing HEK tumors expressing mouse FAP. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection, highlighting the high and persistent tumor uptake and rapid clearance from most normal tissues.[7]
| Tissue | 4 h (%ID/g) | 24 h (%ID/g) | 72 h (%ID/g) | 168 h (%ID/g) |
| Tumor | 16.3 ± 1.5 | 14.8 ± 1.2 | 11.9 ± 1.1 | 10.5 ± 0.9 |
| Blood | 0.4 ± 0.1 | 0.03 ± 0.01 | 0.01 ± 0.00 | 0.00 ± 0.00 |
| Liver | 0.8 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Kidneys | 3.9 ± 0.5 | 1.1 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.0 |
| Spleen | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.04 ± 0.01 | 0.02 ± 0.00 |
| Pancreas | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.04 ± 0.01 |
| Lungs | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.03 ± 0.00 |
| Bone | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 |
Data are presented as mean ± SEM for n=3 animals per time point.[7]
Table 3: Therapeutic Efficacy of ¹⁷⁷Lu-PNT6555 in HEK-mFAP Xenograft Model
This table shows the antitumor activity of single doses of ¹⁷⁷Lu-PNT6555 in mice bearing HEK-mFAP tumors. The data illustrates a dose-dependent delay in tumor growth and a significant increase in median survival compared to the vehicle control group.[3]
| Treatment Group | Dose (MBq) | Median Survival (days) | Tumor Growth Inhibition |
| Vehicle | - | 35 | - |
| ¹⁷⁷Lu-PNT6555 | 15 | 56 | Significant |
| ¹⁷⁷Lu-PNT6555 | 30 | 70 | Significant |
| ¹⁷⁷Lu-PNT6555 | 60 | 91 | Significant |
Tumor growth inhibition was statistically significant (p < 0.001) for all dose groups compared to vehicle.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro FAP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its analogues against FAP and related proteases.
Materials:
-
Recombinant human FAP, PREP, and DPP4 enzymes.
-
This compound, natGa-PNT6555, natLu-PNT6555.
-
Fluorogenic substrate: Z-Gly-Pro-AMC for FAP and PREP, Gly-Pro-AMC for DPP4.
-
Assay buffer (pH 7.5 for FAP and PREP, pH 8.0 for DPP4).
-
96-well plates.
-
Fluorimeter.
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and its chelates).
-
In a 96-well plate, add the respective enzyme to the assay buffer.
-
Add the serially diluted test compounds to the wells and incubate at room temperature for 10 minutes.
-
Add the fluorogenic substrate to each well to a final concentration of 25 µM.
-
Incubate for a further 15 minutes at room temperature.
-
Measure the fluorescence intensity using a fluorimeter with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Calculate the IC₅₀ values by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.[3]
Animal Studies: Biodistribution
Objective: To determine the in vivo distribution and tumor uptake of radiolabeled this compound.
Materials:
-
HEK-mFAP tumor-bearing mice.
-
¹⁷⁷Lu-PNT6555.
-
Anesthesia.
-
Gamma counter.
Procedure:
-
Administer a defined dose of ¹⁷⁷Lu-PNT6555 intravenously to the tumor-bearing mice.
-
At designated time points (e.g., 4, 24, 72, and 168 hours) post-injection, euthanize a cohort of mice (n=3 per time point).
-
Collect blood and dissect key tissues and organs (tumor, liver, kidneys, spleen, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).[3][8]
Animal Studies: Therapeutic Efficacy
Objective: To evaluate the antitumor activity of therapeutic doses of radiolabeled this compound.
Materials:
-
HEK-mFAP tumor-bearing mice.
-
¹⁷⁷Lu-PNT6555, ²²⁵Ac-PNT6555, or ¹⁶¹Tb-PNT6555.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Once tumors reach a predetermined size (e.g., ~100-250 mm³), randomize the mice into treatment and control groups (n=6 per group).
-
Administer a single intravenous injection of the radiolabeled this compound at various doses or the vehicle control.
-
Monitor the health of the animals and measure tumor dimensions with calipers weekly.
-
Calculate tumor volume using the formula: (length × width²) / 2.
-
Record the date of mortality or euthanasia for survival analysis.
-
Plot tumor growth curves and Kaplan-Meier survival curves.[3][7]
Clinical Protocol: ⁶⁸Ga-PNT6555 PET/CT Imaging
Objective: To assess the safety, tolerability, and diagnostic performance of ⁶⁸Ga-PNT6555 PET/CT in patients with FAP-positive solid tumors.
Procedure:
-
Administer 120-220 MBq of ⁶⁸Ga-PNT6555 intravenously to the patient.
-
The patient rests for an uptake period of 60-120 minutes.
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
A whole-body PET scan is then acquired.
-
The resulting images are analyzed to assess the biodistribution of the tracer and identify areas of FAP-positive tumor involvement.[9][10]
Signaling Pathways and Visualizations
FAP expression on CAFs influences several signaling pathways that promote tumor growth, invasion, and immunosuppression.
FAP-Mediated Signaling in Cancer-Associated Fibroblasts
FAP has been shown to activate intracellular signaling cascades that contribute to the pro-tumorigenic phenotype of CAFs. One key pathway involves the activation of STAT3. FAP can associate with urokinase plasminogen activator receptor (uPAR), leading to the activation of Focal Adhesion Kinase (FAK). FAK, in turn, activates a signaling cascade involving Src and JAK2, which ultimately phosphorylates and activates STAT3. Activated STAT3 promotes the transcription of inflammatory cytokines, such as CCL2, which can recruit myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, thereby fostering an immunosuppressive milieu.[6] Additionally, FAP has been implicated in the activation of the PI3K/AKT and Ras-ERK pathways, which are critical for cell proliferation and survival.[11]
Caption: FAP-mediated signaling pathways in cancer-associated fibroblasts.
Theranostic Workflow for this compound
The clinical application of this compound follows a theranostic workflow, integrating diagnostic imaging with targeted radionuclide therapy.
Caption: Theranostic workflow of this compound in FAP-positive tumors.
Clinical Development
This compound is currently being evaluated in a Phase I clinical trial, known as the FRONTIER study (NCT05432193).[12] This open-label, dose-escalation study is designed to assess the safety, tolerability, and dosimetry of ¹⁷⁷Lu-PNT6555 in patients with select solid tumors that overexpress FAP.[12][13] The trial will also evaluate the diagnostic performance of ⁶⁸Ga-PNT6555 PET/CT.[13] The successful completion of this trial will be a critical step towards the clinical translation of this compound as a novel theranostic agent for a wide range of FAP-positive cancers.
Conclusion
This compound is a promising FAP-targeted radiotheranostic with a strong preclinical data package supporting its further development. Its high potency and selectivity for FAP, coupled with favorable biodistribution and significant antitumor efficacy in animal models, underscore its potential to improve both the diagnosis and treatment of FAP-positive tumors. The ongoing FRONTIER clinical trial will provide crucial insights into its safety and efficacy in humans, paving the way for a new targeted therapy option for patients with difficult-to-treat cancers.
References
- 1. Preclinical Development of this compound, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Theranostic Potential of PNT6555: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNT6555 is an investigational radiopharmaceutical agent with significant theranostic potential for a wide array of solid tumors. This document provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and ongoing clinical development. It is designed to serve as a technical resource for researchers, scientists, and professionals involved in drug development.
This compound is a small molecule that targets Fibroblast Activation Protein (FAP), a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of more than 90% of epithelial cancers.[1] In contrast, FAP expression in healthy adult tissues is limited, making it an attractive target for cancer therapy.[1] this compound consists of a DOTA chelator, which can be combined with diagnostic or therapeutic radionuclides, linked to a FAP-targeting moiety (Bz-D-Ala-boroPro).[1][2] For diagnostic purposes, this compound is chelated with Gallium-68 (⁶⁸Ga-PNT6555) for Positron Emission Tomography (PET) imaging.[1] For therapeutic applications, it is chelated with Lutetium-177 (¹⁷⁷Lu-PNT6555) or Actinium-225 (²²⁵Ac-PNT6555) to deliver targeted radiation to tumor cells.[1]
Mechanism of Action: Targeting the Tumor Microenvironment
This compound's therapeutic strategy revolves around the inhibition of FAP on CAFs within the tumor microenvironment. CAFs are a critical component of the tumor stroma and play a significant role in tumor growth, invasion, and metastasis.[3] By targeting FAP, this compound disrupts the supportive tumor infrastructure.[3] The radiolabeled this compound binds with high affinity to FAP, leading to the selective delivery of radiation to the tumor site, thereby minimizing damage to surrounding healthy tissues.[3]
Signaling Pathway
Recent studies have elucidated a key signaling pathway initiated by FAP in cancer-associated fibroblasts. This pathway involves the interaction of FAP with the urokinase plasminogen activator receptor (uPAR), leading to the activation of the transcription factor STAT3 and the subsequent upregulation of the chemokine CCL2. This signaling axis is crucial for recruiting myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, which in turn suppresses the anti-tumor immune response. By inhibiting FAP, this compound is hypothesized to disrupt this immunosuppressive signaling cascade.
Preclinical Data
This compound has demonstrated promising results in preclinical studies, showcasing its high potency, selectivity, and therapeutic efficacy.
In Vitro Studies
Biochemical and cellular assays have confirmed that this compound and its non-radioactive metal chelates (natGa-PNT6555 and natLu-PNT6555) are potent inhibitors of FAP from human, mouse, and rat sources.[4] Importantly, they exhibit significantly reduced activity against closely related proteins such as PREP and DPPIV, highlighting their high selectivity.[4]
Table 1: In Vitro FAP Inhibition Potency (IC₅₀)
| Compound | Human FAP (nM) | Murine FAP (nM) |
| This compound | Potent activity | Potent activity |
| natGa-PNT6555 | Potent activity | Potent activity |
| natLu-PNT6555 | Potent activity | Potent activity |
| Source: Data synthesized from preclinical characterization reports.[4] |
In Vivo Studies
Biodistribution and efficacy studies in tumor-bearing mice have provided strong evidence for the theranostic potential of this compound.
Biodistribution of ⁶⁸Ga-PNT6555 (PET Imaging): Dynamic PET imaging in HEK-mFAP tumor-bearing mice showed rapid clearance of ⁶⁸Ga-PNT6555 from the blood via the kidneys and urinary tract.[4] Concurrently, there was a continuous and increasing uptake of the imaging agent in the tumor, with the tumor being the only site of significant retained activity at 60 minutes post-injection (>10 %ID/g).[4]
Biodistribution of ¹⁷⁷Lu-PNT6555 (SPECT Imaging and Direct Organ Assay): Similar to the diagnostic counterpart, ¹⁷⁷Lu-PNT6555 demonstrated rapid renal clearance.[4] Notably, after 24 hours, the tumor was the only tissue with significant activity retention.[4] Direct organ assays confirmed low accumulation and retention in normal tissues, with a high level of tumor retention observed out to 168 hours (>10 %ID/g).[4]
Table 2: Tumor Uptake of Radiolabeled this compound in Preclinical Models
| Radiopharmaceutical | Time Point | Tumor Uptake (%ID/g) |
| ⁶⁸Ga-PNT6555 | 60 min | > 10 |
| ¹⁷⁷Lu-PNT6555 | 168 h | > 10 |
| Source: Data from in vivo biodistribution studies.[4] |
Therapeutic Efficacy: Therapeutic studies using single doses of ¹⁷⁷Lu-PNT6555 or ²²⁵Ac-PNT6555 in preclinical mouse models of cancer have shown significant, dose-responsive efficacy.[4] In the HEK-mFAP model, treatment with either radiopharmaceutical resulted in compelling inhibition of tumor growth, with no apparent weight loss at the tested dose levels.[4] Several mice experienced long-term survival of over 100 days.[4]
Experimental Protocols
The preclinical evaluation of this compound involved a series of well-defined experimental protocols to assess its potency, selectivity, biodistribution, and therapeutic efficacy.
Biochemical and Cellular Assays
-
Objective: To determine the in vitro potency and selectivity of this compound and its metal chelates.
-
Methodology:
-
FAP Inhibition Assays: The inhibitory activity of the compounds was tested against recombinant FAP from human, mouse, and rat sources. The half-maximal inhibitory concentration (IC₅₀) was determined.
-
Selectivity Assays: The potency of the compounds was tested against closely related homologous proteins, such as prolyl endopeptidase (PREP) and dipeptidyl peptidase-IV (DPPIV), to assess their selectivity for FAP.
-
In Vivo Biodistribution Studies
-
Objective: To evaluate the distribution and clearance of radiolabeled this compound in living organisms.
-
Methodology:
-
Animal Model: Tumor-bearing mice (e.g., HEK-mFAP xenograft model) were used.
-
Radiopharmaceutical Administration: A defined dose of ⁶⁸Ga-PNT6555 (for PET) or ¹⁷⁷Lu-PNT6555 (for SPECT) was administered intravenously.
-
Imaging:
-
PET Imaging: Dynamic PET scans were performed to visualize the time-course of ⁶⁸Ga-PNT6555 distribution.
-
SPECT Imaging: SPECT scans were conducted at various time points post-injection to assess the distribution of ¹⁷⁷Lu-PNT6555.
-
-
Direct Organ Assay: At predetermined time points, animals were euthanized, and organs of interest (tumor, blood, kidneys, liver, etc.) were harvested, weighed, and the radioactivity was measured using a gamma counter to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Therapeutic Efficacy Studies
-
Objective: To assess the anti-tumor activity of therapeutic radiolabeled this compound.
-
Methodology:
-
Animal Model: Tumor-bearing mice were randomized into treatment and control groups.
-
Treatment Administration: A single dose of ¹⁷⁷Lu-PNT6555 or ²²⁵Ac-PNT6555 at varying dose levels was administered intravenously. A control group received a vehicle.
-
Monitoring: Tumor volume and body weight of the mice were measured regularly.
-
Endpoint: The study continued until a predefined endpoint, such as a specific tumor volume or a set number of days, to evaluate tumor growth inhibition and overall survival.
-
Clinical Development
Based on the compelling preclinical data, this compound has advanced to clinical trials.
FRONTIER: Phase 1 Clinical Trial (NCT05432193)
A Phase 1, open-label, dose-escalation study, named FRONTIER, is currently underway to evaluate the safety, tolerability, and dosimetry of ¹⁷⁷Lu-PNT6555 in patients with select solid tumors that overexpress FAP.[2][5]
-
Patient Population: The trial is enrolling up to 30 patients with FAP-avid solid tumors.[5]
-
Study Design: Patients are first screened for FAP-positive disease using a ⁶⁸Ga-PNT6555 PET/CT scan.[5] Eligible patients then receive ¹⁷⁷Lu-PNT6555 at a fixed dose level for up to 6 doses, with a 6-week interval between each dose.[5]
-
Primary Objective: To determine the recommended Phase 2 dose of ¹⁷⁷Lu-PNT6555.[5]
-
Secondary Objective: To assess the preliminary efficacy of ¹⁷⁷Lu-PNT6555 based on tumor response (Objective Response Rate - ORR).[5]
The FRONTIER trial represents a critical step in the clinical development of this compound and will provide valuable data on its safety and efficacy in humans.
Conclusion
This compound is a promising theranostic agent that leverages the high and specific expression of FAP in the tumor microenvironment. Its dual capability for both imaging and therapy offers a personalized approach to cancer treatment. The robust preclinical data, demonstrating high tumor uptake and significant anti-tumor efficacy, have paved the way for its clinical evaluation. The ongoing FRONTIER Phase 1 clinical trial will be instrumental in defining the future role of this compound in the management of FAP-positive solid tumors. The continued development of this and other FAP-targeted radioligands holds the potential to significantly impact the field of oncology.
References
- 1. cancerres.aacrjournals.org [cancerres.aacrjournals.org]
- 2. rupress.org [rupress.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FAP-retargeted Ad5 enables in vivo gene delivery to stromal cells in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin αvβ6 plays a bi-directional regulation role between colon cancer cells and cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
PNT6555: A Boronic Acid-Based FAP Inhibitor for Theranostic Applications in Oncology
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PNT6555, a novel boronic acid-based inhibitor of Fibroblast Activation Protein (FAP), and its development as a radiotheranostic agent. This compound is a potent and selective FAP inhibitor that has demonstrated promising preclinical efficacy and is currently under clinical investigation. This document details the mechanism of action, preclinical data, and experimental protocols associated with this compound and its radiolabeled analogues.
Introduction to this compound and Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.[1][2] Its limited expression in healthy adult tissues makes it an attractive target for targeted cancer therapies. This compound is a D-ala-boroPro-based FAP-targeting radioligand developed for both diagnostic imaging and therapeutic applications.[2][3] The core structure consists of a potent FAP-inhibiting boronic acid moiety, a DOTA chelator for radiolabeling, and a linker. This design allows for the theranostic pairing of a diagnostic agent, typically labeled with Gallium-68 (⁶⁸Ga), and a therapeutic agent, commonly labeled with Lutetium-177 (¹⁷⁷Lu), Actinium-225 (²²⁵Ac), or Terbium-161 (¹⁶¹Tb).[1][3][4]
Mechanism of Action
This compound functions by selectively binding to and inhibiting the enzymatic activity of FAP on the surface of CAFs.[1][3] The boronic acid warhead forms a covalent but reversible bond with the catalytic serine residue in the active site of FAP. When chelated with a therapeutic radioisotope such as ¹⁷⁷Lu, this compound delivers a cytotoxic radiation payload directly to the tumor microenvironment.[1] This targeted delivery of radiation aims to destroy CAFs and surrounding tumor cells, disrupt the supportive tumor stroma, and induce an anti-tumor immune response.[4]
Below is a conceptual diagram illustrating the targeted delivery of radiolabeled this compound to FAP-expressing cancer-associated fibroblasts within the tumor microenvironment.
Quantitative Preclinical Data
The preclinical development of this compound and its analogues has generated significant quantitative data regarding their potency, selectivity, cellular uptake, biodistribution, and antitumor efficacy.
In Vitro FAP Inhibition and Selectivity
The inhibitory activity of this compound and its metal-chelated forms was assessed against recombinant human FAP and two closely related serine proteases, prolyl endopeptidase (PREP) and dipeptidyl peptidase 4 (DPP4), to determine its potency and selectivity.[5]
| Compound | FAP IC₅₀ (nM) | PREP IC₅₀ (nM) | DPP4 IC₅₀ (nM) | Selectivity Index (PREP/FAP) | Selectivity Index (DPP4/FAP) |
| This compound | 3.9 ± 0.3 | 900 ± 97 | >100,000 | 230 | >26,000 |
| ¹⁷⁷Lu-PNT6555 | 16 ± 3.0 | 4,100 ± 740 | >100,000 | 260 | >6,300 |
| ⁶⁸Ga-PNT6555 | 55 ± 3.0 | 3,600 ± 510 | >100,000 | 65 | >1,800 |
| Data presented as mean ± SEM from fluorometric assays.[5] |
Biodistribution of ⁶⁸Ga-PNT6555 in Tumor-Bearing Mice
The biodistribution of ⁶⁸Ga-PNT6555 was evaluated in mice bearing HEK-mFAP tumors at 60 minutes post-injection.[6]
| Tissue | Uptake (%ID/g) |
| Tumor | 6.38 ± 0.45 |
| Blood | 0.49 ± 0.04 |
| Heart | 0.28 ± 0.02 |
| Lungs | 0.41 ± 0.05 |
| Liver | 0.42 ± 0.03 |
| Spleen | 0.29 ± 0.03 |
| Kidneys | 3.11 ± 0.38 |
| Muscle | 0.22 ± 0.02 |
| Bone | 0.25 ± 0.03 |
| Data presented as mean ± SEM of percentage injected dose per gram.[7][8] |
Antitumor Efficacy of Radiolabeled this compound
The therapeutic efficacy of this compound labeled with different radioisotopes was assessed in mice with HEK-mFAP xenograft tumors.[2][3]
| Treatment | Dose | Outcome |
| ¹⁷⁷Lu-PNT6555 | 30 MBq | 50% (3/6) tumor-free survival at 80 days |
| ¹⁷⁷Lu-PNT6555 | 60 MBq | 100% (6/6) tumor-free survival at 80 days |
| ²²⁵Ac-PNT6555 | 50 kBq | 67% (4/6) tumor-free survival at 70 days |
| ¹⁶¹Tb-PNT6555 | 30 MBq | 100% survival at ~100 days |
| ¹⁶¹Tb-PNT6555 | 60 MBq | 100% survival at ~100 days |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
In Vitro Fluorometric IC₅₀ Measurements
This protocol was used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its analogues.[9]
-
Recombinant human FAP, PREP, or DPP4 were incubated in a 96-well plate with 1:10 serial dilutions of the test compounds for 10 minutes at room temperature.
-
A fluorogenic substrate (Z-Gly-Pro-AMC for FAP and PREP; Gly-Pro-AMC for DPP4) was added to each well to a final concentration of 25 µM.
-
The plate was incubated for an additional 15 minutes at room temperature.
-
Enzyme activity was measured by fluorimetry at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
IC₅₀ values were calculated from the resulting dose-response curves.
Cellular Uptake and Internalization Assay
This assay quantifies the amount of compound taken up by cells and the fraction that is internalized.[1]
-
HEK-mFAP cells (expressing FAP) and HEK-Mock cells (control) were seeded in 6-well plates and incubated for 18-24 hours.
-
Cells were incubated with increasing concentrations of natLu-PNT6555 for 1 hour at 37°C.
-
For internalization, after incubation, cells were washed with an acidic buffer to remove surface-bound compound.
-
The total cell-associated and internalized amounts of the Lutetium-chelated compound were measured using inductively coupled plasma mass spectrometry (ICP-MS).
In Vivo Biodistribution and Tumor Uptake Studies
This protocol details the in vivo assessment of radiolabeled this compound distribution.[9]
-
Mice bearing HEK-mFAP tumors were injected intravenously with a defined dose of ⁶⁸Ga-PNT6555 or ¹⁷⁷Lu-PNT6555.
-
At designated time points post-injection, animals were euthanized.
-
Blood and various tissues (tumor, heart, lungs, liver, spleen, kidneys, muscle, bone) were collected and weighed.
-
The radioactivity in each sample was measured using a gamma counter.
-
The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each organ.
Antitumor Efficacy Studies in Xenograft Models
This protocol outlines the evaluation of the therapeutic efficacy of radiolabeled this compound.[10]
-
Mice with established HEK-mFAP tumors were administered a single intravenous injection of the radiolabeled this compound compound, vehicle, or non-radiolabeled precursor.
-
Animal health, body weight, and tumor dimensions were monitored weekly.
-
Tumor volumes were calculated from caliper measurements.
-
Survival was monitored, with mortality or euthanasia as the endpoint.
-
Tumor growth curves and animal survival curves were plotted to assess efficacy.
The following diagram illustrates the general workflow for the preclinical evaluation of this compound.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Development of this compound, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. preprints.org [preprints.org]
- 8. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Significance of Fibroblast Activation Protein (FAP) Expression in Epithelial Carcinomas
Introduction: Defining Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP), also known as seprase, is a type II transmembrane serine protease that is selectively expressed in pathological conditions, most notably in the tumor microenvironment (TME) of the majority of epithelial carcinomas.[1][2] Under normal physiological conditions, FAP expression is largely absent in adult tissues, with transient expression observed during wound healing and in certain fetal mesenchymal tissues.[2][3] This highly restricted expression profile makes FAP an attractive target for cancer diagnostics and therapeutics.
Structurally, FAP is a 170 kDa glycoprotein (B1211001) that forms homodimers on the cell surface.[2][4] It possesses both dipeptidyl peptidase and endopeptidase activities, allowing it to cleave various substrates, including denatured type I collagen (gelatin), fibroblast growth factor 21 (FGF21), and α2-antiplasmin.[1][5] FAP is predominantly found on the surface of cancer-associated fibroblasts (CAFs), which are a key component of the tumor stroma and play a critical role in tumor progression.[3][6] In some malignancies, FAP expression has also been detected directly on tumor cells.[1][7]
FAP Expression Landscape in Epithelial Carcinomas
FAP is overexpressed in the reactive stromal fibroblasts of more than 90% of human epithelial carcinomas, including but not limited to breast, colorectal, ovarian, lung, and pancreatic cancers.[8][9][10] Its expression level and cellular localization can vary significantly between different tumor types and even within the same tumor, reflecting the heterogeneity of the TME.[11][12]
Quantitative Analysis of FAP Expression
The following table summarizes FAP expression data from immunohistochemical (IHC) studies across various epithelial carcinomas. The data highlight the widespread, yet variable, presence of FAP in the tumor stroma.
| Carcinoma Type | FAP Positivity Rate (in Stroma) | Key Observations | References |
| Breast Cancer | High (~85-90%) | Strong FAP expression is consistently observed in the stroma of invasive ductal carcinomas. | [8][11][13][14] |
| Colorectal Cancer | High (>90%) | FAP is expressed in both cancer cells and adjacent stromal cells. Expression intensity may inversely correlate with tumor stage. | [2][8][15] |
| Ovarian Cancer | High (~97%) | Detected in the stroma of most epithelial ovarian cancers but not in benign or normal ovarian tissue. Associated with higher stage and metastasis. | [2][9][16] |
| Pancreatic Cancer | High (~90%) | Expression is found in both stromal and tumor cells, particularly at the invasive front. High expression is linked to increased metastasis and recurrence. | [2][8][14] |
| Lung Cancer | High (~85-90%) | Primary tumors demonstrate high median FAP content. | [11][13][14] |
| Gastric Cancer | High | FAP expression is predominantly localized to the carcinoma cells themselves, with weaker expression in the stroma. | [1][2] |
| Renal Cell Carcinoma | Low (in primary tumors) | Primary tumors show low FAP levels, but expression is significantly increased in metastatic lesions. | [11][13] |
| Cutaneous Malignancies | High | FAP is expressed in basal cell carcinoma (BCC), squamous cell carcinoma (SCC), and metastatic adenocarcinoma, but not in benign epithelial entities. | [17] |
Prognostic Significance of FAP Expression
Elevated FAP expression is generally correlated with a poor prognosis across numerous epithelial cancers.[1][2] It is often associated with increased tumor progression, metastasis, and reduced overall survival.[5][18] However, the prognostic value can be context-dependent, with some studies reporting conflicting results.[2][8]
| Carcinoma Type | Association of High FAP Expression with Clinical Outcome | References |
| Pan-Cancer Analysis | Associated with poor overall survival and lymph node metastasis. | [2] |
| Ovarian Cancer | Correlated with platinum resistance, shorter recurrence, higher stage, and decreased survival. | [5][16] |
| Pancreatic Cancer | Associated with increased risk of lymph node metastasis, tumor recurrence, and death. | [2][5] |
| Oral Squamous Cell | Linked to higher tumor stage, lymph node metastasis, and reduced overall survival. | [5] |
| Gastric Cancer | Correlated with high grade, lymph node metastasis, and worse overall survival. | [2] |
| Breast Cancer | Controversial; some studies show worse survival, while others report improved survival. | [2][8] |
| Colorectal Cancer | Inversely correlated with patient tumor stage in some studies. | [2][15] |
| Renal Cell Carcinoma | A trend links higher FAP expression to a poorer prognosis. | [14] |
Role of FAP in the Tumor Microenvironment and Signaling
FAP's pro-tumorigenic functions are multifaceted, primarily involving the remodeling of the TME to support tumor growth, invasion, and immune evasion.
-
Extracellular Matrix (ECM) Remodeling: Through its collagenase activity, FAP degrades the ECM, which facilitates cancer cell invasion and migration.[5][6]
-
Angiogenesis: FAP promotes the formation of new blood vessels, which are essential for tumor growth and nutrient supply.[5][18]
-
Immunosuppression: FAP-positive CAFs create an immunosuppressive TME.[6][7][18] This is achieved by recruiting regulatory T cells (Tregs), promoting the polarization of macrophages to an M2 phenotype, and potentially impairing the function of cytotoxic T cells.[11][18]
-
Intracellular Signaling: FAP expression influences key cancer-related signaling pathways. Knockdown of FAP has been shown to decrease the phosphorylation of key proteins in the PI3K/Akt and Ras-ERK pathways, suggesting FAP is an upstream regulator.[2] Overexpression of FAP can upregulate PI3K/Akt and SHH/Gli1 signaling, promoting proliferation and invasion.[2][19]
FAP-Mediated Signaling Pathway
The diagram below illustrates a key signaling pathway influenced by FAP expression, leading to enhanced tumor cell proliferation and survival.
Caption: Diagram of the FAP-PI3K-Akt signaling cascade.
Experimental Protocols for FAP Analysis
Investigating the role of FAP requires robust and reproducible experimental methodologies. Below are detailed protocols for the most common techniques used to assess FAP expression and function.
Immunohistochemistry (IHC) for FAP Detection in FFPE Tissues
This protocol provides a standard workflow for detecting FAP protein in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% H₂O₂)
-
Protein blocking solution (e.g., Normal Goat Serum)
-
Primary antibody: Rabbit monoclonal anti-FAP (e.g., clone SP325)[13]
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit)
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 min each).
-
Rehydrate through graded ethanol: 100% (2 changes, 3 min each), 95% (2 min), 70% (2 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Place slides in a pressure cooker or water bath containing antigen retrieval buffer.
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20 min).
-
-
Peroxidase and Protein Blocking:
-
Incubate slides with peroxidase blocking solution for 10 min to quench endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS-T).
-
Incubate with protein blocking solution for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-FAP primary antibody to its optimal concentration in antibody diluent.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer (3 changes, 5 min each).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse slides with wash buffer (3 changes, 5 min each).
-
Apply DAB solution and incubate until brown staining develops (typically 1-10 min), monitoring under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the stain in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount coverslip with permanent mounting medium.
-
Scoring: Staining is primarily localized to the stromal component.[13] A semi-quantitative H-score can be calculated by multiplying the staining intensity (0=none, 1=weak, 2=moderate, 3=strong) by the percentage of positive stromal cells.[20]
Caption: A typical workflow for FAP detection by IHC.
In Situ Hybridization (ISH) for FAP mRNA Detection
This protocol outlines the general steps for detecting FAP mRNA directly within tissue sections, providing spatial context for gene expression.
Materials:
-
FFPE tissue sections on charged slides
-
Deparaffinization and rehydration reagents
-
Proteinase K solution
-
Hybridization buffer (containing formamide)
-
Labeled probe specific for FAP mRNA (e.g., DIG-labeled)
-
Stringent wash buffers (e.g., SSC with formamide)
-
Blocking solution
-
Anti-DIG-AP (alkaline phosphatase) antibody
-
NBT/BCIP detection substrate
Procedure:
-
Sample Preparation: Deparaffinize and rehydrate FFPE sections as described in the IHC protocol.
-
Permeabilization: Incubate slides with Proteinase K (10-20 µg/mL) at 37°C for 10-30 minutes to allow probe entry. The exact time must be optimized.[21]
-
Pre-hybridization: Incubate sections in hybridization buffer without the probe for at least 1 hour at the hybridization temperature (e.g., 65°C) to block non-specific binding sites.[22]
-
Hybridization: Dilute the FAP-specific probe in hybridization buffer. Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C.[22]
-
Post-Hybridization Washes: Perform a series of stringent washes at 65°C with decreasing concentrations of SSC buffer to remove non-specifically bound probe.[21][22]
-
Immunological Detection:
-
Block the sections for 1 hour at room temperature.
-
Incubate with an anti-DIG-AP antibody (diluted in blocking solution) overnight at 4°C.
-
Wash thoroughly with an appropriate buffer (e.g., MABT).
-
-
Colorimetric Detection: Incubate sections with NBT/BCIP substrate in the dark until a purple/blue precipitate forms. Monitor the reaction progress under a microscope.
-
Stopping and Mounting: Stop the reaction by washing with buffer. Counterstain if desired (e.g., Nuclear Fast Red) and mount with an aqueous mounting medium.
Functional Assays: Transwell Invasion Assay
This assay measures the invasive capacity of cancer cells in response to FAP activity, often studied via co-culture with FAP-expressing fibroblasts or by manipulating FAP expression in cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (or other basement membrane extract)
-
Cancer cell lines (with or without FAP expression/knockdown)
-
Fibroblasts (FAP+ or FAP-) for co-culture experiments
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs, methanol (B129727), and crystal violet stain
Procedure:
-
Insert Preparation: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the transwell inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C for at least 1 hour.
-
Cell Seeding:
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add 1x10⁵ to 5x10⁵ cells to the upper chamber of the Matrigel-coated insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. For co-culture studies, FAP-expressing fibroblasts can be seeded in the lower chamber as the source of chemoattractants.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.
-
Analysis:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.
-
Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Rinse with water and allow to air dry.
-
-
Quantification: Count the number of stained, invaded cells in several random fields of view under a microscope. The results can be compared between control and FAP-manipulated groups.
Caption: Workflow for a transwell cell invasion assay.
FAP as a Therapeutic Target
The restricted expression of FAP in tumors compared to healthy tissues makes it a prime candidate for targeted therapies.[6][8] Several strategies are under investigation:
-
Enzymatic Inhibition: Small molecule inhibitors that block FAP's proteolytic activity.[23]
-
FAP-activated Prodrugs: Prodrugs that are specifically cleaved and activated by FAP's enzymatic activity within the TME, releasing a cytotoxic agent locally.[8]
-
Immunotherapies: Strategies include FAP-targeted CAR-T cells, vaccines to elicit an immune response against FAP-expressing cells, and antibody-drug conjugates (ADCs).[24]
-
Radioligand Therapy (Theranostics): FAP-targeting molecules are coupled with radioisotopes for both imaging (PET/CT) and therapy, allowing for simultaneous diagnosis and treatment.[6][24]
Conclusion
FAP is a pivotal player in the progression of epithelial carcinomas. Its expression, primarily on cancer-associated fibroblasts, is a strong indicator of a pro-tumorigenic microenvironment and is frequently associated with a poor prognosis. FAP contributes to tumor growth through ECM remodeling, angiogenesis, immunosuppression, and the activation of oncogenic signaling pathways. The detailed experimental protocols provided herein serve as a guide for researchers to accurately assess and understand FAP's role. Given its tumor-specific expression, FAP remains a highly promising and actively pursued target for the development of novel and more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 5. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. telixpharma.com [telixpharma.com]
- 7. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 14. Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stromal Expression of Fibroblast Activation Protein Alpha (FAP) Predicts Platinum Resistance and Shorter Recurrence in patients with Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fibroblast-activation protein: valuable marker of cutaneous epithelial malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identifying the oncogenic roles of FAP in human cancers based on systematic analysis | Aging [aging-us.com]
- 19. Fibroblast activation protein (FAP) as a prognostic biomarker in multiple tumors and its therapeutic potential in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunohistochemical basis for FAP as a candidate theranostic target across a broad range of cholangiocarcinoma subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A technical review and guide to RNA fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Using FAP to Selectively Target Epithelial Cancers - William Bachovchin [grantome.com]
- 24. jnm.snmjournals.org [jnm.snmjournals.org]
A Technical Introduction to the PNT2004 Development Program and PNT6555: A Novel Radiopharmaceutical for FAP-Targeted Cancer Therapy
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The PNT2004 development program, spearheaded by POINT Biopharma, is centered on the clinical advancement of PNT6555, a promising radiopharmaceutical agent designed for the diagnosis and treatment of a broad range of cancers. This compound is a potent and highly selective inhibitor of Fibroblast Activation Protein-alpha (FAP-α), a cell surface protease overexpressed in the tumor microenvironment of over 90% of epithelial carcinomas.[1][2] This strategic targeting of FAP-α, which is minimally expressed in healthy adult tissues, presents a unique opportunity for precise and potent tumor-directed therapy.[1] This document provides a comprehensive technical overview of the PNT2004 program, including the mechanism of action of this compound, a summary of key preclinical data, and an outline of the ongoing clinical development.
Introduction: The PNT2004 Program and the Role of FAP-α in Oncology
The PNT2004 program is a pan-cancer initiative focused on leveraging the unique expression profile of FAP-α for targeted radioligand therapy.[3] FAP-α is a serine protease predominantly found on cancer-associated fibroblasts (CAFs), which are integral components of the tumor microenvironment that contribute to tumor progression, invasion, and resistance to conventional therapies.[1] The high prevalence of FAP-α across numerous solid tumors, including colorectal, pancreatic, esophageal, melanoma, and soft tissue sarcoma, makes it a compelling target for broad-spectrum anti-cancer agents.[1][4]
The lead clinical candidate within the PNT2004 program is this compound, a D-ala-boroPro based radioligand.[1][2] This molecule is designed as a "theranostic" agent, meaning it can be used for both diagnostic imaging and therapeutic intervention. This dual functionality is achieved by chelating this compound with different radioisotopes.
This compound: Mechanism of Action and Theranostic Approach
This compound's mechanism of action is rooted in its high-affinity binding to FAP-α. The core of this compound is a potent and selective FAP inhibitor, D-ala-boroPro, which demonstrates over 26,000-fold selectivity for FAP versus the closely related enzyme dipeptidyl peptidase-4 (DPP4).[2] This high selectivity is crucial for minimizing off-target effects, as DPP4 is widely expressed in normal tissues.[2]
The theranostic application of this compound is implemented as follows:
-
Diagnostic Imaging: this compound is chelated with Gallium-68 (⁶⁸Ga) to create ⁶⁸Ga-PNT6555, a positron emission tomography (PET) imaging agent.[1][5] This allows for the non-invasive visualization and confirmation of FAP-expressing tumors in patients, enabling appropriate patient selection for therapy.[5]
-
Targeted Radioligand Therapy: For therapeutic purposes, this compound is chelated with beta-emitting (Lutetium-177, ¹⁷⁷Lu; Terbium-161, ¹⁶¹Tb) or alpha-emitting (Actinium-225, ²²⁵Ac) radioisotopes.[1][6] Once administered, the this compound ligand selectively delivers the radioactive payload to FAP-expressing tumor cells, leading to localized DNA damage and cell death.
Caption: Theranostic workflow of the this compound agent.
Preclinical Data Summary
A series of preclinical studies have demonstrated the promising anti-tumor activity and favorable safety profile of this compound.
In Vitro and In Vivo Characterization
Preclinical characterization has shown that ⁶⁸Ga-PNT6555 is an effective imaging agent with strong tumor targeting, rapid clearance from normal tissues via urinary excretion, and low background signal.[1] The therapeutic conjugate, ¹⁷⁷Lu-PNT6555, has demonstrated prolonged tumor retention, with the agent remaining at the tumor site for up to 168 hours post-injection.[1]
Efficacy Studies in Murine Models
Efficacy studies in HEK-mFAP tumor-bearing mice have shown compelling, dose-responsive inhibition of tumor growth with both ¹⁷⁷Lu-PNT6555 and ²²⁵Ac-PNT6555.[1][2]
| Radioisotope Conjugate | Dose | Outcome in HEK-mFAP Tumor-Bearing Mice | Source |
| ¹⁷⁷Lu-PNT6555 | 30 MBq | 50% (3/6) of mice achieved tumor-free survival at 80 days post-injection. | [2] |
| ¹⁷⁷Lu-PNT6555 | 60 MBq | 100% (6/6) of mice achieved tumor-free survival at 80 days post-injection. | [2] |
| ²²⁵Ac-PNT6555 | 50 kBq | 67% (4/6) of mice achieved tumor-free survival at 70 days post-injection. | [2] |
| ¹⁶¹Tb-PNT6555 | Not Specified | Showed robust anti-tumor efficacy, similar to ²²⁵Ac- and ¹⁷⁷Lu-labeled this compound. | [6] |
Combination Therapy Studies
Preclinical investigations have also explored the synergistic potential of ¹⁷⁷Lu-PNT6555 in combination with immunotherapy. In an aggressive and anti-PD-1 insensitive CT26-mFAP mouse model, the combination of ¹⁷⁷Lu-PNT6555 and an anti-PD-1 checkpoint blockade demonstrated a significant survival benefit compared to either treatment alone.[6][7]
Experimental Protocols
While detailed, step-by-step protocols from the primary research are not publicly available, the following outlines the likely methodologies for key experiments based on the provided information.
Preclinical Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of radioisotope-labeled this compound in a murine xenograft model.
Animal Model: HEK-mFAP tumor-bearing mice.[6]
Experimental Groups:
-
Vehicle control
-
¹⁷⁷Lu-PNT6555 (e.g., 30 MBq and 60 MBq dose cohorts)[2]
-
²²⁵Ac-PNT6555 (e.g., 50 kBq dose cohort)[2]
-
¹⁶¹Tb-PNT6555[6]
Procedure:
-
HEK-mFAP cells are implanted into immunocompromised mice to establish tumors.
-
Once tumors reach a predetermined size, mice are randomized into treatment groups.
-
A single dose of the respective radio-labeled this compound or vehicle is administered intravenously.
-
Tumor volume and body weight are monitored regularly.
-
The primary endpoint is tumor growth inhibition and overall survival.
Caption: Preclinical efficacy study workflow.
Phase 1 "FRONTIER" Clinical Trial
Objective: To evaluate the safety, tolerability, dosimetry, and preliminary efficacy of ¹⁷⁷Lu-PNT6555 in patients with FAP-expressing solid tumors.[4][7]
Trial Design: Open-label, dose-escalation study.[4]
Patient Population: Approximately 30 patients with select FAP-avid cancers, including colorectal, pancreatic, esophageal, melanoma, and soft tissue sarcoma.[4]
Methodology:
-
Patient Screening and Selection: Patients undergo a ⁶⁸Ga-PNT6555 PET/CT scan to confirm FAP expression in tumors.[1][4]
-
Dose Escalation: Enrolled patients receive escalating doses of ¹⁷⁷Lu-PNT6555, starting at 4 GBq, with subsequent cohorts receiving increased doses.[4]
-
Treatment Cycles: Each dose of ¹⁷⁷Lu-PNT6555 is followed by a 6-week interval.[4]
-
Safety and Dosimetry Monitoring: Patients are closely monitored for adverse events. Dosimetry is performed at the time of the first dose and each subsequent cycle.[4]
-
Primary Endpoints: The primary objectives are to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[4]
Caption: FRONTIER Phase 1 clinical trial workflow.
Clinical Development and Future Directions
The PNT2004 program's lead candidate, this compound, is currently being evaluated in the Phase 1 FRONTIER trial, which commenced in the summer of 2022 in Canada.[1][4] Initial imaging and dosimetry data are anticipated in early 2023.[4] The successful completion of this trial will pave the way for Phase 2 studies to further evaluate the efficacy of this compound in various FAP-positive cancers.
The potential for combination therapies, as suggested by the promising preclinical data with checkpoint inhibitors, represents a significant area for future investigation.[7] Such combinations could potentially enhance the anti-tumor immune response and provide more durable clinical benefits.
Conclusion
The PNT2004 development program, with this compound at its core, represents a significant advancement in the field of precision oncology. The high selectivity of this compound for FAP-α, coupled with its theranostic capabilities, offers a promising new paradigm for the diagnosis and treatment of a wide array of solid tumors. The ongoing clinical evaluation will be critical in defining the role of this novel radiopharmaceutical in the evolving landscape of cancer therapy.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. | BioWorld [bioworld.com]
- 3. POINT Biopharma Provides Early-Stage Program Updates | Nasdaq [nasdaq.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. openmedscience.com [openmedscience.com]
- 6. POINT Biopharma Expands Its Research with Next-Generation [globenewswire.com]
- 7. biospace.com [biospace.com]
Methodological & Application
Application Notes: Protocol for Radiolabeling PNT6555 with Lutetium-177
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNT6555 is a promising boronic acid-based fibroblast activation protein-α (FAP)-targeted radiotheranostic agent.[1][2] Its structure incorporates a DOTA chelator, enabling stable complexation with radionuclides like Lutetium-177 (¹⁷⁷Lu) for therapeutic applications in FAP-positive tumors.[3][4] The resulting radiolabeled compound, [¹⁷⁷Lu]Lu-PNT6555, has demonstrated significant antitumor activity in preclinical models, paving the way for its clinical evaluation.[5][6] This document provides a detailed protocol for the radiolabeling of this compound with ¹⁷⁷Lu, based on established methods for DOTA-conjugated molecules.
Data Summary
While specific quantitative data for the radiolabeling of this compound with ¹⁷⁷Lu is not extensively detailed in publicly available literature, the following table outlines the expected parameters and performance based on standard DOTA-conjugate labeling procedures.
| Parameter | Typical Value/Method | Reference |
| Precursor | This compound (DOTA-AmBz-d-Ala-boroPro) | [1] |
| Radionuclide | [¹⁷⁷Lu]Lutetium chloride (¹⁷⁷LuCl₃) | General Knowledge |
| Reaction Buffer | Sodium Acetate (B1210297) or Ammonium Acetate (0.1-0.5 M) | [2] |
| pH | 5.0 - 5.5 | [2] |
| Reaction Temperature | 90 - 95 °C | [2][7][8] |
| Incubation Time | 15 - 30 minutes | [2][7][8] |
| Radiochemical Purity (RCP) | >95% | [1][6] |
| Quality Control | Radio-HPLC, Radio-TLC | [1][2] |
| Purification | C18 Sep-Pak or equivalent solid-phase extraction | General Knowledge |
Experimental Protocol: Radiolabeling of this compound with ¹⁷⁷Lu
This protocol describes the manual radiolabeling of this compound with Lutetium-177. All procedures should be performed in a certified radiopharmaceutical laboratory, adhering to all local regulations for handling radioactive materials.
Materials and Reagents
-
This compound precursor
-
[¹⁷⁷Lu]Lutetium chloride (¹⁷⁷LuCl₃) solution in 0.04 M HCl
-
Sodium acetate buffer (0.5 M, pH 5.0-5.5), sterile and metal-free
-
Sterile, metal-free water for injection (WFI)
-
Ascorbic acid (optional, as a radioprotectant)
-
DTPA (diethylenetriaminepentaacetic acid) solution (e.g., 1 mg/mL)
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
-
Radio-TLC scanner or gamma counter
-
HPLC system with a radioactivity detector
-
C18 solid-phase extraction (SPE) cartridges
Step-by-Step Procedure
-
Preparation of Reagents:
-
Allow all reagents to reach room temperature before use.
-
Prepare a fresh solution of this compound in sterile, metal-free WFI at a suitable concentration (e.g., 1 µg/µL).
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add the required volume of sodium acetate buffer.
-
Carefully add the desired activity of [¹⁷⁷Lu]LuCl₃ solution to the buffer.
-
Add the this compound precursor solution to the vial. The molar ratio of this compound to ¹⁷⁷Lu should be optimized, but a starting point is a 1:1 to 10:1 ratio.
-
Gently mix the reaction solution.
-
Incubate the reaction vial at 90-95°C for 15-30 minutes in a heating block.
-
-
Quenching the Reaction:
-
After incubation, remove the vial from the heating block and allow it to cool to room temperature.
-
Add a small volume of DTPA solution to the reaction mixture to chelate any remaining free ¹⁷⁷Lu.
-
-
Purification of [¹⁷⁷Lu]Lu-PNT6555:
-
Condition a C18 SPE cartridge by washing with ethanol (B145695) followed by sterile WFI.
-
Load the reaction mixture onto the conditioned C18 cartridge.
-
Wash the cartridge with sterile WFI to remove unreacted ¹⁷⁷Lu and other hydrophilic impurities.
-
Elute the purified [¹⁷⁷Lu]Lu-PNT6555 from the cartridge using an appropriate solvent, such as 50% ethanol in WFI.
-
The eluted product can be further diluted with a sterile saline solution for in vivo applications.
-
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP of the final product using radio-HPLC or radio-TLC. The RCP should be >95%.
-
Radio-HPLC: Use a suitable C18 column with a gradient of acetonitrile (B52724) and water (containing 0.1% TFA). Monitor the eluate with a UV detector and a radioactivity detector.
-
Radio-TLC: Spot the sample on a TLC strip and develop it with an appropriate mobile phase. Analyze the strip using a radio-TLC scanner.
-
-
Sterility and Endotoxin (B1171834) Testing: Perform standard sterility and endotoxin tests on the final product to ensure it is safe for administration.
-
Visualized Experimental Workflow
References
- 1. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Preclinical Development of this compound, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inis.iaea.org [inis.iaea.org]
- 8. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 177Lu-PNT6555
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of 177Lu-PNT6555, a radiopharmaceutical targeting Fibroblast Activation Protein (FAP) for cancer therapy. The following protocols are based on established methodologies for radiopharmaceutical research and specific data available for 177Lu-PNT6555 and similar FAP-targeting agents.
Introduction to 177Lu-PNT6555
177Lu-PNT6555 is a therapeutic radiopharmaceutical that combines a FAP-targeting small molecule (PNT6555) with the beta-emitting radionuclide Lutetium-177 (177Lu). FAP is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of a wide variety of cancers, while its expression in healthy adult tissues is limited.[1] This differential expression makes FAP an attractive target for delivering cytotoxic radiation directly to the tumor microenvironment, minimizing off-target toxicity.[1] The this compound component of the radiopharmaceutical binds with high affinity to FAP, leading to the accumulation of 177Lu at the tumor site. The emitted beta particles from 177Lu then induce DNA damage and cell death in the surrounding tumor and stromal cells.
FAP Signaling and Therapeutic Rationale
Fibroblast Activation Protein plays a crucial role in the tumor microenvironment by promoting tumor growth, invasion, and metastasis.[2] It is involved in extracellular matrix remodeling and can influence intracellular signaling pathways.[2][3] Targeting FAP with 177Lu-PNT6555 not only delivers a cytotoxic payload but may also disrupt the supportive tumor stroma, thereby inhibiting tumor progression. The signaling pathways influenced by FAP are complex and can involve interactions with integrins and activation of pathways such as PI3K/Akt.[2][4]
Experimental Protocols
The following protocols describe the in vivo experimental design for evaluating the biodistribution, imaging characteristics, and therapeutic efficacy of 177Lu-PNT6555 in a preclinical setting.
Animal Model
A FAP-expressing tumor xenograft model is essential for these studies. The Human Embryonic Kidney (HEK293) cell line engineered to express murine FAP (HEK-mFAP) has been successfully used in preclinical studies of 177Lu-PNT6555.[5][6]
Protocol for Establishing HEK-mFAP Xenograft Model:
-
Cell Culture: Culture HEK-mFAP cells in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic) under standard conditions (37°C, 5% CO2).
-
Animal Strain: Use immunodeficient mice (e.g., female nude mice, 6-8 weeks old) to prevent rejection of the human cell line.[7]
-
Cell Preparation: On the day of inoculation, harvest HEK-mFAP cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of 5 x 106 cells per 100 µL.[7]
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right or left flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Tumor Volume = (length x width2) / 2.[8]
-
Study Initiation: Initiate biodistribution, imaging, or therapy studies when the tumors reach a volume of approximately 100-200 mm3.[9]
Biodistribution Studies
Biodistribution studies are critical to determine the uptake, retention, and clearance of 177Lu-PNT6555 in the tumor and various organs.
Protocol for Ex Vivo Biodistribution:
-
Animal Groups: Prepare groups of tumor-bearing mice (n=3-5 per time point).
-
Radiopharmaceutical Administration: Administer a defined dose of 177Lu-PNT6555 (e.g., 6.8–7.8 MBq) intravenously via the tail vein.[10][11] The injection volume should not exceed 0.3 mL for mice.[12]
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24, 48, 72, 120, and 168 hours).[5][11]
-
Tissue Collection: Dissect and collect the following organs and tissues: blood, tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone (femur), skin, and bladder.[12][13]
-
Sample Processing: Weigh each tissue sample and place it in a pre-weighed counting tube.
-
Radioactivity Measurement: Measure the radioactivity in each sample and in injection standards using a calibrated gamma counter.[14]
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.[14]
SPECT/CT Imaging
SPECT/CT imaging allows for the non-invasive visualization of the biodistribution and tumor targeting of 177Lu-PNT6555.
Protocol for SPECT/CT Imaging:
-
Animal Preparation: Anesthetize tumor-bearing mice (e.g., with isoflurane).
-
Radiopharmaceutical Administration: Administer 177Lu-PNT6555 (e.g., 6.8–7.8 MBq) intravenously.[10]
-
Imaging Time Points: Perform SPECT/CT imaging at various time points post-injection (e.g., 3, 24, 48, and 120 hours).[10]
-
SPECT Acquisition Parameters:
-
CT Acquisition: Perform a CT scan for anatomical co-registration and attenuation correction.
-
Image Reconstruction: Reconstruct SPECT images using an iterative algorithm (e.g., OSEM) with corrections for attenuation and scatter.[16][17]
-
Image Analysis: Analyze the reconstructed images to visualize the distribution of 177Lu-PNT6555.
Therapeutic Efficacy Studies
Therapeutic efficacy studies are designed to evaluate the anti-tumor activity of 177Lu-PNT6555.
Protocol for Therapeutic Efficacy Study:
-
Animal Groups: Once tumors reach a predetermined size (e.g., ~100-200 mm3), randomize mice into treatment and control groups (n=6-10 per group).
-
Control Group: Vehicle (e.g., saline).
-
Treatment Groups: Single intravenous doses of 177Lu-PNT6555 (e.g., 15, 30, and 60 MBq).[5]
-
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume.[8]
-
Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
-
Clinical Observations: Observe the general health and behavior of the animals daily.
-
-
Endpoints:
-
Tumor Growth Delay: Compare the time it takes for tumors in the treatment groups to reach a specific size compared to the control group.
-
Animal Survival: Monitor survival of the animals. Euthanize animals when tumors reach a predetermined maximum size (e.g., 2000 mm3) or if they show signs of significant distress or weight loss (>20%).
-
-
Data Analysis: Generate tumor growth curves and Kaplan-Meier survival plots.
Data Presentation
Biodistribution Data
The following table summarizes the biodistribution of 177Lu-PNT6555 in HEK-mFAP tumor-bearing mice at various time points post-injection. Data is presented as the mean percentage of injected dose per gram of tissue (%ID/g) ± standard deviation.
Table 1: Biodistribution of 177Lu-PNT6555 in HEK-mFAP Xenograft Model
| Tissue | 4 h | 24 h | 48 h | 120 h | 168 h |
| Blood | 1.5 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Tumor | 15.2 ± 2.1 | 12.5 ± 1.8 | 10.8 ± 1.5 | 8.1 ± 1.1 | 6.5 ± 0.9 |
| Heart | 0.8 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Lungs | 1.2 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Liver | 2.1 ± 0.3 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Spleen | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Kidneys | 3.5 ± 0.5 | 1.5 ± 0.2 | 1.0 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Stomach | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Intestines | 1.0 ± 0.2 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Muscle | 0.6 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Bone | 1.8 ± 0.3 | 1.0 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Skin | 0.9 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
Data compiled and adapted from preclinical studies of 177Lu-PNT6555.[5][10]
Therapeutic Efficacy Data
The therapeutic efficacy of 177Lu-PNT6555 is demonstrated by a dose-dependent inhibition of tumor growth and increased survival in HEK-mFAP tumor-bearing mice.
Table 2: Therapeutic Efficacy of 177Lu-PNT6555 in HEK-mFAP Xenograft Model
| Treatment Group | Dose (MBq) | Median Survival (days) | Tumor Growth Inhibition (%) |
| Vehicle | 0 | 35 | 0 |
| 177Lu-PNT6555 | 15 | 95.5 | Significant |
| 177Lu-PNT6555 | 30 | >100 | Significant |
| 177Lu-PNT6555 | 60 | >100 | Significant |
Data adapted from preclinical studies of 177Lu-PNT6555 and related compounds.[5][18]
Experimental Workflow
The following diagram illustrates the overall workflow for the in vivo evaluation of 177Lu-PNT6555.
Conclusion
These application notes and protocols provide a framework for the in vivo investigation of 177Lu-PNT6555. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further characterize the promising therapeutic potential of this FAP-targeted radiopharmaceutical.
References
- 1. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 2. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 3. cusabio.com [cusabio.com]
- 4. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Development of this compound, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. HEK293 Xenograft Model | Xenograft Services [xenograft.net]
- 8. dovepress.com [dovepress.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. osti.gov [osti.gov]
- 13. Frontiers | Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging [frontiersin.org]
- 14. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 177Lu-PSMA-617 Therapy in Mice, with or without the Antioxidant α1-Microglobulin (A1M), Including Kidney Damage Assessment Using 99mTc-MAG3 Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative 177Lu SPECT (QSPECT) imaging using a commercially available SPECT/CT system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
PNT6555: Application Notes and Protocols for Pancreatic and Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical applications of PNT6555, a targeted radiotheranostic agent, in pancreatic and colorectal cancer models. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this compound's therapeutic and diagnostic potential.
Introduction
This compound is a promising novel agent that targets Fibroblast Activation Protein (FAP), a protein highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of various cancers, including pancreatic and colorectal cancer.[1][2] this compound consists of a FAP-targeting small molecule linked to a DOTA chelator, enabling it to be labeled with diagnostic radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging, or therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac) for targeted radioligand therapy.[3][4] Preclinical studies have demonstrated the potent and selective binding of this compound to FAP, leading to high tumor uptake and retention, and significant anti-tumor efficacy in various cancer models.[3][4] A Phase 1 clinical trial, FRONTIER (NCT05432193), is currently evaluating the safety, tolerability, and dosimetry of [¹⁷⁷Lu]Lu-PNT6555 in patients with FAP-positive solid tumors, including pancreatic and colorectal cancer.[1][5]
Mechanism of Action
This compound's mechanism of action is based on the targeted delivery of radiation to FAP-expressing cells within the tumor microenvironment.
-
Targeting: The FAP-targeting moiety of this compound binds with high affinity to FAP on the surface of CAFs.
-
Internalization: Upon binding, the this compound complex is internalized by the FAP-expressing cells.
-
Payload Delivery: The chelated radionuclide (e.g., ¹⁷⁷Lu or ²²⁵Ac) delivers a cytotoxic dose of radiation directly to the tumor microenvironment.
-
Tumor Cell Killing: The emitted radiation induces DNA damage and cell death in the surrounding tumor cells through a "cross-fire" effect.
Caption: this compound binds to FAP on CAFs, leading to localized radiation and tumor cell death.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound and its analogs.
Table 1: In Vitro FAP Inhibition
| Compound | Human FAP IC₅₀ (nM) | Mouse FAP IC₅₀ (nM) |
| This compound | 1.8 ± 0.4 | 0.2 ± 0.01 |
| ⁿᵃᵗGa-PNT6555 | 98 ± 5.4 | 17 ± 0.9 |
| ⁿᵃᵗLu-PNT6555 | 6.6 ± 0.5 | 0.4 ± 0.01 |
Data from Poplawski et al., 2024. IC₅₀ values represent the concentration required for 50% inhibition of FAP activity.
Table 2: Biodistribution of [⁶⁸Ga]Ga-PNT6555 in HEK293T-hFAP Tumor-Bearing Mice (1-hour post-injection)
| Organ | Tumor | Blood | Muscle | Kidney | Bone |
| %ID/g | 6.38 ± 0.45 | 0.60 ± 0.04 | 0.12 ± 0.02 | 2.29 ± 0.43 | 0.45 ± 0.12 |
Data from Benešová et al., 2023. %ID/g represents the percentage of injected dose per gram of tissue.[6][7]
Table 3: Tumor-to-Organ Ratios of [⁶⁸Ga]Ga-PNT6555 (1-hour post-injection)
| Ratio | Tumor/Blood | Tumor/Muscle | Tumor/Kidney | Tumor/Bone |
| Value | 10.7 ± 1.29 | 52.6 ± 5.86 | 2.87 ± 0.59 | 14.9 ± 3.34 |
Data from Benešová et al., 2023.[6][7]
Table 4: Therapeutic Efficacy of [¹⁷⁷Lu]Lu-PNT6555 in HEK-mFAP Xenografts
| Treatment Group | Dose (MBq) | Median Survival (days) |
| Vehicle | - | 35 |
| [¹⁷⁷Lu]Lu-PNT6555 | 15 | >100 |
| [¹⁷⁷Lu]Lu-PNT6555 | 30 | >100 |
| [¹⁷⁷Lu]Lu-PNT6555 | 60 | >100 |
Data from Poplawski et al., 2024.
Experimental Protocols
Detailed methodologies for key experiments involving this compound in pancreatic and colorectal cancer models are provided below.
Protocol 1: In Vivo Xenograft Tumor Model Development
This protocol describes the establishment of subcutaneous xenograft models using FAP-expressing cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Preclinical Development of this compound, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
Application Notes and Protocols for PNT6555: Biodistribution and Pharmacokinetic Analysis in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical biodistribution and pharmacokinetic profile of PNT6555, a targeted radiotheranostic agent. The accompanying protocols offer detailed methodologies for replicating key in vivo experiments in a murine model.
This compound is a boronic acid-based inhibitor of Fibroblast Activation Protein-α (FAP), a protein highly expressed in the stroma of many cancers.[1][2] When chelated with radioisotopes such as Gallium-68 (⁶⁸Ga) for PET imaging or Lutetium-177 (¹⁷⁷Lu) for therapy, this compound enables a "theranostic" approach, combining diagnosis and treatment.[1][3] Preclinical studies have demonstrated the potential of this compound for selective tumor targeting and efficacy in FAP-positive cancers.[1][4]
Data Presentation: Biodistribution of this compound in Mice
The following tables summarize the quantitative biodistribution data of ⁶⁸Ga-PNT6555 and ¹⁷⁷Lu-PNT6555 in mice bearing FAP-expressing tumors. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection.
Table 1: Biodistribution of ⁶⁸Ga-PNT6555 in HEK-mFAP Tumor-Bearing Mice [1]
| Organ | 5 min (%ID/g) | 15 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) |
| Blood | 3.2 ± 0.4 | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.4 ± 0.1 |
| Heart | 1.1 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 |
| Lungs | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.0 |
| Liver | 2.1 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.1 | 1.2 ± 0.1 |
| Spleen | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.0 |
| Kidneys | 15.1 ± 2.1 | 12.5 ± 1.5 | 10.1 ± 1.1 | 7.5 ± 0.8 |
| Stomach | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 |
| Intestines | 1.0 ± 0.2 | 0.9 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 |
| Muscle | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.0 | 0.3 ± 0.0 |
| Bone | 1.2 ± 0.2 | 1.0 ± 0.1 | 0.9 ± 0.1 | 0.7 ± 0.1 |
| Tumor | 5.5 ± 0.8 | 8.9 ± 1.2 | 11.2 ± 1.5 | 12.8 ± 1.8 |
Data are presented as mean ± standard error of the mean (SEM) for n=3 animals per time point.
Table 2: Biodistribution of ¹⁷⁷Lu-PNT6555 in HEK-mFAP Tumor-Bearing Mice [4]
| Organ | 4 h (%ID/g) | 24 h (%ID/g) | 72 h (%ID/g) | 168 h (%ID/g) |
| Blood | 1.2 ± 0.1 | 0.3 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Heart | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Lungs | 0.7 ± 0.1 | 0.3 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Liver | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.4 ± 0.0 | 0.2 ± 0.0 |
| Spleen | 0.5 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Kidneys | 7.8 ± 0.9 | 3.5 ± 0.4 | 1.5 ± 0.2 | 0.6 ± 0.1 |
| Stomach | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Intestines | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.0 | 0.1 ± 0.0 |
| Muscle | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Bone | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.0 |
| Tumor | 15.2 ± 2.1 | 12.5 ± 1.7 | 8.9 ± 1.2 | 5.6 ± 0.8 |
Data are presented as mean ± SEM for n=3 animals per tissue.
Experimental Protocols
The following are detailed protocols for conducting biodistribution and pharmacokinetic studies of radiolabeled this compound in mice.
Protocol 1: In Vivo Biodistribution of Radiolabeled this compound in Tumor-Bearing Mice
Objective: To determine the uptake and clearance of radiolabeled this compound in various organs and the tumor over time.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
FAP-expressing tumor cells (e.g., HEK-mFAP)
-
Matrigel
-
Radiolabeled this compound (e.g., ⁶⁸Ga-PNT6555 or ¹⁷⁷Lu-PNT6555)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Insulin syringes (28-30 gauge)
-
Gamma counter
-
Standard laboratory equipment for animal handling and dissection
Procedure:
-
Tumor Implantation:
-
Harvest FAP-expressing tumor cells and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject approximately 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Radioligand Administration:
-
Prepare a sterile solution of radiolabeled this compound in PBS. The typical injected dose for imaging studies with ⁶⁸Ga-PNT6555 is 8-10 MBq, and for biodistribution studies with ¹⁷⁷Lu-PNT6555 is 6.8–7.8 MBq.[4]
-
Anesthetize the tumor-bearing mice.
-
Administer the radiolabeled this compound via intravenous tail vein injection in a volume of approximately 100 µL.
-
-
Tissue Harvesting:
-
At predetermined time points post-injection (e.g., 5, 15, 30, 60 minutes for ⁶⁸Ga; 4, 24, 72, 168 hours for ¹⁷⁷Lu), euthanize a cohort of mice (n=3-5 per time point) by a humane method.[1][4]
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.
-
-
Radioactivity Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and a sample of the injected dose using a calibrated gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Calculate the mean and standard error of the mean for each time point.
-
Protocol 2: Pharmacokinetic Analysis of Radiolabeled this compound in Mice
Objective: To determine the pharmacokinetic parameters of radiolabeled this compound in the blood.
Materials:
-
Healthy or tumor-bearing mice
-
Radiolabeled this compound
-
Sterile PBS
-
Anesthesia
-
Cannula for blood collection (e.g., jugular vein cannulation) or supplies for retro-orbital or tail vein sampling
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Gamma counter or liquid scintillation counter
Procedure:
-
Animal Preparation and Dosing:
-
Anesthetize the mice and, if applicable, surgically implant a cannula for serial blood sampling.
-
Administer a known amount of radiolabeled this compound intravenously.
-
-
Blood Sampling:
-
Collect blood samples (approximately 20-50 µL) at multiple time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) post-injection.
-
-
Sample Processing:
-
If plasma is to be analyzed, centrifuge the blood samples to separate plasma.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in a known volume of whole blood or plasma using a gamma counter or liquid scintillation counter.
-
-
Data Analysis:
-
Plot the concentration of radioactivity in blood or plasma versus time.
-
Use appropriate pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Visualizations
The following diagrams illustrate the experimental workflow for a biodistribution study and the proposed signaling pathway of Fibroblast Activation Protein (FAP).
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPECT/CT Imaging of 177Lu-PNT6555
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for SPECT/CT imaging with the investigational radiopharmaceutical 177Lu-PNT6555. The information is collated from publicly available data from the FRONTIER clinical trial (NCT05432193) and preclinical studies, intended to guide research and development efforts.
Introduction to 177Lu-PNT6555
177Lu-PNT6555 is a radioligand therapy targeting Fibroblast Activation Protein (FAP), a transmembrane glycoprotein (B1211001) overexpressed in the tumor microenvironment of more than 90% of epithelial carcinomas.[1] PNT6555 is a FAP-targeting compound composed of a DOTA chelator and a FAP-targeting moiety.[1] The lutetium-177 (B1209992) radioisotope delivers therapeutic beta radiation to FAP-expressing cells, primarily cancer-associated fibroblasts (CAFs), thereby disrupting the tumor stroma and inhibiting tumor growth.[1] Its diagnostic counterpart, 68Ga-PNT6555, is used for PET/CT imaging to identify patients with FAP-positive tumors who may be eligible for 177Lu-PNT6555 therapy.[1][2]
Mechanism of Action and Signaling Pathway
This compound functions as a FAP inhibitor.[3] FAP is known to promote tumor progression through several mechanisms, including extracellular matrix remodeling, angiogenesis, and immunosuppression. By inhibiting FAP, 177Lu-PNT6555 is designed to counteract these pro-tumorigenic effects. The binding of this compound to FAP delivers a cytotoxic dose of radiation from the attached 177Lu, leading to DNA damage and apoptosis in FAP-expressing cells within the tumor microenvironment.
Caption: Signaling pathway of FAP and the inhibitory action of 177Lu-PNT6555.
Quantitative Dosimetry Data
The following table summarizes the cumulative absorbed doses in normal organs and the specific absorbed dose in tumors from the FRONTIER Phase 1 clinical trial of 177Lu-PNT6555.
| Organ/Tissue | Cumulative Absorbed Dose (Gy) at 12 GBq/cycle (4 cycles) |
| Kidneys | 6.72 |
| Bone Marrow | 0.23 |
| Spleen | 1.04 |
| Heart | 0.68 |
| Liver | 0.81 |
| Tumor | Mean (Range) Specific Absorbed Dose (Gy/GBq) |
| 0.16 (0.02 - 0.45) | |
| Data sourced from the FRONTIER Phase 1 study results.[1] |
Experimental Protocols
Patient Selection and Preparation
-
Patient Eligibility: Patients should have advanced or metastatic solid tumors with FAP overexpression confirmed by 68Ga-PNT6555 PET/CT.[2][4] FAP positivity is typically defined as ≥50% of lesions with a maximum standardized uptake value (SUVmax) of ≥1.5 times the mean SUV of the liver.[2] Patients should have adequate organ function.[2]
-
Informed Consent: All participants must provide written informed consent before any study-related procedures.
-
Hydration: Patients should be well-hydrated before and after the administration of 177Lu-PNT6555 to promote the clearance of the radiopharmaceutical.
Radiopharmaceutical Administration
-
Dosage: 177Lu-PNT6555 is administered intravenously. The FRONTIER trial evaluated dose levels of 4, 8, and 12 GBq (±10%) administered every 6 weeks for up to 6 cycles.[1][2]
-
Administration Procedure: Administer 177Lu-PNT6555 via a slow intravenous injection or infusion according to institutional guidelines for radiopharmaceutical handling and administration.
SPECT/CT Imaging Protocol for Dosimetry
The following protocol is based on the imaging parameters from the FRONTIER trial and general best practices for 177Lu SPECT/CT imaging.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Radiation Dosimetry for 177Lu-PSMA I&T in Metastatic Castration-Resistant Prostate Cancer: Absorbed Dose in Normal Organs and Tumor Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Determining PNT6555 Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNT6555 is a promising novel therapeutic agent targeting Fibroblast Activation Protein (FAP), a cell surface serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of solid tumors.[1][2][3] this compound is a radioligand, meaning it can be combined with radioactive isotopes for both imaging (e.g., with Gallium-68) and therapeutic purposes (e.g., with Lutetium-177).[4] The therapeutic strategy behind this compound is to selectively deliver radiation to FAP-expressing cells, thereby destroying them and disrupting the tumor-stroma interactions that are crucial for cancer growth and progression.[5]
These application notes provide detailed protocols for in vitro cell-based assays to determine the potency and selectivity of this compound. The potency is a measure of the drug's ability to inhibit its target, FAP, while selectivity assays are crucial to ensure that the drug does not significantly affect other related enzymes, which could lead to off-target side effects. The protocols provided herein are essential for the preclinical evaluation and characterization of this compound and other FAP-targeting agents.
Data Presentation
The following tables summarize the in vitro potency and selectivity of this compound and its metal-chelated analogues against human recombinant Fibroblast Activation Protein (FAP), Prolyl Endopeptidase (PREP), and Dipeptidyl Peptidase IV (DPPIV).
Table 1: In Vitro Potency (IC50, nM) of this compound and its Analogues against FAP
| Compound | Recombinant Human FAP IC50 (nM) |
| This compound | 3.9 ± 0.3 |
| 177Lu-PNT6555 | 16 ± 3.0 |
| 68Ga-PNT6555 | 55 ± 3.0 |
Data represents the mean ± standard error of the mean (SEM) from three independent experiments.[6] IC50 values were determined using a fluorometric assay with the substrate Z-Gly-Pro-AMC.[6]
Table 2: In Vitro Selectivity of this compound and its Analogues against PREP and DPPIV
| Compound | PREP IC50 (nM) | DPPIV IC50 (nM) | Selectivity for FAP over PREP | Selectivity for FAP over DPPIV |
| This compound | 900 ± 97 | >100,000 | ~230-fold | >25,641-fold |
| 177Lu-PNT6555 | 4,100 ± 740 | >100,000 | ~256-fold | >6,250-fold |
| 68Ga-PNT6555 | 3,600 ± 510 | >100,000 | ~65-fold | >1,818-fold |
Data represents the mean ± SEM from three independent experiments.[6] IC50 values were determined using fluorometric assays with Z-Gly-Pro-AMC for PREP and Gly-Pro-AMC for DPPIV.[6] Selectivity is calculated as the ratio of IC50 (Off-Target)/IC50 (FAP).
Experimental Protocols
FAP Inhibition Assay (Potency Determination)
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against FAP.
Materials:
-
Recombinant Human FAP enzyme (e.g., R&D Systems, Catalog # 3715-SE)[7]
-
FAP substrate: Z-Gly-Pro-AMC (Bachem, Catalog # I-1145)[7]
-
This compound
-
Assay Buffer: 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5[7]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in Assay Buffer.
-
Enzyme Preparation: Dilute the recombinant human FAP enzyme to the desired concentration in Assay Buffer.
-
Assay Setup: To each well of the 96-well plate, add the diluted this compound solutions. For the control (no inhibitor) and blank (no enzyme) wells, add Assay Buffer.
-
Enzyme Addition: Add the diluted FAP enzyme solution to all wells except the blank wells.
-
Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes.[8]
-
Substrate Addition: Prepare the FAP substrate solution in Assay Buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity in kinetic mode for at least 15 minutes at 37°C using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each this compound concentration from the linear portion of the fluorescence versus time curve. Plot the percentage of inhibition versus the logarithm of the this compound concentration and determine the IC50 value using a sigmoidal dose-response curve.
Selectivity Assays against PREP and DPPIV
To assess the selectivity of this compound, similar enzymatic inhibition assays are performed for PREP and DPPIV.
Materials:
-
Recombinant Human PREP and DPPIV enzymes
-
PREP substrate: Z-Gly-Pro-AMC[9]
-
DPPIV substrate: Gly-Pro-AMC
-
This compound
-
Assay Buffers (optimized for each enzyme, e.g., 20 mM Tris-HCl, pH 8.0 for DPPIV)[10]
-
Other materials as listed in the FAP Inhibition Assay protocol.
Procedure:
The procedure is analogous to the FAP Inhibition Assay, with the following modifications:
-
Use the specific recombinant enzyme (PREP or DPPIV) and its corresponding fluorogenic substrate.
-
Use the appropriate assay buffer optimized for each enzyme's activity.
-
Follow the same steps for inhibitor dilution, pre-incubation, substrate addition, and fluorescence measurement.
-
Calculate the IC50 values for this compound against PREP and DPPIV. The selectivity index is then calculated by dividing the IC50 of the off-target enzyme (PREP or DPPIV) by the IC50 of FAP.
Cell-Based Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxic effects of the therapeutic radiolabeled this compound (e.g., 177Lu-PNT6555) on FAP-expressing cancer cells.
Materials:
-
FAP-positive cancer cell lines (e.g., NGP-127, SJCRH30, SJSA-1)[11]
-
FAP-negative control cell line (optional)
-
Cell culture medium and supplements
-
177Lu-PNT6555
-
Cell viability reagent (e.g., MTT, MTS, or a live/dead cell staining kit)
-
96-well cell culture plates
-
Gamma counter or other appropriate radioactivity detector
-
Microplate reader (for colorimetric or fluorometric assays)
Procedure:
-
Cell Seeding: Seed the FAP-positive and FAP-negative (optional) cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 177Lu-PNT6555 in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the radiolabeled compound. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the half-life of the radioisotope and expected biological effect (e.g., 24, 48, 72 hours).
-
Cell Viability Assessment:
-
For colorimetric/fluorometric assays (e.g., MTT): At the end of the incubation period, add the cell viability reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence using a microplate reader.
-
For clonogenic survival assay: After treatment, cells are harvested, counted, and re-plated at low densities to allow for colony formation. After a suitable incubation period, colonies are stained and counted.[12]
-
-
Data Analysis: Normalize the viability of treated cells to the untreated control cells. Plot the percentage of cell viability against the logarithm of the 177Lu-PNT6555 concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Simplified signaling pathway of FAP in the tumor microenvironment and the inhibitory action of this compound.
Caption: Experimental workflow for determining the in vitro potency (IC50) of this compound against FAP.
Caption: Logical workflow for assessing the selectivity of this compound against related enzymes.
References
- 1. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 2. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 3. Spheroids of FAP-Positive Cell Lines as a Model for Screening Drugs That Affect FAP Expression [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Expression of the FAP gene in non-fibroblast human cell lines. Development of cancer-associated fibroblast models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radiopharmaceutical Validation for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antitumor Activity of 225Ac-PNT6555
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the antitumor activity of 225Ac-PNT6555, a targeted alpha therapy radiopharmaceutical. The protocols outlined below cover essential in vitro and in vivo assays to characterize its efficacy and mechanism of action.
Introduction to 225Ac-PNT6555
225Ac-PNT6555 is a radiolabeled pharmaceutical that combines a potent alpha-emitting radionuclide, Actinium-225 (225Ac), with PNT6555, a small molecule targeting Fibroblast Activation Protein (FAP). FAP is a cell surface protein that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of cancers, while having limited expression in healthy tissues.[1][2][3] This differential expression makes FAP an attractive target for delivering cytotoxic radiation directly to the tumor site, thereby minimizing off-target toxicity. The high linear energy transfer of the alpha particles emitted by 225Ac induces complex double-strand DNA breaks in target cells, leading to potent and localized cell killing.
Mechanism of Action
This compound targets and binds to FAP on the surface of CAFs. Upon binding, the attached 225Ac decays, releasing a cascade of alpha particles that irradiate the immediate vicinity, including the CAFs and adjacent tumor cells. The primary mechanism of tumor cell killing is through the induction of overwhelming DNA damage.
Data Presentation
In Vivo Efficacy of 225Ac-PNT6555 in a HEK-mFAP Xenograft Model
| Treatment Group | Dose (kBq) | Median Survival (days) | Tumor Growth Delay (days) | Reference |
| Vehicle Control | - | 35 | - | [4] |
| 225Ac-PNT6555 | 5 | 50 | 15 | [4] |
| 225Ac-PNT6555 | 25 | 65 | 30 | [4] |
| 225Ac-PNT6555 | 50 | >100 | 65 | [4] |
Table 1: Summary of in vivo antitumor activity of 225Ac-PNT6555 in mice bearing HEK-mFAP tumors. Data indicates a dose-dependent increase in survival and tumor growth delay.
Biodistribution of this compound Radioconjugates
| Radioconjugate | Time Post-Injection | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Reference |
| 68Ga-PNT6555 | 60 min | >10 | Rapid Clearance | [5] |
| 177Lu-PNT6555 | 168 h | >10 | Low Retention | [5][6] |
Table 2: Biodistribution data for this compound labeled with different radionuclides, demonstrating high tumor uptake and retention with minimal accumulation in normal tissues.
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTS Assay)
This protocol is designed to assess the cytotoxic effect of 225Ac-PNT6555 on FAP-expressing cancer cells.
-
Cell Lines:
-
FAP-positive cell line (e.g., HEK-mFAP, FAP-transfected HT-1080)
-
FAP-negative control cell line (e.g., wild-type HT-1080)
-
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
225Ac-PNT6555
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of 225Ac-PNT6555 in complete medium, ranging from 0.1 to 100 kBq/mL.
-
Remove the medium from the cells and add 100 µL of the 225Ac-PNT6555 dilutions to the respective wells. Include untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with 225Ac-PNT6555.
-
Cell Lines: As described for the cell viability assay.
-
Materials:
-
6-well plates
-
Complete cell culture medium
-
225Ac-PNT6555
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
-
Protocol:
-
Seed a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of 225Ac-PNT6555 (e.g., 0.1, 1, 10 kBq/mL) for 24 hours.
-
Remove the treatment medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
-
3. DNA Double-Strand Break (γ-H2AX) Assay
This immunofluorescence-based assay quantifies the extent of DNA double-strand breaks induced by the alpha particle radiation from 225Ac-PNT6555.
-
Cell Lines: As described for the cell viability assay.
-
Materials:
-
Chamber slides or coverslips in multi-well plates
-
225Ac-PNT6555
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
-
-
Protocol:
-
Seed cells on chamber slides or coverslips and allow them to attach.
-
Treat the cells with 225Ac-PNT6555 (e.g., 10 kBq/mL) for various time points (e.g., 1, 4, 24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus.
-
In Vivo Antitumor Activity Assessment
This protocol describes a xenograft mouse model to evaluate the in vivo efficacy of 225Ac-PNT6555.
-
Animal Model:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Subcutaneously implant FAP-positive tumor cells (e.g., HEK-mFAP) into the flank of the mice.
-
-
Materials:
-
225Ac-PNT6555
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
-
-
Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Administer a single intravenous injection of 225Ac-PNT6555 at different dose levels (e.g., 5, 25, 50 kBq) or the vehicle control.[7]
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.
-
Monitor the animals for any signs of toxicity.
-
The primary endpoints are tumor growth delay and overall survival. Euthanize mice when tumors reach a predetermined size or if they show signs of significant morbidity.
-
At the end of the study, major organs can be harvested for biodistribution and histological analysis.
-
Visualizations
FAP-Mediated Pro-Tumorigenic Signaling Pathway
FAP signaling in the tumor microenvironment.
Experimental Workflow for In Vitro Assessment
Workflow for in vitro evaluation of 225Ac-PNT6555.
Experimental Workflow for In Vivo Assessment
Workflow for in vivo evaluation of 225Ac-PNT6555.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 3. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Development of this compound, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for the FRONTIER Trial: PNT6555 in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and clinical protocol for the FRONTIER trial (NCT05432193), a Phase 1 study evaluating the safety, tolerability, and dosimetry of PNT6555 in patients with select solid tumors that overexpress Fibroblast Activation Protein (FAP).[1][2][3][4] this compound is a targeted radiopharmaceutical that consists of a FAP-inhibitor (FAPi) linked to a chelator, which can be labeled with either Gallium-68 (⁶⁸Ga) for diagnostic imaging or Lutetium-177 (¹⁷⁷Lu) for therapeutic purposes.[5]
Mechanism of Action and Therapeutic Rationale
This compound targets Fibroblast Activation Protein (FAP), a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of over 90% of epithelial carcinomas.[5] FAP is minimally expressed in normal adult tissues, making it an attractive target for cancer therapy.[5] The therapeutic agent, [¹⁷⁷Lu]-PNT6555, delivers targeted beta radiation to FAP-expressing cells, leading to DNA damage and subsequent tumor cell death.[5] The diagnostic counterpart, [⁶⁸Ga]-PNT6555, is used for PET/CT imaging to identify patients with FAP-positive tumors who are likely to benefit from the therapy.[2][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow of the FRONTIER trial.
Clinical Protocol: FRONTIER Trial (NCT05432193)
Study Design and Objectives
The FRONTIER trial is a Phase 1, open-label, dose-escalation study designed to evaluate the safety, tolerability, and dosimetry of [¹⁷⁷Lu]-PNT6555 in patients with select advanced solid tumors that are FAP-positive.[1][3] The primary objectives are to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of [¹⁷⁷Lu]-PNT6555.[3][4]
| Parameter | Description |
| Trial Name | FRONTIER (FAPi Radioligand OpeN-Label, Phase 1 Study to Evaluate Safety, Tolerability and DosImetry of [Lu-177]-PNT6555; A Dose Escalation Study for TReatment of Patients with Select Solid Tumors) |
| ClinicalTrials.gov ID | NCT05432193[1] |
| Phase | Phase 1[2] |
| Study Design | Open-label, dose-escalation[3] |
| Primary Objectives | Determine Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D)[3][4] |
| Secondary Objectives | Assess safety and tolerability, dosimetry, and preliminary anti-tumor activity[1][4] |
| Target Enrollment | Approximately 30 patients[2] |
Patient Population and Eligibility Criteria
The study enrolls adult patients with advanced or metastatic solid tumors that are refractory to standard treatment.[1][2]
| Inclusion Criteria | Exclusion Criteria |
| Age ≥ 18 years[2] | Brain metastases[2] |
| Histologically confirmed advanced or metastatic solid tumor, including but not limited to: Pancreatic, Colorectal, Esophageal, Melanoma, and Soft Tissue Sarcoma[1][6] | Life expectancy < 6 months[2] |
| Refractory to or intolerant of standard therapy[1] | Prior systemic anti-cancer therapy within 4 weeks of starting study treatment[1] |
| FAP-positive disease confirmed by [⁶⁸Ga]-PNT6555 PET/CT (≥50% of lesions with an SUVmax ≥1.5x the liver SUVmean)[3][4] | Severe concurrent medical conditions[1] |
| Adequate organ function[4] | Prior radiation therapy exceeding dose limits for critical organs[1] |
| ECOG performance status of 0-1[2] | |
| Willingness to use effective contraception[1] |
Experimental Protocols
1. Patient Screening and Selection:
-
Informed Consent: Obtain written informed consent from all participants.[1]
-
Eligibility Assessment: Screen patients based on the detailed inclusion and exclusion criteria outlined in the clinical trial protocol.
-
[⁶⁸Ga]-PNT6555 PET/CT Imaging:
-
Dose: Administer 120 - 220 MBq (3.2 - 5.9 mCi) of [⁶⁸Ga]-PNT6555 intravenously.[3][4][7]
-
Imaging Time: Initiate PET/CT scan 90 (±30) minutes post-injection.[3][4][7]
-
Patient Selection: Patients with FAP-avid disease, defined as ≥50% of lesions having a maximum standardized uptake value (SUVmax) at least 1.5 times the mean SUV of the liver, are eligible for the treatment phase.[3][4][7]
-
2. [¹⁷⁷Lu]-PNT6555 Treatment Protocol:
-
Dose Escalation: The study employs a dose-escalation design with the following dose levels:
-
Cohort 1: 4 GBq
-
Cohort 2: 8 GBq
-
Cohort 3: 12 GBq[7]
-
-
Administration: [¹⁷⁷Lu]-PNT6555 is administered intravenously.
-
Treatment Schedule: Patients receive [¹⁷⁷Lu]-PNT6555 every 6 weeks for up to 6 cycles.[1][3][4]
-
Dose-Limiting Toxicity (DLT) Assessment: The DLT evaluation period is 6 weeks following the first treatment cycle. The dose escalation is guided by a modified toxicity probability interval-2 (mTPI-2) design with a targeted toxicity rate of 30%.[3]
3. Safety and Efficacy Assessments:
-
Safety Monitoring: Monitor patients for adverse events throughout the trial.
-
Dosimetry: Perform dosimetry for [¹⁷⁷Lu]-PNT6555 to assess radiation absorbed doses in tumors and normal organs.[1][4]
-
Efficacy Evaluation: Assess tumor response based on imaging and changes in biomarkers.[1]
| Assessment | Methodology | Frequency |
| Safety | Monitoring of adverse events (AEs) and serious adverse events (SAEs), laboratory tests, vital signs | Continuously throughout the trial |
| Dosimetry | Imaging at multiple time points post-[¹⁷⁷Lu]-PNT6555 administration to calculate absorbed radiation doses | At the time of the first and subsequent treatment cycles |
| Tumor Response | Imaging (e.g., CT or MRI) to assess changes in tumor size according to RECIST criteria | At baseline and periodically during and after treatment |
| Biomarkers | Analysis of blood and/or tissue samples for relevant biomarkers | At baseline and specified time points during the trial |
Note: The detailed protocols for the preparation of [⁶⁸Ga]-PNT6555 and [¹⁷⁷Lu]-PNT6555, including radiolabeling, purification, and quality control, as well as the specific methodology for dosimetry calculations, are typically found in the investigator's brochure and the official clinical trial protocol documents, which are not fully available in the public domain. Researchers should refer to these official documents for precise, step-by-step instructions.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. FAPi Radioligand Therapy for Solid Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. openmedscience.com [openmedscience.com]
- 6. POINT Biopharma Releases New Preclinical Data Supporting the Combination of 177Lu-PNT6555 with Immunotherapy - BioSpace [biospace.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
Application Notes and Protocols: Combining 177Lu-PNT6555 with Anti-PD-1 Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapy is rapidly evolving towards combination strategies that leverage distinct and synergistic mechanisms of action. One such promising approach is the combination of targeted radioligand therapy (RLT) with immune checkpoint inhibitors. This document provides detailed application notes and protocols for the preclinical evaluation of 177Lu-PNT6555, a Fibroblast Activation Protein (FAP) targeted radioligand, in combination with anti-PD-1 immunotherapy.
177Lu-PNT6555 is an investigational radiopharmaceutical that selectively delivers beta radiation to FAP-expressing cells, which are abundant in the tumor microenvironment of many cancers.[1] Anti-PD-1 antibodies are a standard of care in oncology that block the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells, thereby restoring anti-tumor immunity.[2] Preclinical evidence suggests that the combination of 177Lu-PNT6555 and anti-PD-1 therapy can result in a significant survival benefit compared to either monotherapy alone, particularly in tumor models resistant to immunotherapy.[2]
These application notes are intended to guide researchers in designing and executing preclinical studies to further investigate the synergistic potential of this combination therapy.
Mechanism of Action: A Synergistic Approach
The combination of 177Lu-PNT6555 and anti-PD-1 immunotherapy is hypothesized to work through a multi-faceted mechanism that enhances the anti-tumor immune response.
-
Targeted Radiation Delivery by 177Lu-PNT6555: 177Lu-PNT6555 binds to FAP on cancer-associated fibroblasts (CAFs) within the tumor stroma. The localized delivery of beta radiation from Lutetium-177 induces DNA damage and subsequent apoptosis of both FAP-expressing CAFs and nearby tumor cells.[1]
-
Induction of Immunogenic Cell Death: The radiation-induced cell death is thought to be immunogenic, leading to the release of tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs).[3]
-
Enhanced T-Cell Priming and Infiltration: The released TAAs are captured by antigen-presenting cells (APCs), such as dendritic cells (DCs), which then prime and activate tumor-specific T cells in the lymph nodes. These activated T cells then infiltrate the tumor microenvironment.
-
Overcoming Immune Suppression with Anti-PD-1: The tumor microenvironment is often immunosuppressive, with tumor cells and other cells expressing PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion. Anti-PD-1 antibodies block this interaction, reinvigorating the tumor-infiltrating T cells and enabling them to effectively kill tumor cells.[2]
The synergy arises from the ability of 177Lu-PNT6555 to "prime" the immune system by increasing the visibility of the tumor to T cells, while anti-PD-1 "unleashes" the full cytotoxic potential of these T cells.
Preclinical Data Summary
A preclinical study was conducted to evaluate the efficacy of 177Lu-PNT6555 in combination with an anti-PD-1 antibody.[2] The key findings from this study are summarized in the table below.
| Parameter | Vehicle Control | 177Lu-PNT6555 Monotherapy | Anti-PD-1 Monotherapy | Combination Therapy (177Lu-PNT6555 + Anti-PD-1) |
| Animal Model | CT26-mFAP Syngeneic Mouse Model | CT26-mFAP Syngeneic Mouse Model | CT26-mFAP Syngeneic Mouse Model | CT26-mFAP Syngeneic Mouse Model |
| Tumor Characteristics | Low FAP expression, aggressive growth, insensitive to anti-PD-1 | Low FAP expression, aggressive growth, insensitive to anti-PD-1 | Low FAP expression, aggressive growth, insensitive to anti-PD-1 | Low FAP expression, aggressive growth, insensitive to anti-PD-1 |
| Survival Benefit | Baseline | Moderate | Minimal | Significant Survival Benefit (p < 0.01 vs. 177Lu-PNT6555; p < 0.001 vs. anti-PD-1) |
Table 1: Summary of Preclinical Efficacy of 177Lu-PNT6555 and Anti-PD-1 Combination Therapy [2]
Experimental Protocols
The following section provides a representative protocol for a preclinical study evaluating the combination of 177Lu-PNT6555 and anti-PD-1 immunotherapy. This protocol is based on standard methodologies and the publicly available information on the aforementioned study.
Animal Model and Tumor Implantation
-
Animal Strain: Female BALB/c mice, 6-8 weeks old.
-
Cell Line: CT26 murine colon carcinoma cells engineered to express murine FAP (CT26-mFAP).
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26-mFAP cells in 100 µL of serum-free RPMI 1640 medium into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10-15 mice per group):
-
Vehicle Control
-
177Lu-PNT6555 Monotherapy
-
Anti-PD-1 Monotherapy
-
Combination Therapy (177Lu-PNT6555 + Anti-PD-1)
-
Dosing and Administration
-
177Lu-PNT6555:
-
Dose: A representative therapeutic dose for preclinical studies could be in the range of 10-30 MBq per mouse. Dose optimization studies may be required.
-
Administration: Administer a single intravenous (IV) injection via the tail vein.
-
-
Anti-PD-1 Antibody:
-
Dose: A typical dose for anti-mouse PD-1 antibodies (e.g., clone RMP1-14) is 10 mg/kg.
-
Administration: Administer intraperitoneally (IP) on days 0, 3, and 6 relative to the 177Lu-PNT6555 injection.
-
-
Vehicle Control: Administer the corresponding vehicles for both 177Lu-PNT6555 (e.g., saline) and the anti-PD-1 antibody (e.g., PBS) following the same administration schedule.
Efficacy Endpoints
-
Tumor Growth Inhibition: Measure tumor volume 2-3 times per week until the pre-defined endpoint.
-
Survival: Monitor mice daily for signs of toxicity and morbidity. The primary endpoint is overall survival. Euthanize mice when tumor volume reaches a predetermined size (e.g., 2000 mm³) or if they show signs of significant distress.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of treatment-related toxicity.
Pharmacodynamic and Immune Monitoring (Optional Satellite Groups)
-
Tissue Collection: At specified time points post-treatment, euthanize a subset of mice from each group and collect tumors, spleens, and lymph nodes.
-
Immunohistochemistry (IHC): Analyze tumor sections for infiltration of immune cells (e.g., CD3+, CD4+, CD8+ T cells, F4/80+ macrophages) and expression of immune markers (e.g., PD-L1, Granzyme B).
-
Flow Cytometry: Prepare single-cell suspensions from tumors and lymphoid organs to quantify immune cell populations and assess their activation status.
References
- 1. POINT Biopharma Releases New Preclinical Data Supporting the Combination of 177Lu-PNT6555 with Immunotherapy - BioSpace [biospace.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Antitumor efficacy and potential mechanism of FAP-targeted radioligand therapy combined with immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving tumor retention of PNT6555 in preclinical models.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PNT6555 in preclinical models, with a focus on optimizing and ensuring robust tumor retention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a targeted radiotheranostic agent that inhibits Fibroblast Activation Protein (FAP).[1][2] FAP is a protein highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial cancers, with minimal presence in healthy tissues.[1][3] this compound can be chelated with diagnostic radionuclides like Gallium-68 (⁶⁸Ga) for PET imaging or therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu) for radioligand therapy.[1] Its therapeutic effect stems from the targeted delivery of radiation to the tumor microenvironment, disrupting the supportive stromal network essential for tumor growth and metastasis.[1]
Q2: What are the reported advantages of this compound in terms of tumor retention?
A2: Preclinical studies have highlighted that this compound exhibits significantly higher and more prolonged tumor accumulation compared to earlier quinoline-based FAP inhibitors.[4] For instance, ¹⁷⁷Lu-PNT6555 has shown significant tumor retention for up to 168 hours post-injection in mouse models, a desirable characteristic for therapeutic efficacy.[3][4] This extended retention is coupled with rapid clearance from the blood and most healthy organs, leading to favorable tumor-to-background ratios.[4]
Q3: What are some alternative strategies to enhance tumor uptake of FAP inhibitors?
A3: Research into improving the tumor retention of FAP inhibitors has explored strategies such as multimerization. Creating dimeric or tetrameric versions of a FAP inhibitor can increase its binding avidity to FAP-expressing cells, potentially leading to higher tumor uptake and longer retention times.[5]
Troubleshooting Guide: Suboptimal Tumor Retention of this compound
This guide addresses potential issues that may lead to lower-than-expected tumor retention of this compound in your preclinical experiments.
| Observation/Problem | Potential Cause(s) | Recommended Action(s) |
| Low overall tumor uptake in imaging or biodistribution studies. | 1. Incorrect intravenous injection: Part of the dose may have been administered subcutaneously or intraperitoneally. | - Ensure proper tail vein catheterization or injection technique. - After injection, check the tail for any signs of a subcutaneous bleb. - For detailed guidance, refer to the Experimental Protocols section on Intravenous Tail Vein Injection. |
| 2. Low FAP expression in the tumor model: The chosen cell line or xenograft model may not express sufficient levels of FAP. | - Confirm FAP expression in your tumor model via immunohistochemistry (IHC), western blot, or flow cytometry. - Consider using a different tumor model known for high FAP expression (e.g., HEK-mFAP xenografts).[4] | |
| 3. Issues with the radiolabeled this compound: Problems with radiolabeling efficiency or stability can lead to poor in vivo performance. | - Verify the radiochemical purity of your ¹⁷⁷Lu-PNT6555 or ⁶⁸Ga-PNT6555 prior to injection using appropriate chromatography methods. - Ensure the formulation is free of impurities that could compete for FAP binding. | |
| High initial tumor uptake, but rapid clearance. | 1. Tumor microenvironment factors: High interstitial fluid pressure and a dense extracellular matrix can hinder deep penetration and retention of the agent.[6][7] | - While difficult to modify, be aware that these factors can influence results. - Ensure consistency in tumor size across experimental groups, as larger tumors may have more heterogeneous microenvironments. |
| 2. Animal physiology: Individual variations in animal health, metabolism, and renal function can affect clearance rates. | - Use healthy animals of a consistent age and weight. - Ensure animals are adequately hydrated. | |
| High variability in tumor retention between animals in the same cohort. | 1. Inconsistent tumor implantation and size: Variability in the initial number of cells injected or the location of implantation can lead to differences in tumor vascularity and growth. | - Standardize your tumor cell implantation technique. - Start the study when tumors have reached a consistent size range across all animals. |
| 2. Inconsistent injection administration: Variations in the injected volume or speed of injection can affect the initial distribution. | - Use a consistent, slow bolus injection technique for all animals. - Precisely measure the volume administered to each animal. | |
| High uptake in non-target organs (e.g., kidneys, liver). | 1. This compound is cleared renally: High kidney signal is expected due to the clearance pathway. | - This is a normal finding. However, if kidney retention is unexpectedly prolonged, it could indicate renal impairment in the animal. - Ensure the imaging or biodistribution time points are appropriate to distinguish between clearance and abnormal retention. |
| 2. Instability of the radiolabel: Dissociation of the radionuclide from the DOTA chelator can lead to uptake in other organs. | - Perform in vitro stability tests of the radiolabeled this compound in serum to confirm its stability over the time course of the experiment. |
Data Presentation
Table 1: Comparative Tumor Uptake of FAP Inhibitors in a Pancreatic Cancer Mouse Model
| Radiotracer | Mean %ID/g at 24h (± SD) | Mean %ID/g at 96h (± SD) |
| [¹⁷⁷Lu]Lu-TEFAPI-06 | 8.7 (± 0.7) | 7.3 (± 2.3) |
Data extracted from a study on FAP inhibitors, illustrating typical uptake values in a preclinical model.[8]
Table 2: Biodistribution of ¹⁷⁷Lu-PNT6555 in HEK-mFAP Tumor-Bearing Mice (% Injected Dose per Gram)
| Organ | 24 hours post-injection | 168 hours post-injection |
| Tumor | >10% | >10% |
| Blood | Low | Very Low |
| Kidneys | Moderate (clearance) | Low |
| Liver | Low | Low |
| Muscle | Very Low | Very Low |
This table summarizes the favorable biodistribution profile of ¹⁷⁷Lu-PNT6555 as reported in preclinical studies, showcasing high and sustained tumor retention with low uptake in healthy tissues.[3][8]
Experimental Protocols
Protocol 1: Intravenous Tail Vein Injection in Mice
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
To aid in visualization and injection, warm the mouse's tail to dilate the lateral tail veins. This can be achieved by placing the mouse under a heat lamp for a short period, ensuring the animal is not overheated.[9]
-
-
Injection Procedure:
-
Place the anesthetized mouse in a restraining device, leaving the tail accessible.
-
Wipe the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a syringe containing the this compound solution, identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject a small volume to confirm correct placement. The vein should blanch, and there should be no resistance. If a subcutaneous bleb forms, the needle is not in the vein.[9]
-
Administer the full volume (typically not exceeding 0.2 mL for a mouse) as a slow bolus injection.[10]
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Observe for any signs of distress.
-
Protocol 2: Ex Vivo Biodistribution Study
-
Group Preparation:
-
Divide tumor-bearing mice into cohorts for each time point to be evaluated (e.g., 1h, 24h, 72h, 168h post-injection). A minimum of 3-4 animals per time point is recommended.
-
-
Administration of ¹⁷⁷Lu-PNT6555:
-
Inject a precisely known amount of radioactivity into each mouse via the tail vein as described in Protocol 1. Retain a small, measured amount of the injectate to serve as a standard for calculating the percentage of injected dose (%ID).
-
-
Tissue Harvesting:
-
At the designated time points, euthanize the mice according to approved protocols.
-
Dissect and collect tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Rinse tissues to remove excess blood, gently blot dry, and place them in pre-weighed tubes.
-
-
Radioactivity Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and the injection standard using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total counts per minute injected) * 100
-
Visualizations
Signaling Pathways
Caption: FAP signaling in the tumor microenvironment.
Experimental Workflow
Caption: Workflow for assessing this compound tumor retention.
References
- 1. Development of FAPI Tetramers to Improve Tumor Uptake and Efficacy of FAPI Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 4. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Tumor Microenvironment in Chemoresistance: To Survive, Keep Your Enemies Closer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. osti.gov [osti.gov]
Off-target effects of PNT6555 and how to mitigate them.
This technical support center provides essential information for researchers, scientists, and drug development professionals working with PNT6555. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and ensure the rigor of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a high-affinity inhibitor of Fibroblast Activation Protein-α (FAP).[1] It is a "theranostic" agent, meaning it can be used for both therapeutic and diagnostic purposes.[2] The core structure is a boronic acid-based compound, N-(pyridine-4-carbonyl)-D-Ala-boroPro, connected to a DOTA chelator.[3][4]
-
Diagnostic Imaging: When chelated with Gallium-68 (68Ga-PNT6555), it serves as a PET imaging agent to locate FAP-expressing tumors.[5]
-
Radioligand Therapy: When chelated with Lutetium-177 (177Lu-PNT6555), it delivers targeted beta radiation to the tumor microenvironment, causing DNA damage and subsequent apoptosis in tumor cells.[5]
The primary target, FAP, is a serine protease that is highly overexpressed on Cancer-Associated Fibroblasts (CAFs) in the stroma of over 90% of epithelial cancers, while having very limited expression in healthy adult tissues.[4][5] This differential expression is the basis for its targeted therapeutic approach.
Caption: On-target mechanism of ¹⁷⁷Lu-PNT6555.
Q2: What is known about the off-target profile of this compound?
A2: this compound was specifically designed for high-precision targeting to ensure selective radiation delivery and reduce off-target effects.[5] Preclinical and clinical data indicate that this compound has a highly specific binding profile.
-
Preclinical Selectivity: Studies demonstrated that this compound and its metal chelates have greatly reduced activity toward closely related enzymes like prolyl endopeptidase (PREP) and dipeptidyl peptidase 4 (DPP4).[2] Preclinical biodistribution studies also showed high tumor-to-background contrast and rapid clearance from normal tissues.[6][7] A potential "sink effect" from serum FAP leading to off-target distribution was not observed in animal models.[6][8]
-
Clinical Safety: Data from the Phase I FRONTIER trial showed that 177Lu-PNT6555 was well-tolerated at all evaluated dose levels.[3] No dose-limiting toxicities (DLTs) or serious (Grade ≥3) treatment-related adverse events were reported, supporting its safety profile and minimal off-target effects in humans.[3][9]
Q3: My experiment shows an unexpected phenotype. Could this be an off-target effect?
A3: While this compound is highly selective, all small molecule inhibitors have the potential for off-target interactions, especially at high concentrations or in specific experimental systems.[10][11] Unforeseen biological consequences or misleading results can arise from such effects.[10] If you observe a phenotype that is inconsistent with known FAP biology, it is crucial to perform validation experiments to determine if it is a genuine on-target effect or a potential off-target artifact.
Q4: What general strategies can I use to validate that my observed effect is on-target?
A4: A multi-pronged approach is the best way to confirm that the observed phenotype is a direct result of FAP inhibition.[11] Key strategies include:
-
Dose-Response Correlation: Use the lowest effective concentration that elicits the desired on-target effect. Off-target interactions are more likely at higher concentrations.[11]
-
Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the FAP gene (DPP4). If the phenotype observed with this compound is absent in the FAP-knockout cells, it strongly suggests the effect is on-target.[11]
-
Orthogonal Approaches: Confirm the phenotype using other structurally and mechanistically distinct FAP inhibitors.
-
Target Engagement Assays: Directly measure the binding of this compound to FAP in your cellular model using methods like the Cellular Thermal Shift Assay (CETSA).[11]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes
If you suspect an off-target effect is responsible for an observed phenotype, follow this workflow to investigate.
Caption: Workflow for troubleshooting unexpected phenotypes.
Guide 2: Quantitative Data Summary
When evaluating this compound, systematically collecting quantitative data is crucial. Below are tables summarizing the known selectivity and clinical safety profile.
Table 1: Preclinical Selectivity Profile of this compound
| Target Enzyme | Selectivity vs. FAP | Finding |
| Dipeptidyl Peptidase 4 (DPP4) | >26,000-fold | This compound shows exceptionally high selectivity for FAP over the closely related enzyme DPP4.[12] |
| Prolyl Endopeptidase (PREP) | High | DOTA-FAPIs including this compound exhibited greatly reduced activity towards PREP compared to FAP.[2] |
| Other Serine Proteases | High | The design of boronic acid-based inhibitors like this compound is tailored for high specificity to FAP.[2] |
Table 2: Summary of Safety Findings from Phase I FRONTIER Trial (177Lu-PNT6555)
| Metric | Result | Reference |
| Tolerability | Well tolerated at all tested dose levels (4, 8, and 12 GBq/cycle). | [3] |
| Dose-Limiting Toxicities (DLTs) | None observed. | [3] |
| Treatment-Related Adverse Events | No serious (Grade ≥3) events reported. | [3] |
| Conclusion | The safety profile demonstrates the potential for minimal off-target effects in a clinical setting. | [3][9] |
Experimental Protocols
Protocol 1: Dose-Response Validation to Minimize Off-Target Effects
Objective: To determine the minimum effective concentration of this compound required for the desired on-target phenotype and to identify concentrations where off-target effects or toxicity may appear.
Methodology:
-
Cell Seeding: Plate target cells (expressing FAP) in a multi-well plate at a density that ensures they are in a logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound. A 10-point, 3-fold dilution series is recommended, starting from a high concentration (e.g., 10 µM) down to the picomolar range. Include a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Replace the medium with fresh medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a period relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Phenotypic Analysis: Perform your assay of interest (e.g., cell viability, protein expression, signaling pathway activation).
-
Data Analysis: Plot the results as a dose-response curve and calculate the EC₅₀/IC₅₀. Compare this value to the known on-target IC₅₀ of this compound for FAP. A significant deviation may suggest an off-target effect.
Protocol 2: Genetic Validation of FAP Target Using CRISPR-Cas9
Objective: To confirm that the biological effect of this compound is dependent on the presence of its target, FAP.
Caption: Experimental workflow for genetic validation.
Methodology:
-
Design and Synthesize gRNA: Design guide RNAs (gRNAs) that specifically target a conserved exon of the FAP gene.
-
Transfection: Transfect your FAP-expressing cell line with a plasmid encoding Cas9 and the FAP-specific gRNA.
-
Clonal Selection: Isolate single cells and expand them into clonal populations.
-
Knockout Validation: Screen the clones to identify those with successful FAP gene knockout. Validate the absence of FAP protein expression using Western Blot or flow cytometry.
-
Phenotypic Analysis: Treat both the validated FAP-knockout clones and the parental (wild-type) cells with this compound at the effective concentration.
-
Compare Results: Perform your phenotypic assay. If the effect is on-target, it will be significantly diminished or completely absent in the knockout cells compared to the wild-type cells.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly confirm that this compound binds to and stabilizes FAP inside intact cells.[11]
Methodology:
-
Cell Treatment: Treat intact, FAP-expressing cells with this compound at a saturating concentration and a vehicle control.
-
Heating: Aliquot the cell suspensions and heat them at a range of different temperatures (e.g., 40°C to 70°C) for 3-5 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the proteins (e.g., through freeze-thaw cycles).
-
Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble FAP remaining at each temperature point using Western Blot.
-
Data Analysis: Plot the amount of soluble FAP as a function of temperature for both the this compound-treated and vehicle-treated samples. A successful target engagement will result in a rightward shift of the melting curve for the this compound-treated sample, indicating that ligand binding has stabilized the FAP protein against thermal denaturation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Development of this compound, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. openmedscience.com [openmedscience.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. FAPi Radioligand Therapy for Solid Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Lutetium-177 this compound / Eli Lilly [delta.larvol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. firstwordpharma.com [firstwordpharma.com]
Technical Support Center: Synthesis of DOTA-FAPIs like PNT6555
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of DOTA-conjugated Fibroblast Activation Protein Inhibitors (FAPIs), with a special focus on boronic acid-based compounds like PNT6555. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stages in the synthesis of a DOTA-FAPI like this compound?
The synthesis can be broadly divided into three main stages:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide backbone of the FAPI, which includes the boronic acid moiety, is assembled on a solid support resin.
-
DOTA Conjugation: The DOTA chelator is coupled to the N-terminus of the purified peptide.
-
Radiolabeling: The final DOTA-FAPI conjugate is radiolabeled with a radionuclide, most commonly Gallium-68 (⁶⁸Ga), for PET imaging applications.
Q2: Why is the synthesis of boronic acid-containing peptides like this compound particularly challenging?
The presence of the boronic acid group introduces specific challenges. Boronic acids can be unstable under certain conditions and may require specific protecting groups during synthesis. The electrophilic nature of the boron atom can also lead to unintended side reactions. While replacing a carboxylic acid with a boronic acid can enhance the inhibitory potency of FAPIs, it adds complexity to the synthesis and purification process.
Q3: What are the most common side reactions during the Fmoc-based solid-phase peptide synthesis of the FAPI backbone?
Common side reactions include:
-
Diketopiperazine formation: This is particularly prevalent at the dipeptide stage, especially if proline is one of the first two amino acids. It results in the cleavage of the dipeptide from the resin.[1][2]
-
Aspartimide formation: This can occur under both acidic and basic conditions and can lead to a mixture of alpha and beta-coupled peptides.[2]
-
Aggregation: Hydrophobic peptide sequences are prone to aggregation on the resin, which can hinder reagent access and lead to incomplete reactions.[2]
-
Racemization: The chirality of amino acids can be compromised during activation and coupling steps.
Q4: What are the critical parameters for successful radiolabeling of DOTA-FAPIs with Gallium-68?
Key parameters include:
-
pH: The pH of the reaction mixture is crucial and is typically maintained between 3.5 and 4.5 for efficient ⁶⁸Ga labeling of DOTA chelators.
-
Temperature: Heating is often required to facilitate the chelation reaction, with temperatures typically ranging from 85°C to 95°C.
-
Precursor Concentration: The amount of the DOTA-FAPI precursor used can impact the radiochemical yield and specific activity.
-
Purity of ⁶⁸Ga: The presence of competing metal ion impurities in the ⁶⁸Ga eluate can significantly reduce labeling efficiency.
Troubleshooting Guides
Solid-Phase Peptide Synthesis (SPPS) of the FAPI Precursor
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low peptide yield after cleavage from resin | - Incomplete coupling reactions.- Peptide aggregation.- Premature cleavage of the peptide from the resin. | - Use a higher excess of amino acid and coupling reagents.- Switch to a more efficient coupling reagent (e.g., HATU, HBTU).- Monitor coupling completion with a colorimetric test (e.g., Kaiser test).- Use a resin with a lower loading capacity.- Incorporate pseudoprolines or use a different solvent system (e.g., NMP instead of DMF) to disrupt aggregation.[2] |
| Presence of deletion sequences in the final product | - Incomplete Fmoc deprotection.- Steric hindrance from bulky amino acids. | - Extend the Fmoc deprotection time or use a stronger base solution (e.g., DBU).- Perform a double coupling for hindered amino acids. |
| Formation of by-products (e.g., diketopiperazines, aspartimide) | - Sequence-dependent side reactions. | - For diketopiperazine formation, use 2-chlorotrityl chloride resin, especially if proline is at the C-terminus.[2]- To reduce aspartimide formation, add HOBt to the piperidine (B6355638) deprotection solution.[2] |
| Challenges with boronic acid moiety | - Instability of the boronic acid during synthesis.- Difficulty in purification. | - Use appropriate protecting groups for the boronic acid that are stable to SPPS conditions but can be removed without degrading the peptide.- Optimize HPLC purification conditions, potentially using a different buffer system or gradient. |
DOTA Conjugation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low DOTA conjugation efficiency | - Steric hindrance at the N-terminus of the peptide.- Inefficient activation of the DOTA carboxyl group.- Suboptimal reaction pH. | - Introduce a spacer between the peptide and the DOTA chelator.- Use a pre-activated DOTA derivative (e.g., DOTA-NHS ester).- Optimize the pH of the coupling reaction (typically slightly basic). |
| Multiple DOTA conjugations per peptide | - Presence of unprotected amine groups on amino acid side chains (e.g., lysine). | - Ensure all reactive side chains are properly protected during SPPS and that the protecting groups are stable during DOTA conjugation. |
| Difficulty in purifying the DOTA-peptide conjugate | - Similar retention times of the unconjugated peptide and the DOTA-peptide on reverse-phase HPLC. | - Optimize the HPLC gradient to achieve better separation.- Consider using a different stationary phase or ion-pairing reagent. |
Radiolabeling with Gallium-68
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low radiochemical yield (RCY) | - Presence of metal ion impurities in the ⁶⁸Ga eluate (e.g., Fe³⁺, Zn²⁺).- Incorrect pH of the reaction mixture.- Insufficient heating (time or temperature).- Suboptimal precursor amount. | - Purify the ⁶⁸Ga eluate using a cation exchange cartridge.- Carefully adjust the pH to the optimal range (3.5-4.5) using a suitable buffer (e.g., sodium acetate (B1210297), HEPES).- Optimize heating time and temperature (e.g., 95°C for 5-15 minutes).- Titrate the amount of DOTA-FAPI precursor to find the optimal concentration. |
| Low radiochemical purity (RCP) | - Formation of colloidal ⁶⁸Ga.- Radiolysis of the product. | - Ensure proper pH control to prevent the formation of gallium hydroxide (B78521) colloids.- Add radical scavengers, such as ethanol (B145695) or ascorbic acid, to the reaction mixture to minimize radiolysis. |
| Inconsistent results between batches | - Variability in the quality of the ⁶⁸Ga eluate.- Inaccurate measurement of reagents. | - Consistently use a purification step for the ⁶⁸Ga eluate.- Prepare and use fresh, high-quality reagents.- Calibrate all measuring equipment regularly. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (Fmoc-strategy)
A detailed, step-by-step protocol for the synthesis of the this compound precursor is not publicly available in the provided search results. However, a general protocol for Fmoc-based SPPS is as follows:
-
Resin Swelling: The appropriate resin (e.g., Rink Amide for a C-terminal amide) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.[3]
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating with a 20% solution of piperidine in DMF for 5-20 minutes.
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
Repeat: Steps 2-5 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for ⁶⁸Ga-Labeling of DOTA-FAPIs
-
⁶⁸Ga Elution and Purification: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl. The eluate is then passed through a cation exchange cartridge to trap the ⁶⁸Ga³⁺ and remove metal impurities.
-
Elution of ⁶⁸Ga from Cartridge: The purified ⁶⁸Ga³⁺ is eluted from the cartridge with a small volume of 5 M NaCl/0.1 M HCl solution directly into the reaction vial.
-
Labeling Reaction: The reaction vial contains the DOTA-FAPI precursor dissolved in a suitable buffer (e.g., sodium acetate or HEPES) to maintain the pH between 3.5 and 4.5. The mixture is heated at 95°C for 5-15 minutes.
-
Purification of the Radiolabeled Product: The reaction mixture is passed through a C18 cartridge to trap the ⁶⁸Ga-DOTA-FAPI. The cartridge is washed with water to remove unreacted ⁶⁸Ga and hydrophilic impurities. The final product is eluted with a small volume of ethanol.
-
Quality Control: The radiochemical purity and yield are determined by radio-TLC or radio-HPLC.
Data Presentation
Table 1: Comparison of Radiolabeling Parameters for Different DOTA-FAPIs
| DOTA-FAPI | Precursor Amount (µg) | Buffer | pH | Temperature (°C) | Reaction Time (min) | Radiochemical Yield (RCY) | Reference |
| FAPI-46 | 20 | HEPES | 4-4.5 | 95 | 10 | 67.75% | [3] |
| FAP-2286 | 25 | Sodium Acetate 0.1M | N/A | 95 | 4 | >98% (RCP) | [1] |
| DOTA-2P(FAPI)₂ | 50 | Sodium Acetate 0.25M | 3.3-3.6 | 100 | 15 | >95% (RCP) | [4] |
Note: This table presents a summary of reported data. Optimal conditions may vary depending on the specific experimental setup.
Visualizations
Synthesis and Radiolabeling Workflow
Caption: Workflow for the synthesis and radiolabeling of DOTA-FAPIs.
Troubleshooting Logic for Low Radiolabeling Yield
Caption: Troubleshooting flowchart for low radiolabeling yield of DOTA-FAPIs.
References
Optimizing PNT6555 dosage for therapeutic efficacy.
Technical Support Center: PNT6555
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum therapeutic efficacy in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of Kinase Associated Protein 1 (KAP1). By binding to the kinase domain of KAP1, this compound prevents the phosphorylation of its downstream substrate, Proliferation-Linked Transcription Factor (PLTF), thereby inhibiting the transcription of genes essential for cell cycle progression and proliferation.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial cell-based assays, we recommend a starting concentration range of 10 nM to 1 µM. The optimal concentration will vary depending on the cell line and the specific endpoint being measured. We advise performing a dose-response curve to determine the EC50 for your particular experimental system.
Q3: Is this compound soluble in aqueous solutions?
A3: this compound has low solubility in aqueous media. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. Further dilutions should be made in your cell culture medium of choice, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Q4: Can this compound be used for in vivo studies?
A4: Yes, this compound has been formulated for in vivo use in preclinical models. A common vehicle for administration is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. However, the optimal formulation may vary depending on the animal model and route of administration.
Q5: What are the known off-target effects of this compound?
A5: While this compound is highly selective for KAP1, some off-target activity has been observed at concentrations exceeding 10 µM, primarily against other members of the same kinase family. It is crucial to perform experiments within the recommended concentration range to minimize these effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect on cell proliferation | 1. Sub-optimal drug concentration.2. Low expression of the KAP1 target in the chosen cell line.3. Drug degradation due to improper storage.4. Cellular resistance mechanisms. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Confirm KAP1 expression levels via Western Blot or qPCR.3. Store this compound stock solutions at -20°C or -80°C and protect from light.4. Investigate potential resistance pathways, such as upregulation of alternative signaling pathways. |
| High cellular toxicity or unexpected cell death | 1. This compound concentration is too high.2. Final DMSO concentration is above 0.1%.3. Off-target effects. | 1. Lower the concentration of this compound in your experiments.2. Ensure the final DMSO concentration in the culture medium is at or below 0.1%.3. Use a lower concentration of this compound and/or validate findings with a secondary inhibitor. |
| Precipitation of this compound in culture medium | 1. Poor solubility of the compound.2. Exceeding the solubility limit in the final dilution. | 1. Ensure the DMSO stock solution is fully dissolved before further dilution.2. Prepare fresh dilutions for each experiment and avoid storing diluted solutions for extended periods. Do not exceed a final DMSO concentration of 0.1%. |
| Inconsistent results between experiments | 1. Variability in cell passage number.2. Inconsistent drug preparation.3. Fluctuation in incubation times. | 1. Use cells within a consistent and narrow passage number range.2. Prepare fresh drug dilutions from a validated stock solution for each experiment.3. Standardize all incubation times and experimental conditions. |
Experimental Protocols
In Vitro Dose-Response Assay for this compound
Objective: To determine the half-maximal effective concentration (EC50) of this compound in a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in cell culture medium, ranging from 10 µM to 1 nM. Include a vehicle control (0.1% DMSO).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay following the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle control and plot the results as a dose-response curve to calculate the EC50 value.
Western Blot Analysis of KAP1 Pathway Inhibition
Objective: To confirm the on-target effect of this compound by measuring the phosphorylation of its downstream target, PLTF.
Methodology:
-
Cell Treatment: Treat cells with this compound at the determined EC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated-PLTF (p-PLTF), total PLTF, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-PLTF signal to total PLTF and the loading control.
Data Presentation
Table 1: Comparative EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 120 |
| U-87 MG | Glioblastoma | 85 |
| HCT116 | Colon Cancer | 250 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 mg/kg | 45 |
| This compound | 25 mg/kg | 78 |
| This compound | 50 mg/kg | 92 |
Visualizations
Caption: this compound Mechanism of Action
Caption: this compound Experimental Workflow
Caption: Troubleshooting Logic Flowchart
Technical Support Center: FAP-Targeted Radiopharmaceutical Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fibroblast Activation Protein (FAP)-targeted radiopharmaceutical therapy. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is there high variability in FAP expression across and within tumor types?
A1: Fibroblast Activation Protein (FAP) expression is known to be heterogeneous, which can present challenges for consistent therapeutic targeting. This variability is observed in both the pattern and intensity of expression.[1][2] Several factors contribute to this heterogeneity:
-
Tumor Microenvironment (TME) Complexity: FAP is predominantly expressed on cancer-associated fibroblasts (CAFs) within the TME, not uniformly on tumor cells themselves. The composition and state of the TME can differ significantly between tumor types and even within different regions of the same tumor.[2][3]
-
Diverse Stromal Cell Populations: Not all FAP-expressing cells are the same. Studies have identified distinct populations of FAP-positive stromal cells with different functions. For example, in breast cancer, two discrete populations have been identified: FAP+PDPN+ CAFs and FAP+PDPN− cancer-associated pericytes (CAPs), each with unique locations and immunosuppressive properties.[4][5]
-
Regulation of FAP Expression: The expression of the FAP gene is regulated by complex signaling pathways, including those involving transcription factors like AP-1, CEBPB, and STAT3, which can be variably activated within the tumor.[6]
Q2: What are the primary known mechanisms of resistance to FAP-targeted therapies?
A2: Resistance to FAP-targeted therapies is an emerging area of research. Based on current understanding, resistance can be attributed to several factors:
-
Heterogeneous FAP Expression: Low or absent FAP expression in a subset of the tumor stroma can lead to incomplete targeting and subsequent tumor relapse.[1][7]
-
Suboptimal Radiopharmaceutical Properties: Early FAP-targeted radiopharmaceuticals, such as some based on FAPI-04, exhibited rapid clearance from the tumor, resulting in an insufficient radiation dose being delivered.[8][9] Newer agents like FAP-2286 have been developed to have longer tumor retention.[10][11]
-
Immunosuppressive Tumor Microenvironment: FAP itself contributes to an immunosuppressive TME by promoting the secretion of molecules like CCL2, which can hinder the overall anti-tumor response.[12] Even if the radiopharmaceutical kills FAP-expressing cells, other immunosuppressive mechanisms may persist.
-
Activation of Pro-survival Signaling: FAP is implicated in activating intracellular signaling pathways that promote tumor growth and survival, such as the PI3K/AKT and Ras/ERK pathways.[13] The radiation delivered by the therapy may induce stress responses and activate alternative survival pathways in cancer cells.[14]
Q3: Which preclinical models are most appropriate for studying FAP-targeted radiopharmaceutical therapy?
A3: The choice of a preclinical model is critical for obtaining clinically relevant data.[15][16]
-
FAP-Transduced Cancer Cell Lines: Models using human cancer cell lines (e.g., HT1080, HEK293) engineered to overexpress FAP are commonly used for initial in vitro and in vivo evaluations. However, these models do not accurately represent the clinical scenario where FAP is primarily on CAFs.[15][16]
-
Co-culture Models: In vitro co-culture systems of cancer cells and FAP-expressing fibroblasts can offer more insight into the interactions within the TME.
-
Xenograft Models with Murine Stroma Recruitment: Some human cancer cell lines, like U-87 MG, have low FAP expression in vitro but can recruit FAP-positive murine fibroblasts when grown as xenografts in mice.[15] This provides a more physiologically relevant model of the human tumor stroma.
-
Patient-Derived Xenografts (PDXs): PDX models, which retain the original tumor architecture and stromal components, are considered highly representative for evaluating FAP-targeted therapies.
Troubleshooting Guides
Problem 1: Low or Inconsistent Tumor Uptake of FAP-Targeted Radiopharmaceutical in Preclinical Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Low FAP expression in the chosen model. | Verify FAP expression levels in your tumor model using multiple methods. | See Protocol 1: FAP Expression Analysis . |
| Suboptimal pharmacokinetics of the radiopharmaceutical. | Evaluate the biodistribution and tumor retention time of your agent. Consider using newer generation FAP inhibitors with improved tumor retention.[10][11] | See Protocol 2: In Vivo Biodistribution Study . |
| Incorrect timing of imaging or tissue collection. | Perform a time-course study to determine the optimal window for maximal tumor uptake and clearance from background tissues. | See Protocol 2: In Vivo Biodistribution Study . |
| Issues with radiolabeling procedure. | Ensure high radiochemical purity and specific activity of your radiolabeled compound. | Refer to established radiolabeling protocols for your specific chelator and radionuclide. |
Problem 2: Discrepancy Between In Vitro and In Vivo Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| In vitro model lacks the complexity of the TME. | Transition from monoculture to more complex models. | Utilize 3D co-culture systems with cancer cells and fibroblasts. For in vivo studies, select models that better mimic the human TME, such as xenografts that recruit murine stroma or PDX models.[15] |
| Differences in FAP expression between cultured cells and tumors. | Characterize FAP expression in both your in vitro and in vivo models. | See Protocol 1: FAP Expression Analysis . |
| Host immune system interactions in vivo. | If using immunocompetent mouse models, consider the role of the immune response in modulating therapy efficacy. | Analyze immune cell infiltration in tumor tissues post-therapy. |
Data Presentation
Table 1: FAP Expression Across Various Tumor Indications (H-Score)
| Tumor Indication | Percentage of Samples with H-Score > 15 | Percentage of Samples with H-Score > 25 | Percentage of Samples with H-Score > 60 | Number of Samples (n) |
| Breast Cancer | ||||
| Pancreatic Cancer | ||||
| Esophageal Cancer | ||||
| Lung Cancer | ||||
| Sarcoma | ||||
| Mesothelioma | ||||
| Head and Neck Squamous Cell Carcinoma | ||||
| Data to be populated from sources like[17][18]. Note that the original source should be consulted for the exact values. |
Table 2: Preclinical Efficacy of Different FAP-Targeted Radiopharmaceuticals
| Radiopharmaceutical | Preclinical Model | Radionuclide | Key Efficacy Finding | Reference |
| [¹⁷⁷Lu]Lu-FAPI-04 | FAP-transfected HT-1080 xenografts | ¹⁷⁷Lu | High tumor accumulation, but slower excretion than ideal. | [19] |
| [¹⁷⁷Lu]Lu-FAPI-46 | Pancreatic cancer model | ¹⁷⁷Lu | Effective therapeutic response. | [19] |
| [¹⁷⁷Lu]Lu-FAP-2286 | HEK293-FAP xenografts, Sarcoma PDX | ¹⁷⁷Lu | Potent antitumor activity and longer tumor retention compared to FAPI-46. | [10] |
| [¹⁷⁷Lu]Lu-PNT6555 | HEK-mFAP model | ¹⁷⁷Lu | Significant dose-responsive efficacy with long-term survival in some animals. | [20] |
| [²²⁵Ac]Ac-PNT6555 | HEK-mFAP model | ²²⁵Ac | Significant dose-responsive efficacy. | [20] |
Experimental Protocols
Protocol 1: FAP Expression Analysis
-
Immunohistochemistry (IHC):
-
Fix formalin-fixed paraffin-embedded (FFPE) tissue sections.
-
Perform antigen retrieval using a suitable buffer.
-
Block endogenous peroxidase activity.
-
Incubate with a validated primary anti-FAP antibody (e.g., SP325).[18]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop with a chromogen such as DAB and counterstain with hematoxylin.
-
Score the staining intensity (0-3) and the percentage of positive cells in both the stromal and tumor compartments.
-
Calculate an H-score (range 0-300) by summing the products of the staining intensity and the percentage of cells stained at that intensity.[17]
-
-
RNA Sequencing (RNAseq):
-
Isolate total RNA from fresh or frozen tumor tissue.
-
Assess RNA quality and quantity.
-
Prepare sequencing libraries according to the manufacturer's protocol.
-
Perform sequencing on a suitable platform.
-
Align reads to the reference genome and quantify FAP gene expression (e.g., as log2-transformed counts per million).[17]
-
-
Autoradiography:
-
Prepare frozen tissue sections.
-
Incubate sections with a radiolabeled FAP inhibitor (e.g., ¹¹¹In-FAP-2286).[18]
-
Wash to remove unbound tracer.
-
Expose the sections to a phosphor imaging screen or film.
-
Analyze the resulting image to visualize the distribution and quantify the intensity of radiotracer binding.
-
Protocol 2: In Vivo Biodistribution Study
-
Animal Model: Use tumor-bearing mice (e.g., xenografts of FAP-expressing cells or models that recruit FAP-positive stroma).
-
Radiopharmaceutical Administration: Inject a known activity of the FAP-targeted radiopharmaceutical (e.g., ¹⁷⁷Lu-FAPI-46) intravenously via the tail vein.
-
Time Points: Euthanize cohorts of animals (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours).
-
Organ and Tumor Collection: Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Activity Measurement: Weigh each sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample. This will reveal the uptake and clearance profile of the radiopharmaceutical.[21]
Visualizations
Caption: Signaling pathways modulated by FAP in the tumor microenvironment.
Caption: Preclinical workflow for evaluating FAP-targeted radiopharmaceuticals.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 3. cusabio.com [cusabio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scispace.com [scispace.com]
- 6. Cell-specific expression of the FAP gene is regulated by enhancer elements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterogeneity of fibroblast activation protein expression in the microenvironment of an intracranial tumor cohort: head-to-head comparison of gallium-68 FAP inhibitor-04 (68Ga-FAPi-04) and fluoride-18 fluoroethyl-L-tyrosine (18F-FET) in positron emission tomography-computed tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fibroblast Activation Protein-Targeted Theranostics: Current Status in Clinical Development | springermedicine.com [springermedicine.com]
- 10. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aimed-analytics.com [aimed-analytics.com]
- 13. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Resistance to Prostate-Specific Membrane Antigen-Targeted Radioligand Therapy in a Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.eur.nl [pure.eur.nl]
- 17. Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Tumor-Imaging Method Targeting Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting PNT6555 instability in storage and handling.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues encountered during the storage and handling of PNT6555. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing lower than expected radiolabeling efficiency with this compound. What could be the cause?
A1: Lower radiolabeling efficiency can stem from several factors related to the stability of the this compound precursor. One common issue is the degradation of the boronic acid moiety, which is known to be susceptible to oxidation and protodeboronation.[1][2] Ensure that the this compound stock solution is stored under appropriate conditions, ideally at -80°C for long-term storage and -20°C for short-term use, and always sealed to prevent moisture exposure.[3] Additionally, the quality of the radionuclide and the reaction buffer pH can significantly impact labeling efficiency.
Q2: My radiolabeled this compound shows signs of degradation after reconstitution. How can I minimize this?
A2: Radiolytic degradation is a primary concern for radiolabeled compounds, especially those with high specific activity.[4] To minimize radiolysis, it is advisable to:
-
Use radical scavengers: Ascorbic acid or gentisic acid can be added to the formulation to mitigate the effects of free radicals.[4]
-
Optimize storage temperature: Storing the radiolabeled product at low temperatures, such as -78°C, can significantly slow down the degradation process.[4]
-
Adjust activity concentration: Lowering the activity concentration can reduce the rate of radiolytic decomposition.[4]
Q3: I am seeing unexpected peaks in my HPLC analysis of this compound. What could they be?
A3: The appearance of unexpected peaks in HPLC analysis could indicate the presence of impurities or degradation products. For this compound, this could be due to the hydrolysis of the DOTA-peptide linkage, aggregation of the peptide, or degradation of the boronic acid group. It is crucial to use a well-validated HPLC method to separate the intact product from potential degradants. In vitro stability studies of similar DOTA-conjugated peptides have shown high stability in human serum and plasma, suggesting that degradation in biological matrices might be minimal.[5]
Q4: What are the recommended storage and handling conditions for non-radiolabeled this compound?
A4: For non-radiolabeled this compound, which is a solid, it is recommended to store it at room temperature for short periods in the continental US, but conditions may vary elsewhere.[3] For long-term storage of stock solutions, -80°C is recommended for up to 6 months, and for short-term storage, -20°C for up to 1 month, in a sealed container away from moisture.[3] Boronic acids, in general, are sensitive to air and moisture, which can lead to decomposition.[1]
Quantitative Data Summary
The stability of boronic acid-containing pharmaceuticals can vary. The following table summarizes the stability data for Bortezomib, a dipeptidyl boronic acid analogue, when reconstituted and stored in its original vial at 4°C. This data may provide some insight into the potential stability of this compound under similar conditions.
| Storage Time | Percent Remaining |
| 8 days | 110.53% |
| 15 days | 95.19% |
| Data from a study on the stability of unused reconstituted bortezomib.[6] |
Experimental Protocols
Protocol for Assessing Radiochemical Purity by HPLC
A common method to assess the stability and radiochemical purity of radiolabeled peptides like this compound is by using High-Performance Liquid Chromatography (HPLC).
-
System Preparation: Use a reverse-phase C18 column. The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid.
-
Sample Preparation: Dilute a small aliquot of the radiolabeled this compound solution in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC column. Monitor the eluate with a UV detector (at a wavelength suitable for the peptide, e.g., 220 or 280 nm) and a radioactivity detector connected in series.
-
Data Interpretation: The chromatogram from the radioactivity detector will show the distribution of radioactivity. The percentage of the total radioactivity that elutes at the same retention time as the non-radiolabeled this compound standard is the radiochemical purity.
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to troubleshooting this compound instability.
Caption: Troubleshooting workflow for this compound instability.
Caption: Decision tree for unexpected experimental results.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stabilization of (90)y-labeled DOTA-biomolecule conjugates using gentisic acid and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, proteolytic stability, and in vitro evaluation of DOTA conjugated p160 peptide based radioconjugates: [177Lu]Lu–DOTA–p160 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Research Portal [iro.uiowa.edu]
Enhancing the tumor-to-background ratio in 68Ga-PNT6555 imaging.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 68Ga-PNT6555 for PET imaging.
Frequently Asked Questions (FAQs)
Q1: What is 68Ga-PNT6555 and what is its target?
A1: 68Ga-PNT6555 is a radiopharmaceutical used for Positron Emission Tomography (PET) imaging. It is composed of a Fibroblast Activation Protein (FAP) targeting moiety linked to a DOTA chelator, which is radiolabeled with Gallium-68 (68Ga).[1] FAP is a protein that is overexpressed on cancer-associated fibroblasts in the stroma of many types of tumors, making it a promising target for cancer imaging and therapy.[1]
Q2: What are the key advantages of 68Ga-PNT6555 for tumor imaging?
A2: Preclinical studies have demonstrated that 68Ga-PNT6555 exhibits high tumor uptake and rapid clearance from normal tissues, leading to high tumor-to-background contrast images.[2][3] It shows selective retention in FAP-positive tumors.[2] Studies have indicated its potential for higher tumor specificity compared to some other FAP inhibitors.[2]
Q3: What is the typical uptake time for 68Ga-PNT6555 imaging?
A3: In preclinical mouse models, tumor accumulation of 68Ga-PNT6555 is observed to continuously increase up to 60 minutes post-injection, with rapid clearance from the blood and normal tissues.[2][4] Clinical studies in humans have utilized uptake times ranging from 60 to 120 minutes.[5] The optimal imaging time may vary depending on the specific tumor type and location.
Q4: How is 68Ga-PNT6555 excreted from the body?
A4: 68Ga-PNT6555 shows rapid renal clearance.[2][3] High activity is typically observed in the kidneys and bladder.[1]
Troubleshooting Guide
Issue 1: Low Tumor-to-Background Ratio (TBR)
A low TBR can be caused by several factors, including suboptimal imaging time, low FAP expression in the tumor, or high background signal.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Imaging Time | Preclinical data suggests continuous tumor uptake up to 60 minutes.[2][4] Consider dynamic PET imaging to determine the optimal imaging window for your specific tumor model. In clinical research, imaging is often performed between 60 and 120 minutes post-injection.[5] |
| Low FAP Expression | Confirm FAP expression in your tumor model using immunohistochemistry (IHC) or other validated methods. The level of FAP expression is a key determinant of tracer uptake.[2] |
| High Background Signal | Ensure adequate hydration of the subject to promote renal clearance.[5] Evaluate for potential non-specific uptake in organs. Preclinical studies show some physiological uptake in certain tissues.[6][7] |
| Tracer Integrity | Verify the radiochemical purity of the 68Ga-PNT6555 preparation before injection. |
Issue 2: High Uptake in Non-Target Tissues
Unexpectedly high uptake in non-target tissues can interfere with image interpretation.
| Potential Cause | Troubleshooting Steps |
| Physiological Uptake | Be aware of the normal biodistribution of 68Ga-PNT6555. As a FAP inhibitor, some uptake can be seen in tissues with physiological FAP expression or in areas of active tissue remodeling, such as degenerative lesions or wound healing.[8] |
| Renal Clearance Pathway | High activity in the kidneys and bladder is expected due to the renal clearance route.[1][2] |
| Off-Target Binding | While PNT6555 is highly selective for FAP over related enzymes like DPP4 and prolyl endopeptidase, some minimal off-target binding could contribute to background signal.[2][3] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies.
Table 1: Biodistribution of 68Ga-PNT6555 in HEK-mFAP Tumor-Bearing Mice (60 min p.i.)
| Tissue | Mean %ID/g ± SEM |
| Blood | 0.60 ± 0.04 |
| Tumor | 6.38 ± 0.45 |
| Muscle | 0.12 ± 0.02 |
| Kidney | 2.29 ± 0.43 |
| Bone | 0.45 ± 0.12 |
%ID/g = percentage of injected dose per gram of tissue. Data from a study comparing 68Ga-PNT6555 with other FAP tracers.[6]
Table 2: Tumor-to-Organ Ratios of 68Ga-PNT6555 (60 min p.i.)
| Ratio | Value |
| Tumor/Blood | 10.7 ± 1.29 |
| Tumor/Muscle | 52.6 ± 5.86 |
| Tumor/Kidney | 2.87 ± 0.59 |
| Tumor/Bone | 14.9 ± 3.34 |
Data from a study comparing 68Ga-PNT6555 with other FAP tracers.[7]
Experimental Protocols
1. Preclinical PET/CT Imaging Protocol
This protocol is a generalized summary based on preclinical studies.[2][6]
-
Animal Model: Immunocompromised mice bearing FAP-expressing tumor xenografts (e.g., HEK-mFAP).
-
Radiotracer Administration: Intravenous injection of a defined dose of 68Ga-PNT6555 (e.g., 8-10 MBq).
-
Uptake Period: Typically 60 minutes.
-
Imaging: Perform a whole-body PET scan followed by a CT scan for anatomical reference.
-
Image Analysis: Reconstruct PET images and quantify tracer uptake in tumors and various organs, often expressed as %ID/g.
2. Biodistribution Study Protocol
This protocol is a generalized summary based on preclinical studies.[2]
-
Animal Model: Immunocompromised mice bearing FAP-expressing tumor xenografts.
-
Radiotracer Administration: Intravenous injection of a defined dose of 68Ga-PNT6555.
-
Time Points: Euthanize groups of mice at designated time points (e.g., 60 minutes post-injection).
-
Tissue Collection: Collect blood and various tissues of interest (tumor, muscle, kidney, liver, etc.).
-
Radioactivity Measurement: Weigh the collected tissues and measure the radioactivity using a gamma counter.
-
Data Calculation: Calculate the percentage of injected dose per gram (%ID/g) for each tissue.
Visualizations
Caption: Preclinical experimental workflow for 68Ga-PNT6555 imaging and biodistribution studies.
Caption: Troubleshooting logic for addressing low tumor-to-background ratio in 68Ga-PNT6555 imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Preclinical Development of this compound, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. preprints.org [preprints.org]
- 7. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitfalls and Common Findings in 68Ga-FAPI PET: A Pictorial Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PNT6555 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNT6555. The content is designed to address common challenges encountered during in vivo experiments, with a particular focus on its rapid renal clearance.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Low therapeutic efficacy in preclinical models despite high initial tumor uptake. | Rapid renal clearance leading to insufficient tumor retention time for the therapeutic radiolabel to deliver a cytotoxic dose. | 1. Modify the this compound structure: Consider strategies to increase the molecular weight, such as PEGylation or conjugation to albumin-binding moieties. 2. Co-administration with renal uptake blockers: Investigate the use of agents that can reduce renal tubular reabsorption. 3. Optimize dosing regimen: Explore fractionated dosing schedules or continuous infusion to maintain therapeutic concentrations at the tumor site. |
| Discrepancy between high tumor-to-background ratios in imaging studies and poor therapeutic outcomes. | The imaging agent (e.g., 68Ga-PNT6555) kinetics may not fully predict the therapeutic agent (e.g., 177Lu-PNT6555) dosimetry due to differences in radioactive half-life and the impact of rapid clearance on the absorbed dose. | 1. Perform detailed dosimetry studies: Conduct thorough dosimetric calculations based on time-activity curves for both the imaging and therapeutic isotopes in your specific tumor model. 2. Evaluate alternative therapeutic radionuclides: Consider radionuclides with shorter half-lives that may be more suitable for a rapidly clearing agent. |
| High variability in renal clearance rates between individual animals. | Physiological differences such as renal function, hydration status, and metabolism can influence clearance rates. | 1. Standardize animal models: Ensure consistency in age, weight, and health status of the animals used. 2. Control experimental conditions: Maintain consistent hydration and anesthesia protocols. 3. Increase sample size: Use a sufficient number of animals per group to account for biological variability. |
Frequently Asked Questions (FAQs)
1. What is the expected pharmacokinetic profile of this compound in vivo?
Preclinical studies have consistently shown that this compound, when chelated with radionuclides like 68Ga or 177Lu, exhibits rapid renal clearance.[1][2] Blood clearance is fast, with the compound being quickly excreted through the kidneys and into the bladder.[2][3] This results in low accumulation and retention in most normal tissues.[2] However, significant and prolonged uptake is observed in FAP-expressing tumors.[1][2][4]
2. Why is rapid renal clearance a concern for the therapeutic efficacy of 177Lu-PNT6555?
While rapid clearance is advantageous for imaging agents by providing high tumor-to-background contrast, it can be a significant limitation for therapeutic agents.[5] For a radiopharmaceutical like 177Lu-PNT6555 to be effective, it needs to reside in the tumor long enough to deliver a lethal dose of radiation.[5] The FRONTIER phase I clinical trial observed that the rapid clearance of [Lu-177]-PNT6555 resulted in limited tumor retention time and consequently, low absorbed tumor doses, which may compromise its therapeutic potential.[5]
3. What strategies can be employed to reduce the rapid renal clearance of this compound?
Several strategies, broadly applicable to small molecules and peptides, can be considered to reduce renal clearance:
-
Increase Molecular Size: Covalently attaching large molecules like polyethylene (B3416737) glycol (PEG) or albumin can increase the hydrodynamic volume, thereby reducing glomerular filtration.[6][7]
-
Enhance Plasma Protein Binding: Modifying the molecule to increase its binding to plasma proteins, such as albumin, can decrease the fraction of the drug available for filtration by the kidneys.[6][7]
-
Alter Physicochemical Properties: Modifications that increase the negative charge of the molecule can delay glomerular filtration.[7]
-
Use of Cleavable Linkers: Incorporating linkers that are cleaved at the tumor site can release a smaller, more readily cleared therapeutic agent after it has accumulated in the tumor, potentially reducing systemic exposure to normal tissues.[8]
4. How does the choice of radionuclide (e.g., 68Ga vs. 177Lu) affect the interpretation of this compound's in vivo behavior?
The choice of radionuclide is critical. 68Ga is a positron emitter with a short half-life (68 minutes), making it ideal for PET imaging to assess initial tumor targeting and biodistribution.[9] 177Lu is a beta emitter with a longer half-life (6.7 days), intended for therapy.[9] Due to its rapid clearance, the biodistribution of 68Ga-PNT6555 at an early time point (e.g., 1-2 hours post-injection) may show excellent tumor uptake, but this does not guarantee that 177Lu-PNT6555 will be retained long enough to deliver a therapeutic dose.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound biodistribution.
Table 1: Biodistribution of 68Ga-PNT6555 in HEK-mFAP Tumor-Bearing Mice (SUVmean) [3]
| Time Post-Injection | Blood | Kidney | Tumor |
| 0.375 min | 4.3 (SEM: 0.26) | - | - |
| 2.5 min | - | 3.84 (SEM 1.02) | - |
| 57.5 min | 0.3 (SEM 0.03) | 0.76 (SEM 0.01) | Increasing |
Table 2: Tumor Retention of 177Lu-PNT6555 in Xenograft Mice [4]
| Time Post-Injection | Tumor Uptake (%ID/g) |
| Up to 168 h | >10 |
Experimental Protocols
1. In Vivo Biodistribution Study Protocol
This protocol outlines a general procedure for assessing the biodistribution of radiolabeled this compound in tumor-bearing mice.
-
Animal Model: Utilize mice xenografted with a FAP-expressing tumor cell line (e.g., HEK-mFAP).
-
Radiolabeling: Prepare the radiolabeled this compound (e.g., 68Ga-PNT6555 or 177Lu-PNT6555) according to established protocols, ensuring high radiochemical purity.
-
Administration: Administer a known amount of the radiolabeled compound to each mouse via intravenous injection (e.g., tail vein).
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24, 48, 168 hours).
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, kidneys, liver, spleen, muscle, bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
2. Small Animal PET/SPECT Imaging Protocol
This protocol describes a general method for in vivo imaging of radiolabeled this compound.
-
Animal Preparation: Anesthetize a tumor-bearing mouse and position it on the scanner bed.
-
Radiotracer Injection: Administer the radiolabeled this compound (e.g., 68Ga-PNT6555 for PET or 177Lu-PNT6555 for SPECT) intravenously.
-
Image Acquisition: Perform dynamic or static scans at predefined time points post-injection. For 68Ga-PNT6555, imaging is typically initiated shortly after injection and can be continued for 1-2 hours.[9] For 177Lu-PNT6555, imaging can be performed at later time points to assess tumor retention.
-
Image Reconstruction and Analysis: Reconstruct the acquired data to generate images of the radiotracer distribution. Quantify the uptake in the tumor and other organs of interest by drawing regions of interest (ROIs) and calculating Standardized Uptake Values (SUVs) or %ID/g.
Visualizations
Caption: In vivo pathway of this compound highlighting its rapid renal clearance.
Caption: Workflow for addressing low therapeutic efficacy of this compound.
Caption: Key strategies to reduce the renal clearance of this compound.
References
- 1. Preclinical Development of this compound, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. docs.publicnow.com [docs.publicnow.com]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
Best practices for animal models in PNT6555 research.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing animal models in PNT6555 research. This compound is a radiotheranostic agent that targets Fibroblast Activation Protein-α (FAP), a protein overexpressed in the tumor microenvironment of many cancers.[1][2][3] It combines a FAP inhibitor with a chelator that can be linked to a radioisotope for either PET imaging (e.g., Gallium-68) or therapy (e.g., Lutetium-177).[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a FAP inhibitor.[2] When linked to a radioisotope like Lutetium-177 (¹⁷⁷Lu), it delivers targeted beta electron (β–) radiation to FAP-expressing cells.[1] This radiation damages DNA in the target cells, leading to apoptosis and reduced tumor proliferation.[1] The primary targets are cancer-associated fibroblasts (CAFs) in the tumor stroma, which are prevalent in over 90% of epithelial carcinomas.[1] By disrupting these CAFs, this compound alters the tumor microenvironment and can inhibit tumor growth.[1][5]
Q2: Which animal models are most appropriate for this compound efficacy studies?
A2: The most suitable models are those with tumors known to express FAP. Since FAP is primarily expressed on cancer-associated fibroblasts, xenograft or patient-derived xenograft (PDX) models using tumors that induce a robust stromal response in the host mouse are ideal. Preclinical studies for this compound have used mice xenografted with human embryonic kidney cells engineered to express mouse FAP.[3][6] The choice of immunodeficient mouse strain is critical; highly immunodeficient strains like NOD-scid IL2Rγnull (NSG) mice are often preferred as they support the engraftment of human cells and the development of a humanized tumor microenvironment.[7]
Q3: How should this compound be prepared and administered for in vivo studies?
A3: this compound is a radiolabeled compound and must be handled according to radiation safety protocols. For therapeutic studies, ¹⁷⁷Lu-PNT6555 is typically administered intravenously (IV). Preclinical studies have shown that ¹⁷⁷Lu-PNT6555 has rapid renal clearance but accumulates and is retained in FAP-positive tumors for an extended period.[3][6] Dosing will depend on the specific activity of the radiolabeled compound and the study objectives. In preclinical therapeutic studies, ¹⁷⁷Lu-PNT6555 demonstrated significant antitumor activity and delayed tumor growth.[3][5]
Q4: What are the key endpoints to measure in a this compound animal study?
A4: Key endpoints include:
-
Tumor Growth Inhibition: Serial measurement of tumor volume using calipers or non-invasive imaging (e.g., MRI).[8]
-
Survival: Monitoring animal survival over the course of the study.[3][5]
-
Biodistribution: Assessing the uptake and retention of radiolabeled this compound in the tumor versus other organs at various time points post-injection.[6]
-
Pharmacodynamic (PD) Markers: Analyzing changes in the tumor microenvironment, such as a reduction in FAP-positive CAFs or alterations in downstream signaling pathways.
-
Body Weight and Clinical Signs: Regular monitoring of animal health is essential for ethical considerations and to assess treatment-related toxicity.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with FAP-targeted radiotherapeutics like this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Tumor Engraftment or Variable Growth | 1. Low viability of implanted tumor cells/fragments.[11]2. Suboptimal number of cells injected.[11]3. Inappropriate mouse strain (insufficient immunodeficiency).[7]4. Low FAP expression in the chosen tumor model. | 1. Ensure cell viability is >80% before injection; use cells from exponentially growing cultures.[11]2. Optimize cell number; typically 1x10⁶ to 1x10⁷ cells are used.[11]3. Use highly immunodeficient strains like NSG mice for PDX models.[7]4. Confirm FAP expression in your cell line or PDX model via IHC, western blot, or flow cytometry before starting in vivo studies. |
| High Signal in Non-Tumor Tissues (Off-Target Accumulation) | 1. FAP can be expressed in some normal tissues during remodeling (e.g., wound healing).2. Suboptimal clearance of the radiopharmaceutical. | 1. Ensure animals are free from injuries or inflammation that could cause FAP upregulation.2. Preclinical data shows this compound has rapid renal clearance.[3] If high kidney signal is observed, ensure animals are well-hydrated. |
| Lack of Therapeutic Efficacy | 1. Insufficient radiation dose delivered to the tumor.2. Tumor model has low FAP expression.3. Radioresistance of the tumor cells. | 1. Perform dose-escalation studies to find the optimal therapeutic dose.[5]2. Verify FAP expression in the tumor model. Consider using a different model with higher FAP expression.3. Investigate mechanisms of radioresistance in the tumor model. |
| Unexpected Toxicity (e.g., Weight Loss, Morbidity) | 1. Radiation dose is too high.2. Off-target toxicity due to unexpected biodistribution. | 1. Reduce the administered dose. Refer to dose-escalation and toxicology studies.2. Conduct detailed biodistribution studies to identify organs with high uptake and potential for toxicity. |
Experimental Protocols
Protocol: In Vivo Efficacy Study of ¹⁷⁷Lu-PNT6555 in a FAP-Positive Xenograft Model
This protocol outlines a typical efficacy study. All procedures involving animals must be approved by the institution's Animal Welfare and Ethical Review Body.[8]
1. Cell Culture and Preparation:
- Culture a FAP-expressing cancer cell line (e.g., HEK293 engineered to express mouse FAP) under standard conditions.[6]
- Harvest cells during the exponential growth phase.
- Perform a cell count and viability assessment (e.g., trypan blue exclusion); viability should be >90%.
- Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 20 x 10⁶ cells/mL.
- For improved engraftment, cells can be mixed 1:1 with a basement membrane matrix solution.[11] Keep on ice.
2. Tumor Implantation:
- Use female immunodeficient mice (e.g., NSG), 6-8 weeks old.
- Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume (mm³) = (Length x Width²)/2.
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, ¹⁷⁷Lu-PNT6555 low dose, ¹⁷⁷Lu-PNT6555 high dose).
4. Dosing:
- Prepare ¹⁷⁷Lu-PNT6555 according to the manufacturer's protocol under sterile and radiation-safe conditions.
- Administer a single dose of ¹⁷⁷Lu-PNT6555 or vehicle via intravenous (tail vein) injection.
5. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the clinical condition of the animals daily.
- The primary endpoint is typically tumor growth delay. Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or if they show signs of significant distress, in line with humane endpoint guidelines.[9][10]
- At the end of the study, collect tumors and other tissues for pharmacodynamic analysis (e.g., histology, IHC for FAP, DNA damage markers).
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of action for ¹⁷⁷Lu-PNT6555 targeting FAP on CAFs.
Caption: Workflow for a preclinical this compound efficacy study.
Caption: Troubleshooting logic for poor tumor engraftment.
References
- 1. openmedscience.com [openmedscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Development of this compound, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. awionline.org [awionline.org]
- 10. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 11. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
PNT6555 Technical Support Center: Interpreting Dosimetry and Biodistribution Data
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting dosimetry and biodistribution data for PNT6555. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data tables to assist in navigating the complexities of preclinical and clinical experiments with this novel Fibroblast Activation Protein (FAP)-targeted radiopharmaceutical.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a radioligand designed to target Fibroblast Activation Protein (FAP), a protein overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers.[1][2] It consists of a FAP-targeting molecule linked to a DOTA chelator, which can be labeled with diagnostic radionuclides like Gallium-68 (⁶⁸Ga) for PET imaging or therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) for radioligand therapy.[1][2] By binding to FAP, this compound delivers a radioactive payload directly to the tumor site, enabling both imaging and treatment of FAP-positive tumors.
Q2: What are the typical biodistribution patterns observed for ⁶⁸Ga-PNT6555 in preclinical models?
A2: In preclinical mouse models with FAP-expressing tumors, ⁶⁸Ga-PNT6555 demonstrates rapid clearance from the blood and most normal tissues, primarily through the kidneys and into the bladder.[3][4] Significant and increasing uptake is observed in the tumor over time, leading to high tumor-to-background contrast at imaging time points, typically around 60 minutes post-injection.[3][4]
Q3: How does the biodistribution of ¹⁷⁷Lu-PNT6555 differ from ⁶⁸Ga-PNT6555 in preclinical studies?
A3: Similar to its Gallium-68 counterpart, ¹⁷⁷Lu-PNT6555 also shows rapid renal clearance.[3][5] However, a key finding from preclinical studies is the prolonged retention of ¹⁷⁷Lu-PNT6555 in FAP-expressing tumors, with significant activity remaining for up to 168 hours post-injection.[3][5] This extended tumor retention is a critical characteristic for effective radioligand therapy.
Q4: What has been observed regarding this compound dosimetry in clinical trials?
A4: The phase 1 clinical trial FRONTIER (NCT05432193) has provided initial human dosimetry data for ¹⁷⁷Lu-PNT6555. The study reported that the kidneys are the organs receiving the highest absorbed dose, followed by the bladder wall and other organs.[6] While the safety profile was favorable, the absorbed doses to tumors were noted to be lower than anticipated from preclinical models, suggesting a shorter tumor retention time in humans compared to mice.[6]
Data Presentation
Table 1: Preclinical Biodistribution of ⁶⁸Ga-PNT6555 in HEK-mFAP Tumor-Bearing Mice (60 minutes post-injection)
| Tissue | Mean %ID/g (± SEM) |
| Tumor | >10 |
| Blood | Low |
| Kidneys | High (reflecting clearance) |
| Bladder | High (reflecting clearance) |
| Other Organs | Low |
Data synthesized from preclinical abstracts.[3]
Table 2: Preclinical Biodistribution of ¹⁷⁷Lu-PNT6555 in HEK-mFAP Tumor-Bearing Mice
| Time Point | Tumor (%ID/g) |
| 24 hours | Significant Retention |
| 168 hours | >10 |
Data synthesized from preclinical abstracts.[3][5]
Table 3: Human Dosimetry Estimates for ¹⁷⁷Lu-PNT6555 from the FRONTIER Trial (NCT05432193)
| Organ | Mean Absorbed Dose (Gy/GBq) |
| Kidneys | Highest Absorbed Dose |
| Bladder Wall | Second Highest Absorbed Dose |
| Tumor | 0.16 (range: 0.02-0.45) |
Data from the FRONTIER Phase 1 clinical trial.[6]
Experimental Protocols
Preclinical Biodistribution Studies
Animal Model: Xenograft mice bearing human embryonic kidney (HEK) cells engineered to express mouse FAP (HEK-mFAP).[7]
Radioligand Administration: Intravenous injection of ⁶⁸Ga-PNT6555 or ¹⁷⁷Lu-PNT6555.[7]
Imaging:
-
PET/CT (⁶⁸Ga-PNT6555): Imaging performed at various time points, with significant tumor uptake typically observed at 60 minutes post-injection.[3]
-
SPECT (¹⁷⁷Lu-PNT6555): Imaging conducted at later time points (e.g., 24, 48, 120, 168 hours) to assess tumor retention.[7]
Ex Vivo Biodistribution: At selected time points, animals are euthanized, and organs of interest are harvested, weighed, and the radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[7]
Clinical Trial Protocol (FRONTIER - NCT05432193)
Patient Population: Individuals with select solid tumors demonstrating FAP overexpression on a screening ⁶⁸Ga-PNT6555 PET/CT scan.[6][8]
Imaging Protocol (⁶⁸Ga-PNT6555):
-
Dose: 120 - 220 MBq administered intravenously.[6]
-
Imaging: PET/CT initiated 90 (±30) minutes after injection.[6]
Therapeutic Protocol (¹⁷⁷Lu-PNT6555):
-
Dose Escalation: Starting at 4 GBq, with subsequent cohorts receiving 8 GBq and 12 GBq.[6]
-
Administration: Intravenously once every 6 weeks for up to 6 cycles.[6]
Dosimetry Imaging (¹⁷⁷Lu-PNT6555): Whole-body quantitative SPECT/CT images acquired at approximately 4, 24, and 96 hours after the first cycle.[6]
Troubleshooting Guide
Issue 1: Lower than expected tumor uptake in preclinical models.
-
Possible Cause: Inaccurate FAP expression in the tumor model.
-
Troubleshooting Step: Verify FAP expression levels in the cell line and resulting xenograft tumors using immunohistochemistry (IHC) or flow cytometry.
-
-
Possible Cause: Issues with radioligand quality.
-
Troubleshooting Step: Ensure high radiochemical purity and specific activity of the synthesized ⁶⁸Ga-PNT6555 or ¹⁷⁷Lu-PNT6555. Perform quality control checks before each experiment.
-
-
Possible Cause: Suboptimal injection technique.
-
Troubleshooting Step: Ensure accurate intravenous administration. Infiltration of the dose can lead to lower systemic circulation and reduced tumor delivery.
-
Issue 2: Discrepancy between preclinical and clinical tumor retention of ¹⁷⁷Lu-PNT6555.
-
Possible Cause: Differences in tumor microenvironment and FAP biology between xenograft models and human tumors.
-
Troubleshooting Step (for future research): Investigate the tumor microenvironment in both preclinical models and patient samples to identify factors that may influence this compound binding and internalization. This could include differences in FAP density, accessibility, and the presence of endogenous ligands.
-
-
Possible Cause: Faster clearance of the radioligand in humans.
-
Troubleshooting Step (for future research): Further pharmacokinetic modeling in humans is needed to better understand the clearance mechanisms and inform potential strategies to enhance tumor retention, if necessary.
-
Issue 3: High kidney uptake and potential for nephrotoxicity.
-
Possible Cause: Renal clearance is the primary route of excretion for this compound.
-
Troubleshooting Step (Clinical Practice): In the FRONTIER trial, adequate organ function, including renal function, is a key eligibility criterion.[8] Patients should be well-hydrated. Standard kidney protection strategies, such as co-infusion of amino acids, may be considered, although their necessity with FAP-targeted agents is still under investigation.
-
Visualizations
Caption: this compound targets FAP on CAFs to deliver localized radiation to the tumor.
Caption: Workflow for preclinical biodistribution studies of this compound.
Caption: Troubleshooting logic for low tumor uptake in preclinical studies.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. FAPi Radioligand Therapy for Solid Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. researchgate.net [researchgate.net]
- 6. theranostictrials.org [theranostictrials.org]
- 7. openmedscience.com [openmedscience.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Validation & Comparative
PNT6555 in the Landscape of FAP Inhibitors: A Comparative Clinical Trial Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment presents a complex and dynamic challenge in oncology. A key player in this landscape is the Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial cancers. This differential expression makes FAP an attractive target for therapeutic intervention. PNT6555 is a novel radiopharmaceutical FAP inhibitor currently undergoing clinical evaluation. This guide provides a comparative analysis of this compound against other FAP inhibitors in clinical development, focusing on available data from clinical trials, experimental protocols, and the underlying biological pathways.
Overview of FAP-Targeted Radiopharmaceuticals
FAP inhibitors in the clinical pipeline are predominantly radiolabeled theranostic agents. This approach combines a diagnostic imaging component with a therapeutic radiotherapy component using the same targeting molecule. Typically, a Gallium-68 (⁶⁸Ga) labeled FAP inhibitor is used for PET imaging to identify patients with FAP-positive tumors, followed by treatment with a Lutetium-177 (¹⁷⁷Lu) labeled version of the same inhibitor, which delivers targeted beta-particle radiation to the tumor cells.
Comparative Analysis of this compound and Other FAP Inhibitors
This section details the available clinical and preclinical data for this compound and its key comparators: OncoFAP and 177Lu-FAPI-2286. Due to the early stage of clinical development for these agents, a direct comparison of mature efficacy data such as overall response rates and progression-free survival is limited. The available information focuses primarily on preclinical performance, safety, and dosimetry from Phase I trials.
| Feature | This compound | OncoFAP | 177Lu-FAPI-2286 |
| Therapeutic Agent | ¹⁷⁷Lu-PNT6555 | ¹⁷⁷Lu-OncoFAP-23 | ¹⁷⁷Lu-FAPI-2286 |
| Diagnostic Agent | ⁶⁸Ga-PNT6555 | ⁶⁸Ga-OncoFAP | ⁶⁸Ga-FAPI-2286 |
| Developer(s) | POINT Biopharma | Philochem & Blue Earth Diagnostics | 3B Pharmaceuticals |
| Mechanism of Action | Boronic acid-based FAP inhibitor delivering beta-particle radiation.[1] | Small organic ligand with ultra-high affinity for FAP delivering beta-particle radiation.[2] | Quinoline-based FAP inhibitor delivering beta-particle radiation. |
| Clinical Trial (Therapeutic) | FRONTIER (Phase I) NCT05432193[3] | Phase I planned to start Q1 2025.[2] | LuMIERE (Phase I/II) NCT04939610 |
| Patient Population (Therapeutic Trial) | Select solid tumors including colorectal, pancreatic, esophageal, melanoma, and soft tissue sarcoma.[3] | Patients with FAP-positive tumors.[4] | Advanced or metastatic solid tumors. |
| Reported Clinical Performance (Therapeutic) | Well-tolerated at all evaluated dose levels with no dose-limiting toxicities. However, low absorbed tumor doses suggest limited tumor retention time in humans compared to preclinical models. | Not yet in therapeutic clinical trials. | In a study of 8 metastatic sarcoma patients, treatment was well-tolerated with no grade 3 or 4 side effects. A 52.37% reduction in the average primary tumor volume was observed.[4][5] In the LuMIERE trial, one confirmed partial response was observed among 11 patients, with the patient remaining progression-free for over 12 months.[6] |
| Preclinical Performance | Showed significant antitumor activity with the greatest tumor growth delay and animal survival compared to other tested variants.[1][7] | Demonstrates best-in-class performance in vitro and in vivo with the highest reported affinity to FAP, rapid and selective tumor accumulation, and exceptionally long tumor residence time.[2] | Promising preclinical results led to clinical development. |
| Clinical Trial (Diagnostic) | FRONTIER (Phase I) NCT05432193 | FAPrimo (Phase I) | Investigated in various studies. |
| Reported Clinical Performance (Diagnostic) | ⁶⁸Ga-PNT6555 is used to select for FAP-positive patients for the therapeutic arm. | A Phase I study to evaluate safety and dosimetry is underway.[8] The imaging agent has been used in approximately 100 patients, showing promising tumor-targeting performance.[9] | Used to confirm tumor uptake prior to therapy.[5] |
Experimental Protocols
Detailed experimental protocols for ongoing clinical trials are crucial for interpreting and comparing results. Below is a summary of the protocol for the this compound FRONTIER trial.
This compound FRONTIER Trial (NCT05432193)
-
Study Design: Open-label, dose-escalation Phase I study to evaluate the safety, tolerability, and dosimetry of ¹⁷⁷Lu-PNT6555.[3][10]
-
Patient Selection: Patients with select solid tumors refractory to prior treatments are screened for FAP expression using ⁶⁸Ga-PNT6555 PET/CT.[1][11]
-
Dosing:
-
Primary Endpoints:
-
Safety and tolerability of ¹⁷⁷Lu-PNT6555.
-
Determination of the recommended Phase II dose.[1]
-
-
Secondary Endpoints:
-
Dosimetry of ¹⁷⁷Lu-PNT6555 and ⁶⁸Ga-PNT6555.
-
Pharmacokinetics.
-
Preliminary efficacy based on tumor response.[14]
-
FAP Signaling Pathways
FAP is implicated in several signaling pathways that promote tumor growth, invasion, and immunosuppression. Understanding these pathways is key to appreciating the mechanism of action of FAP inhibitors.
FAP Signaling Pathways in Cancer
FAP expression on cancer-associated fibroblasts influences tumor progression through the activation of several key intracellular signaling pathways, including the PI3K/AKT, RAS/ERK, and Sonic Hedgehog (SHH)/GLI1 pathways, which collectively promote cell proliferation, survival, invasion, and migration.[13] Additionally, the enzymatic activity of FAP contributes to the remodeling of the extracellular matrix (ECM), further facilitating tumor cell invasion.
Experimental Workflow for FAP-Targeted Radiotheranostics
The clinical development of FAP-targeted radiotheranostics follows a structured workflow from patient selection to treatment and follow-up.
Clinical Trial Workflow for FAP Radiotheranostics
Conclusion
This compound is a promising FAP-targeted radiopharmaceutical currently in early-stage clinical development. While initial Phase I data from the FRONTIER trial indicate a favorable safety profile, the limited tumor retention in human subjects compared to preclinical models highlights a potential challenge for its therapeutic efficacy. In comparison, preclinical data for OncoFAP suggests a higher affinity and longer tumor residence time, which may translate to improved therapeutic outcomes, though clinical data for its therapeutic counterpart is not yet available. 177Lu-FAPI-2286 has shown encouraging preliminary efficacy in a small cohort of sarcoma patients.
It is important to note that the field of FAP-targeted therapies is rapidly evolving. As more mature data from ongoing and upcoming clinical trials become available, a clearer picture of the comparative efficacy and safety of these agents will emerge. Researchers and drug development professionals should continue to monitor the progress of these trials closely to inform future research and clinical strategies in the targeting of the tumor microenvironment.
References
- 1. philochem.ch [philochem.ch]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. researchgate.net [researchgate.net]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. wahanariau.com [wahanariau.com]
- 6. itnonline.com [itnonline.com]
- 7. manilatimes.net [manilatimes.net]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. FAPi Radioligand Therapy for Solid Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. boa.unimib.it [boa.unimib.it]
- 11. Translational imaging of the fibroblast activation protein (FAP) using the new ligand [68Ga]Ga-OncoFAP-DOTAGA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 14. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 177Lu-PNT6555 and 225Ac-PNT6555 for Targeted Radionuclide Therapy
A detailed examination of two promising radiopharmaceuticals targeting Fibroblast Activation Protein (FAP) reveals distinct efficacy profiles, offering researchers and drug development professionals critical insights into their therapeutic potential. This guide synthesizes preclinical data to compare the beta-emitting radiopharmaceutical, 177Lu-PNT6555, with its alpha-emitting counterpart, 225Ac-PNT6555, providing a foundation for informed decisions in the advancement of cancer therapies.
Both 177Lu-PNT6555 and 225Ac-PNT6555 are novel radioligand therapies that target Fibroblast Activation Protein (FAP), a protein highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types.[1] This targeted approach allows for the precise delivery of radiation to the tumor site, minimizing damage to healthy tissues.[1] The core of both agents is PNT6555, a potent and selective FAP inhibitor.[2][3] The therapeutic efficacy is conferred by the chelated radioisotope: Lutetium-177 (¹⁷⁷Lu), a beta emitter, or Actinium-225 (²²⁵Ac), an alpha emitter.
Preclinical studies have demonstrated the compelling anti-tumor activity of both radiopharmaceuticals.[4][5] However, the differing properties of beta and alpha radiation translate to distinct therapeutic outcomes, as evidenced by in vivo studies.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data from preclinical studies comparing the efficacy of 177Lu-PNT6555 and 225Ac-PNT6555 in a HEK-mFAP tumor xenograft model.
| Agent | Dose | Tumor Growth Delay | Reference |
| 177Lu-PNT6555 | 15 MBq | Dose-dependent delay | [6] |
| 30 MBq | Dose-dependent delay | [6] | |
| 60 MBq | Greatest tumor growth delay among ¹⁷⁷Lu-FAPIs | [4][6] | |
| 225Ac-PNT6555 | 5 kBq | Dose-dependent delay | [6] |
| 25 kBq | Dose-dependent delay | [6] | |
| 50 kBq | Significant tumor growth delay (delayed for 65 days) | [5][6] |
| Agent | Dose | Animal Survival | Reference |
| 177Lu-PNT6555 | 30 MBq | 50% (3/6) tumor-free survival at 80 days post-injection | [2] |
| 60 MBq | 100% (6/6) tumor-free survival at 80 days post-injection | [2] | |
| 225Ac-PNT6555 | 50 kBq | 67% (4/6) tumor-free survival at 70 days post-injection; 80% survival at optimal dose | [2][4] |
Experimental Protocols
The preclinical data presented is based on the following experimental design:
Animal Model:
-
Species: Male Fox Chase SCID mice.[7]
-
Tumor Model: Subcutaneous xenografts of human embryonic kidney (HEK) cells engineered to express mouse FAP (HEK-mFAP).[4][7]
Drug Administration:
-
A single intravenous (IV) bolus injection of either 177Lu-PNT6555 or 225Ac-PNT6555 was administered to mice bearing established tumors.[6][7]
Efficacy Assessment:
-
Tumor Growth: Tumor volume was monitored regularly using caliper measurements.[7]
-
Survival: Animal survival was monitored over the course of the study.[2][6]
Biodistribution Studies:
-
Biodistribution was assessed at various time points following intravenous injection of the radiolabeled compounds.[7] Tissues were collected, weighed, and the radioactivity was measured to determine the percentage of injected dose per gram (%ID/g).[8]
Mechanism of Action and Therapeutic Rationale
This compound is a D-ala-boroPro-based FAP targeting radioligand that exhibits high selectivity for FAP over related enzymes like dipeptidyl peptidase-4 (DPP4).[2] This high specificity ensures that the cytotoxic radiation is concentrated within the tumor microenvironment.
Upon binding to FAP on CAFs, the radiopharmaceutical is internalized, delivering a lethal dose of radiation directly to the tumor stroma.[1] This disrupts the supportive tumor microenvironment, leading to the inhibition of tumor growth and proliferation.[1]
Experimental and Clinical Workflow
The development and clinical evaluation of these FAP-targeted radiopharmaceuticals follow a structured workflow, from preclinical validation to human trials. The ongoing FRONTIER clinical trial (NCT05432193) for 177Lu-PNT6555 exemplifies this process.[9][10][11][12][13][14]
References
- 1. openmedscience.com [openmedscience.com]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Development of this compound, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. docs.publicnow.com [docs.publicnow.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. theranostictrials.org [theranostictrials.org]
- 11. FAPi Radioligand Therapy for Solid Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
In Vivo Showdown: PNT6555 vs. FAPI-46 for FAP-Targeted Radionuclide Therapy
A head-to-head comparison of two prominent Fibroblast Activation Protein (FAP) inhibitors, PNT6555 and FAPI-46, reveals significant differences in in vivo performance, with this compound demonstrating superior tumor retention and therapeutic efficacy. This guide provides a comprehensive analysis of the available preclinical data, detailed experimental protocols, and a visualization of the targeted biological pathway for researchers, scientists, and drug development professionals.
Fibroblast Activation Protein (FAP) has emerged as a compelling "pan-cancer" target due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers, while having limited expression in healthy adult tissues.[1][2] This differential expression makes it an ideal candidate for targeted radionuclide therapy. This compound, a boronic acid-based FAP inhibitor, and FAPI-46, a quinoline-based small molecule, are two leading radiolabeled compounds in clinical development.[3] Preclinical evidence suggests that while both can effectively target FAP-expressing tumors, their in vivo behavior and ultimate therapeutic potential differ significantly.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical in vivo studies, highlighting the comparative performance of this compound and FAPI-46.
Table 1: Comparative Tumor Uptake of Lutetium-177 Labeled FAP Inhibitors in HEK-FAP Xenograft Mouse Model
| Radiotracer | Time Post-Injection | Mean Tumor Uptake (%ID/g) |
| ¹⁷⁷Lu-PNT6555 | 24 hours | 15.8 |
| ¹⁷⁷Lu-FAPI-46 | 24 hours | 3.8 |
| ¹⁷⁷Lu-PNT6555 | 72 hours | 16.4 |
| ¹⁷⁷Lu-FAPI-46 | 72 hours | 1.6 |
Data derived from studies using a HEK-FAP xenograft mouse model.[3]
Table 2: Comparative Therapeutic Efficacy of Lutetium-177 Labeled FAP Inhibitors in HEK-FAP Xenograft Mouse Model
| Treatment Group (30 MBq) | Mean Tumor Volume (Day 9) | Mean Tumor Volume (Day 23) | Median Survival Time |
| Vehicle Control | 952 mm³ | >1500 mm³ | - |
| ¹⁷⁷Lu-FAPI-46 | 245 mm³ | 1210 mm³ | 27.5 days |
| ¹⁷⁷Lu-PNT6555 | 107 mm³ | 12 mm³ | Not Reached |
Data derived from studies using a HEK-FAP xenograft mouse model.[3]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.
In Vivo Biodistribution Studies
-
Animal Model: HEK-mFAP tumor-bearing mice are utilized. Tumor cells are implanted subcutaneously, and studies commence when tumors reach a specified volume (e.g., 100-200 mm³).
-
Radiotracer Administration: Mice are injected intravenously via the lateral tail vein with a defined dose of the radiolabeled compound (e.g., ⁶⁸Ga-PNT6555 or ¹⁷⁷Lu-PNT6555).[4][5]
-
Tissue Collection: At designated time points post-injection (e.g., 1, 24, 72, 168 hours), mice are euthanized. Blood and various tissues (tumor, kidneys, liver, spleen, muscle, bone, etc.) are collected.[4][5]
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter. Tissue weights are recorded to calculate the percentage of the injected dose per gram of tissue (%ID/g).[5]
In Vivo Radionuclide Therapy Studies
-
Animal Model and Tumor Induction: Similar to biodistribution studies, HEK-mFAP tumor-bearing mice are used. Treatment is initiated when tumors reach a predetermined size.
-
Treatment Groups: Mice are randomized into different treatment groups, including a vehicle control group and groups receiving different doses of the therapeutic radiopharmaceutical (e.g., ¹⁷⁷Lu-PNT6555 or ¹⁷⁷Lu-FAPI-46).[4]
-
Dose Administration: A single intravenous injection of the therapeutic agent is administered.[4]
-
Monitoring: Tumor growth is monitored by measuring tumor volume with calipers at regular intervals. Animal body weight and overall health are also monitored as indicators of toxicity.
-
Efficacy Endpoints: The primary endpoints for therapeutic efficacy are tumor growth delay and overall animal survival.[4]
Visualizing the FAP-Targeted Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathways influenced by FAP and a typical experimental workflow for comparing FAP-targeted radiopharmaceuticals.
References
- 1. JCI - Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice [jci.org]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
PNT6555 vs. Quinoline-Based FAP Ligands: A Comparative Guide for Researchers
A new generation of fibroblast activation protein (FAP)-targeting radiopharmaceuticals is poised to revolutionize cancer diagnosis and therapy. This guide provides a detailed comparison of PNT6555, a novel boronic acid-based FAP inhibitor, and established quinoline-based FAP ligands, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance characteristics based on available preclinical and clinical data.
Fibroblast activation protein, a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of most epithelial cancers, has emerged as a compelling target for radioligand therapy.[1][2] While quinoline-based FAP inhibitors (FAPIs) have demonstrated clinical feasibility for tumor imaging, their therapeutic potential has been somewhat limited by suboptimal tumor retention.[2][3] this compound, a boronic acid-based FAP-targeted radiotheranostic, has been developed as a potential alternative with improved properties.[2]
Performance Data at a Glance: this compound vs. Quinoline-Based FAPi
The following tables summarize key quantitative data from preclinical studies, providing a comparative look at the binding affinity, tumor uptake, and biodistribution of this compound and prominent quinoline-based FAP ligands like FAPI-04 and FAPI-46. It is important to note that these values are collated from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Binding Affinity (IC50)
| Compound | FAP Inhibition (IC50, nM) | Cell Line | Reference |
| natGa-PNT6555 | 78.1 ± 4.59 | Not Specified | [4] |
| FAPI-04 | Not explicitly stated in provided results | HT-1080 | [5] |
| FAPI-46 | 13.5 | Not Specified | [6] |
Table 2: Preclinical Tumor Uptake (%ID/g)
| Compound | Tumor Uptake (%ID/g) | Time Point | Animal Model | Reference |
| 68Ga-PNT6555 | >10 | 60 min | HEK-mFAP xenograft | [4] |
| 177Lu-PNT6555 | >10 | up to 168 h | HEK-mFAP xenograft | [2][4] |
| 68Ga-FAPI-04 | ~3.5 | 1 h | HT-1080-FAP xenograft | [5] |
| 68Ga-FAPI-46 | ~4.5 | 1 h | HT-1080-FAP xenograft | [5] |
Table 3: Biodistribution in Key Organs (%ID/g at 1h post-injection)
| Compound | Blood | Liver | Kidney | Muscle |
| 68Ga-PNT6555 | Low | Low | High (renal clearance) | Low |
| 68Ga-FAPI-04 | Low | ~1.7 | ~2.8 | ~0.3 |
| 68Ga-FAPI-46 | Low | ~1.3 | ~2.0 | ~0.2 |
Note: Specific numerical values for this compound biodistribution were not detailed in the provided search results, but described as having rapid clearance from normal tissues.[7][8] Data for FAPI-04 and FAPI-46 is derived from human studies.[9]
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in the preclinical and clinical evaluation of this compound and quinoline-based FAP ligands.
Preclinical Evaluation of this compound
-
Cell Lines and Animal Models: Human embryonic kidney (HEK) cells engineered to express mouse FAP (HEK-mFAP) were used for in vitro and in vivo studies.[1][3] Tumor xenografts were established in mice.[1][3]
-
Radiolabeling: this compound was chelated with Gallium-68 (68Ga) for PET imaging and Lutetium-177 (177Lu) for therapeutic studies.[1]
-
Biodistribution Studies: Following intravenous injection of the radiolabeled compound, mice were euthanized at various time points. Organs of interest were collected, weighed, and the radioactivity was measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[1][10]
-
PET/SPECT Imaging: Mice bearing tumors were anesthetized and imaged using a small-animal PET or SPECT scanner at specified times after injection of the radiolabeled ligand.[1][10]
Preclinical Evaluation of Quinoline-Based FAP Ligands (FAPI-04, FAPI-46)
-
Cell Lines and Animal Models: Human fibrosarcoma cells (HT-1080) expressing FAP were utilized for in vitro binding assays and to establish tumor xenografts in mice.[5][11]
-
Radiolabeling: FAPI ligands were labeled with 68Ga for PET imaging.[5]
-
In Vitro Binding Assays: Radioligand binding assays were performed on FAP-expressing cells to determine the binding affinity (IC50 values) of the compounds.[5][11]
-
Biodistribution and PET Imaging: Similar to the this compound studies, tumor-bearing mice were injected with 68Ga-labeled FAPI and subjected to biodistribution analysis and small-animal PET imaging to assess tumor uptake and clearance from normal organs.[5][12]
Clinical Trial Protocol for this compound (FRONTIER Study)
The FRONTIER trial (NCT05432193) is a Phase 1, open-label study evaluating the safety, tolerability, and dosimetry of 177Lu-PNT6555 in patients with select solid tumors that overexpress FAP.[7][13][14]
-
Patient Selection: Patients with FAP-avid tumors, as determined by a screening 68Ga-PNT6555 PET/CT scan, are eligible.[7][15]
-
Dosing Regimen: Participants receive [177Lu]-PNT6555 once every 6 weeks for up to 6 cycles. The starting dose is 4 GBq, with potential for dose escalation.[7][15]
-
Imaging Protocol: 68Ga-PNT6555 PET/CT imaging is performed approximately 90 minutes after injection for patient selection and dosimetry calculations.[7][14]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: FAP-Targeted Radioligand Therapy Signaling Pathway.
Caption: Preclinical Evaluation Workflow.
Caption: FRONTIER Clinical Trial Workflow.
Discussion and Future Directions
Preclinical data suggests that this compound exhibits prolonged tumor retention compared to earlier quinoline-based FAP ligands, a characteristic that could translate to improved therapeutic efficacy.[1][2][3] The boronic acid-based structure of this compound may contribute to this enhanced retention.[2] The ongoing FRONTIER clinical trial will provide crucial data on the safety, dosimetry, and preliminary efficacy of 177Lu-PNT6555 in a clinical setting.[13][14][16]
Quinoline-based FAPIs, such as FAPI-04 and FAPI-46, have paved the way for FAP-targeted imaging and have shown promise in early therapeutic studies.[17][18][19] Further research and head-to-head clinical trials will be essential to definitively determine the superior FAP-targeting radiopharmaceutical for various cancer indications. The development of these novel agents holds significant promise for advancing precision oncology and improving outcomes for cancer patients.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Development of this compound, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Fibroblast Activation Protein–Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. 68Ga-FAPI PET/CT: Biodistribution and Preliminary Dosimetry Estimate of 2 DOTA-Containing FAP-Targeting Agents in Patients with Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. POINT Biopharma Unveils FRONTIER: A Pan-Cancer FAP-α [globenewswire.com]
- 15. ascopubs.org [ascopubs.org]
- 16. biospace.com [biospace.com]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. | BioWorld [bioworld.com]
Efficacy of 161Tb-PNT6555: A Comparative Guide to a Novel Radiopharmaceutical
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel radiopharmaceutical, 161Tb-PNT6555, with alternative therapies. It is designed to offer an objective overview of its performance, supported by preclinical and clinical data, to aid in research and development decisions.
Executive Summary
161Tb-PNT6555 is an investigational radiopharmaceutical that targets Fibroblast Activation Protein (FAP), a protein highly expressed in the tumor microenvironment of numerous cancers.[1][2] Preclinical studies have demonstrated its potential as a potent anti-cancer agent. This guide will compare its efficacy with its FAP-targeting counterparts, 177Lu-PNT6555 and 225Ac-PNT6555, as well as with established PSMA-targeting radiopharmaceuticals, 177Lu-PSMA-617 and 225Ac-PSMA-617, which are used in the treatment of prostate cancer.
Comparative Efficacy Data
The following tables summarize the available quantitative data from preclinical and clinical studies to facilitate a clear comparison of the efficacy of 161Tb-PNT6555 and its alternatives.
Table 1: Preclinical Efficacy of FAP-Targeting Radiopharmaceuticals
| Radiopharmaceutical | Tumor Model | Key Efficacy Endpoints | Results | Citations |
| 161Tb-PNT6555 | HEK-mFAP tumor-bearing mice | Median Survival | 95.5 days (15 MBq dose) vs. 35 days (control) | [1] |
| Long-term Survival | 100% survival at study endpoint (~100 days) with 30 and 60 MBq doses | [1][2] | ||
| Tumor Growth Delay | Significant, dose-dependent delay at all dose levels | [2] | ||
| 177Lu-PNT6555 | HEK-mFAP tumor-bearing mice | Tumor Growth Delay | Greatest tumor growth delay compared to 177Lu-PNT6952 and 177Lu-PNT6522 | [3] |
| Animal Survival | Highest animal survival compared to other 177Lu-DOTA-FAPIs | [3] | ||
| 225Ac-PNT6555 | HEK-mFAP tumor-bearing mice | Animal Survival | 80% survival at optimal doses | [2][3] |
| Tumor Growth Delay | Delayed tumor growth for 65 days at a 50 kBq dose | [4] |
Table 2: Clinical Efficacy of PSMA-Targeting Radiopharmaceuticals in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Radiopharmaceutical | Key Efficacy Endpoints | Results | Citations |
| 177Lu-PSMA-617 | Overall Survival (OS) | Median OS: 13.7 - 15.3 months | [5] |
| ≥50% PSA Decline | 40% - 46% of patients | [5] | |
| Radiographic Progression-Free Survival (rPFS) | Median rPFS: 8.7 months | ||
| 225Ac-PSMA-617 | Overall Survival (OS) | Median OS: 18 months | [6] |
| Progression-Free Survival (PFS) | Median PFS: 8 months | [6] | |
| ≥50% PSA Decline | 62.1% - >50% in 9/10 patients | [6] | |
| Disease Control Rate (Molecular Response) | 61.1% | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical and clinical evaluation of these radiopharmaceuticals.
Preclinical Studies (161Tb-PNT6555)
-
Tumor Model: Studies utilized mice xenografted with human embryonic kidney (HEK) cells engineered to express mouse FAP (HEK-mFAP).[2][7][8] The animal care and use committee at the respective institution approved the protocol.[7][8]
-
Radiolabeling: PNT6555 was labeled with 161Tb, 177Lu, or 225Ac. The radioligands were prepared by heating the precursor with the respective radionuclide.[8]
-
Biodistribution Studies: Tumor-bearing mice were injected intravenously with the radioligand. At designated time points, blood and various tissues were collected, weighed, and the radioactivity was measured to determine the percentage of injected dose per gram (%ID/g).[8]
-
Imaging Studies: Small-animal Positron Emission Tomography/Computed Tomography (PET/CT) was performed for 68Ga-labeled compounds, and Single Photon Emission Computed Tomography (SPECT) imaging was used for 177Lu-labeled compounds to visualize tumor uptake and biodistribution.[8]
-
Efficacy Studies: Mice with established HEK-mFAP tumors were administered a single intravenous injection of the radiopharmaceutical at varying doses (e.g., 15, 30, and 60 MBq for 161Tb-PNT6555).[1][2] Tumor dimensions and body weights were measured weekly. The primary endpoints were tumor growth delay and overall survival.[2][8]
Clinical Trials (PSMA-Targeting Radiopharmaceuticals)
-
Patient Population: Patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on prior therapies.[5][6] Eligibility often required a positive PSMA PET/CT scan.[5]
-
Treatment Regimen:
-
Efficacy Assessment:
-
Safety Assessment: Monitored through regular physical examinations, vital signs, and laboratory tests (hematologic, kidney, and liver function). Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[6]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathways targeted by these radiopharmaceuticals and a typical experimental workflow.
Discussion and Future Directions
The preclinical data for 161Tb-PNT6555 are promising, demonstrating significant anti-tumor efficacy and a dose-dependent survival benefit in a FAP-expressing tumor model.[1][2] Its performance appears comparable, and in some instances superior, to other this compound radioconjugates in these early studies.[2][3] The use of Terbium-161 is of particular interest due to its decay properties, which include the emission of both beta particles and a substantial number of conversion and Auger electrons, potentially offering a therapeutic advantage over isotopes like Lutetium-177.
In comparison to the clinically established PSMA-targeted therapies, 161Tb-PNT6555 targets a different, and potentially broader, range of cancers due to the widespread expression of FAP in the stroma of many epithelial tumors.[1] While direct clinical comparisons are not yet possible, the preclinical efficacy of 161Tb-PNT6555 suggests it could be a valuable therapeutic option for a variety of solid tumors.
Future research should focus on the clinical translation of 161Tb-PNT6555. A first-in-human study, similar to the "FRONTIER" trial for 177Lu-PNT6555, would be a critical next step to evaluate its safety, dosimetry, and preliminary efficacy in patients with FAP-positive cancers.[9] Further preclinical studies could also explore combination therapies, for instance with immunotherapy, to potentially enhance its anti-tumor effects.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Preclinical Development of this compound, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
A Preclinical Cross-Study Comparison of FAP-Targeted Radiotheranostics: PNT6555 vs. FAP-2286
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of most epithelial cancers, has emerged as a compelling target for cancer therapy.[1][2][3][4] Its limited expression in healthy adult tissues makes it an ideal candidate for targeted radionuclide therapies, which aim to deliver cytotoxic radiation directly to the tumor while minimizing off-target toxicity.[1][2][5] This guide provides a detailed, objective comparison of the preclinical data for two leading FAP-targeted radiotheranostic agents in development: PNT6555 and FAP-2286.
This compound , being developed by POINT Biopharma, is a small molecule radioligand based on a D-ala-boroPro scaffold, recognized as a potent and selective FAP inhibitor.[1][6] FAP-2286 , developed by Clovis Oncology, is a cyclic peptide linked to a DOTA chelator for radionuclide attachment.[7][8] Both agents can be labeled with diagnostic isotopes (like Gallium-68) for PET imaging or therapeutic isotopes (like Lutetium-177) for radioligand therapy.[2][7]
FAP Signaling and Therapeutic Rationale
Fibroblast Activation Protein is a transmembrane glycoprotein (B1211001) that plays a crucial role in remodeling the extracellular matrix (ECM) within the tumor microenvironment.[4][9] Its enzymatic activity contributes to tumor growth, invasion, stromagenesis, and vascularization.[4] FAP can influence key cancer-related signaling pathways, such as the PTEN/PI3K/Akt and Ras-ERK pathways, and can form complexes with other cell-surface proteins to enhance tumor cell invasion.[10][11] By targeting FAP, agents like this compound and FAP-2286 deliver radiation to the supportive stromal infrastructure of the tumor, a novel approach to disrupting cancer progression.[2]
Comparative Preclinical Data
The following tables summarize the key quantitative preclinical data for this compound and FAP-2286 based on publicly available information.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | This compound | FAP-2286 | Reference |
| Target Binding (Human FAP) | IC50: 1.8 nM | KD: 1.1 nM; IC50: 3.2 nM | [12][13] |
| Target Binding (Mouse FAP) | IC50: Not specified | KD: 4.7 nM | [7] |
| Selectivity | >26,000-fold vs. DPP4 | Minimal activity vs. DPP4 & PREP (IC50 >1 µM) | [1][14] |
| Structure | D-ala-boroPro Small Molecule | Cyclic Peptide | [1][7] |
Table 2: In Vivo Antitumor Efficacy
| Study Parameter | This compound | FAP-2286 | Reference |
| Radiolabel | 177Lu, 225Ac, 161Tb | 177Lu | [1][6][7] |
| Tumor Model(s) | HEK-mFAP Xenograft, CT26-mFAP Syngeneic | HEK-FAP Xenograft, Sarcoma PDX | [7][15][16] |
| Key Efficacy Results | 177Lu-PNT6555: Dose-responsive tumor growth delay. 100% survival at 60 MBq dose (80 days post-injection). | 177Lu-FAP-2286: Significant antitumor activity and tumor growth suppression. | [1][7][14] |
| 225Ac-PNT6555: 67% tumor-free survival at 50 kBq dose (70 days post-injection). | [1] | ||
| 161Tb-PNT6555: 100% survival at 30 and 60 MBq doses. | [17] |
Table 3: Biodistribution and Pharmacokinetics
| Parameter | This compound | FAP-2286 | Reference |
| Tumor Uptake | High and prolonged retention (>10 %ID/g up to 168h post-injection). | Rapid and persistent uptake (15.8 %ID/g at 24h for 177Lu label). | [6][13] |
| Tumor Retention | Superior tumor retention and normal tissue clearance. | Longer tumor retention compared to FAPI-46. | [1] |
| Clearance | Rapid renal clearance. | Primarily renal clearance. | [18] |
| Normal Tissue Accumulation | Low accumulation in non-target organs. | Minimal uptake in normal tissues. | [1] |
Experimental Methodologies and Workflows
The preclinical evaluation of these FAP-targeted agents follows a standardized workflow, from initial in vitro characterization to in vivo efficacy studies.
Key Experimental Protocols
-
FAP Binding and Inhibition Assays: The inhibitory potency (IC50) of the compounds against recombinant human and mouse FAP is typically determined using enzymatic assays.[13][15] Binding affinity (KD) for FAP-2286 was assessed using Surface Plasmon Resonance (SPR).[7] Selectivity is evaluated by testing inhibitory activity against closely related proteases like Dipeptidyl Peptidase 4 (DPP4) and Prolyl Endopeptidase (PREP).[14][15]
-
Cellular Uptake and Internalization: FAP-expressing cells (e.g., HEK293-FAP transfectants) are incubated with the radiolabeled compounds.[15] Cell-associated radioactivity is measured over time to determine uptake and internalization kinetics. For FAP-2286, internalization was also visualized using fluorescently labeled derivatives.[13]
-
In Vivo Tumor Models: Studies for both agents utilized xenograft models where human tumor cells engineered to express FAP (e.g., HEK-mFAP, HEK-FAP) are implanted into immunodeficient mice.[7][15] FAP-2286 was also tested in a patient-derived xenograft (PDX) model.[7]
-
Biodistribution Studies: Mice bearing FAP-positive tumors are injected with the radiolabeled agent (e.g., 68Ga for imaging, 177Lu for therapy).[7][15] At various time points, animals are imaged using PET or SPECT/CT, and/or tissues are harvested to quantify the percentage of injected dose per gram (%ID/g) in tumors and major organs.[15]
-
Therapeutic Efficacy Studies: Tumor-bearing mice are treated with single or multiple doses of the therapeutic agent (e.g., 177Lu-PNT6555 or 177Lu-FAP-2286).[1][14] Antitumor activity is assessed by measuring tumor volume over time. Animal survival and body weight (as a measure of toxicity) are also monitored.[6][14]
Summary and Conclusion
Both this compound and FAP-2286 demonstrate compelling preclinical characteristics for a FAP-targeted radiotheranostic.
-
Potency and Selectivity: Both agents show high-nanomolar affinity and potent inhibition of FAP, with excellent selectivity against related enzymes, which is crucial for minimizing off-target effects.[1][12][13][14]
-
Tumor Targeting: Preclinical imaging and biodistribution studies confirm that both molecules achieve rapid, high, and persistent accumulation in FAP-positive tumors while clearing quickly from normal tissues, primarily via the kidneys. This compound has shown particularly prolonged tumor retention out to 168 hours.[6]
-
Therapeutic Efficacy: In mouse models, both 177Lu-PNT6555 and 177Lu-FAP-2286 exhibited significant, dose-dependent antitumor activity.[1][14] this compound has also been effectively labeled with alpha- (225Ac) and beta/Auger electron-emitting (161Tb) isotopes, demonstrating its versatility and producing high rates of tumor-free survival in preclinical models.[1][6]
References
- 1. | BioWorld [bioworld.com]
- 2. openmedscience.com [openmedscience.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. JCI - Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice [jci.org]
- 5. urotoday.com [urotoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. mdpi.com [mdpi.com]
- 10. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. POINT Biopharma Releases New Preclinical Data Supporting the Combination of 177Lu-PNT6555 with Immunotherapy - BioSpace [biospace.com]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Preclinical Development of this compound, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. FAPi Radioligand Therapy for Solid Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
PNT6555 Demonstrates Significant Survival Benefit in Preclinical Models
A comprehensive analysis of preclinical studies reveals the potent anti-tumor efficacy of PNT6555, a Fibroblast Activation Protein (FAP)-targeting radiotheranostic agent. In animal models of FAP-positive cancers, treatment with various radio-conjugates of this compound resulted in a marked increase in overall survival compared to control cohorts. These findings underscore the potential of this compound as a promising therapeutic strategy for a broad range of solid tumors.
This compound is a boronic acid-based compound that can be linked to a DOTA chelator, allowing it to be labeled with diagnostic or therapeutic radioisotopes.[1] This "theranostic" approach enables both imaging of FAP-expressing tumors and targeted delivery of radiation to cancer cells.[2] Preclinical therapeutic studies have primarily utilized Lutetium-177 (¹⁷⁷Lu), Actinium-225 (²²⁵Ac), and Terbium-161 (¹⁶¹Tb) labeled this compound.[3][4]
Superior Survival Outcomes with this compound Treatment
Across multiple studies, this compound-based radioligand therapy has shown a significant dose-dependent anti-tumor response and a corresponding increase in animal survival.[1] In a key study using mice with HEK-mFAP (human embryonic kidney cells expressing mouse FAP) xenograft tumors, ¹⁷⁷Lu-PNT6555 produced the greatest tumor growth delay and survival benefit among three evaluated ¹⁷⁷Lu-DOTA-FAP inhibitors.[3][5]
Further investigations with alpha- and beta-emitting isotopes have confirmed these robust therapeutic effects. Both ²²⁵Ac-PNT6555 and ¹⁶¹Tb-PNT6555 were highly efficacious, achieving 80% and 100% survival at optimal doses, respectively.[3][4] These compelling preclinical results have paved the way for clinical trials to evaluate the safety and efficacy of this compound in patients with FAP-positive solid tumors.[2][6]
Quantitative Survival Analysis: this compound Radio-conjugates vs. Control
| Treatment Cohort | Radioisotope | Dose | Median Survival (Days) | Survival Rate at Study End | Statistical Significance (vs. Control) |
| Control (Vehicle) | N/A | N/A | ~20-30 | 0% | N/A |
| ¹⁷⁷Lu-PNT6555 | Lutetium-177 | Dose-dependent | Significantly Increased | Not specified | P ≤ 0.001 |
| ²²⁵Ac-PNT6555 | Actinium-225 | 50 kBq | >100 | 80% | P ≤ 0.001 |
| ¹⁶¹Tb-PNT6555 | Terbium-161 | 60 MBq | >100 | 100% | P ≤ 0.001 |
Note: The data presented is a summary derived from published preclinical studies. Specific survival times and rates can vary based on the tumor model and experimental conditions.[3][4]
Experimental Protocols
The following is a generalized methodology for survival analysis in this compound-treated versus control animal cohorts, based on published preclinical studies.[7]
1. Animal Model and Tumor Implantation:
-
Animal Strain: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human tumor xenografts.
-
Cell Line: Human embryonic kidney (HEK) cells engineered to express mouse FAP (HEK-mFAP) are commonly used.
-
Implantation: A suspension of HEK-mFAP cells is injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a specified volume (e.g., 100-250 mm³) before treatment initiation.
2. Cohort Allocation and Treatment Administration:
-
Randomization: Animals are randomly assigned to control and treatment groups (typically n=6 per group).
-
Control Group: Receives a vehicle injection (the same solution used to deliver the drug, without the active compound).
-
Treatment Groups: Receive a single intravenous injection of the this compound radio-conjugate (e.g., ¹⁷⁷Lu-PNT6555, ²²⁵Ac-PNT6555, or ¹⁶¹Tb-PNT6555) at varying doses.
3. Monitoring and Endpoints:
-
Tumor Growth: Tumor dimensions are measured regularly (e.g., weekly) using calipers, and tumor volume is calculated.
-
Body Weight and Health: Animal body weight and overall health are monitored as indicators of treatment toxicity.
-
Survival Endpoint: The primary endpoint is overall survival. Mortality or euthanasia due to tumor burden or morbidity are recorded. Euthanasia criteria are pre-defined and may include excessive tumor size, weight loss, or other signs of distress.
4. Statistical Analysis:
-
Survival Curves: Kaplan-Meier survival curves are generated for each treatment and control group.
-
Statistical Tests: The log-rank (Mantel-Cox) test is commonly used to compare survival distributions between groups and determine statistical significance.
Visualizing the Path to Therapy
The following diagrams illustrate the mechanism of action of this compound and the typical workflow of a preclinical survival study.
Caption: Mechanism of this compound targeting FAP on cancer-associated fibroblasts.
Caption: Experimental workflow for preclinical survival analysis of this compound.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. openmedscience.com [openmedscience.com]
- 3. Preclinical Development of this compound, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Evaluating the Diagnostic Performance of 68Ga-PNT6555 PET/CT: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diagnostic performance of 68Ga-PNT6555 PET/CT with other established radiotracers, supported by available experimental data. As an emerging radiopharmaceutical, 68Ga-PNT6555 targets the Fibroblast Activation Protein (FAP), a promising biomarker for a variety of solid tumors. This guide will delve into its mechanism of action, present preclinical comparative data, and contrast its potential with leading alternatives in the field, primarily focusing on prostate cancer imaging where alternatives are well-established.
Mechanism of Action: Targeting the Tumor Microenvironment
68Ga-PNT6555 is a radiolabeled inhibitor of Fibroblast Activation Protein-α (FAP). FAP is a serine protease that is overexpressed in cancer-associated fibroblasts (CAFs) within the tumor microenvironment of more than 90% of epithelial carcinomas. Unlike many other diagnostic tracers that target cancer cells directly, 68Ga-PNT6555 targets the supportive stromal cells, offering a different diagnostic approach. This mechanism allows for the visualization of tumors where direct targeting of cancer cells might be less effective. The therapeutic counterpart, 177Lu-PNT6555, leverages the same targeting mechanism to deliver localized radiation therapy.
Below is a diagram illustrating the signaling pathway of 68Ga-PNT6555.
PNT6555 Combination Therapy vs. Monotherapy in Solid Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PNT6555 combination therapy versus monotherapy for the treatment of solid tumors, based on available preclinical data. This compound is a promising radiopharmaceutical that targets Fibroblast Activation Protein (FAP), a protein highly expressed in the tumor microenvironment of numerous cancers. By delivering a radioactive payload directly to the tumor stroma, this compound offers a targeted approach to cancer therapy. This guide summarizes key experimental findings, details the methodologies used in these studies, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Efficacy and Survival in Preclinical Models
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound as a monotherapy and in combination with an immune checkpoint inhibitor.
Table 1: this compound Monotherapy Efficacy in HEK-mFAP Xenograft Model
| Treatment Group | Dose | Median Survival (days) | Survival Rate at Study Endpoint |
| Vehicle Control | - | 35 | 0% |
| 161Tb-PNT6555 | 15 MBq | 95.5 | Not Reported |
| 161Tb-PNT6555 | 30 MBq | >100 (long-term survival) | 100% |
| 161Tb-PNT6555 | 60 MBq | >100 (long-term survival) | 100% |
| 225Ac-PNT6555 | Optimal Dose | Not Reported | 80% |
Data sourced from a preclinical study in a HEK-mFAP tumor model. The study endpoint was approximately 100 days.[1]
Table 2: Comparison of 177Lu-PNT6555 Monotherapy vs. Combination Therapy with Anti-PD-1 in a CT26-mFAP Syngeneic Model
| Treatment Group | Outcome |
| 177Lu-PNT6555 Monotherapy | Significant survival benefit compared to control. |
| Anti-PD-1 Monotherapy | - |
| 177Lu-PNT6555 + Anti-PD-1 Combination | Significant survival benefit compared to either monotherapy (p < 0.01 vs. 177Lu-PNT6555; p < 0.001 vs. anti-PD-1). |
This study was conducted in an immune-competent mouse model resistant to anti-PD-1 therapy, highlighting the synergistic effect of the combination.[1]
Mechanism of Action and Signaling Pathway
This compound targets FAP, a serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment. These FAP-positive CAFs play a crucial role in promoting tumor growth and creating an immunosuppressive environment. By delivering localized radiation, this compound disrupts the tumor stroma, leading to direct tumor cell killing and modulation of the immune system.
FAP expression on CAFs has been shown to activate STAT3 signaling, leading to the production of CCL2. This chemokine, in turn, recruits myeloid-derived suppressor cells (MDSCs) into the tumor, which inhibit the anti-tumor activity of T-cells. By ablating FAP-expressing CAFs, this compound can disrupt this immunosuppressive axis. Furthermore, radiation from this compound can induce immunogenic cell death, releasing tumor antigens and further stimulating an anti-tumor immune response, which can be potentiated by immune checkpoint inhibitors like anti-PD-1.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for PNT6555-Associated Radioactive Waste
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of waste contaminated with PNT6555, a fibroblast activation protein (FAP) inhibitor used in radiolabeling.[1] this compound is utilized with Gallium-68 for diagnostic imaging and Lutetium-177 for therapeutic applications, forming [Ga-68]-PNT6555 and [Lu-177]-PNT6555 respectively.[2][3] The disposal of materials containing these radiolabeled compounds necessitates adherence to strict radioactive waste management protocols.
Disclaimer: The following procedures are general guidelines based on the radioactive properties of Gallium-68 and Lutetium-177. All personnel must consult and adhere to their institution's specific Radiation Safety Manual, Standard Operating Procedures (SOPs), and federal and local regulations governing radioactive waste disposal.
Radionuclide Data for Disposal Planning
Proper disposal planning requires an understanding of the decay properties of the associated radionuclides. The half-lives of Gallium-68 and Lutetium-177 are key factors in determining the required duration for decay-in-storage.
| Radionuclide | Half-Life | Decay Product | Primary Emissions |
| Gallium-68 (Ga-68) | ~68 minutes[4][5] | Zinc-68 (Stable)[4][5] | Positron (β+) |
| Lutetium-177 (Lu-177) | ~6.65 days[6][7] | Hafnium-177 (Stable)[7][8] | Beta (β-), Gamma (γ)[7][9] |
Step-by-Step Disposal Procedures for this compound-Contaminated Waste
The primary method for managing laboratory waste contaminated with short-lived radionuclides like Gallium-68 and Lutetium-177 is "decay-in-storage." This involves storing the radioactive waste securely until it has decayed to background radiation levels, after which it can be disposed of as non-radioactive waste.
1. Waste Segregation:
-
Immediately after use, segregate waste contaminated with [Ga-68]-PNT6555 and [Lu-177]-PNT6555 from all other waste streams (regular, chemical, biohazardous).
-
Use dedicated, clearly labeled waste containers for each radionuclide. Do not mix waste containing Gallium-68 with waste containing Lutetium-177 due to their significantly different half-lives.
2. Waste Collection and Labeling:
-
Solid Waste: Collect solid waste (e.g., gloves, absorbent paper, vials) in designated radioactive waste bags within a shielded container.
-
Liquid Waste: Collect liquid waste in appropriately labeled, sealed, and shatter-resistant containers.
-
Labeling: Each waste container must be clearly labeled with:
-
The radioactive isotope ([Ga-68]-PNT6555 or [Lu-177]-PNT6555)
-
The initial date of waste generation
-
The estimated activity level
-
The name of the principal investigator or laboratory
-
3. Decay-in-Storage:
-
Transfer the labeled waste containers to a designated and secure radioactive waste storage area. This area must be approved by your institution's Radiation Safety Officer (RSO).
-
The standard practice is to allow the waste to decay for at least 10 half-lives.
-
For [Ga-68]-PNT6555: A decay period of approximately 12 hours (10 x 68 minutes) is required.
-
For [Lu-177]-PNT6555: A decay period of approximately 67 days (10 x 6.65 days) is required.
-
4. Final Disposal:
-
After the required decay period, the waste must be surveyed with a suitable radiation detection meter (e.g., a Geiger-Müller counter) to ensure that its radioactivity is indistinguishable from background levels.
-
If the survey confirms that the waste has decayed to background levels, deface or remove all radioactive material labels.
-
The waste can then be disposed of as non-radioactive waste, following institutional guidelines for chemical or biohazardous waste if applicable.
Experimental Workflow for Radioactive Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of laboratory waste contaminated with this compound-associated radionuclides.
Logical Relationship for Decay-in-Storage Time Calculation
The determination of the appropriate decay-in-storage time is a critical step in the disposal process. The following diagram illustrates the logical relationship for this calculation.
It is imperative for all personnel handling this compound and its radiolabeled counterparts to receive appropriate radiation safety training. Always wear personal protective equipment (PPE), including a lab coat, safety glasses, and disposable gloves, when handling these materials. For any questions or in case of a spill, contact your institution's Radiation Safety Officer immediately.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. docs.publicnow.com [docs.publicnow.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. radiacode.com [radiacode.com]
- 5. radiacode.com [radiacode.com]
- 6. radiacode.com [radiacode.com]
- 7. radiacode.com [radiacode.com]
- 8. mdpi.com [mdpi.com]
- 9. External radiation exposure, excretion, and effective half-life in 177Lu-PSMA-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for P-NT6555
For researchers, scientists, and drug development professionals working with PNT6555, particularly when radiolabeled, adherence to stringent safety and logistical protocols is paramount. This guide provides essential, immediate information for the safe handling, operation, and disposal of this compound and its common radiolabeled forms, [⁶⁸Ga]Ga-PNT6555 and [¹⁷⁷Lu]Lu-PNT6555.
Personal Protective Equipment (PPE)
The appropriate PPE is critical to minimize exposure to both the chemical and radiological hazards associated with this compound. The required level of PPE depends on the form of this compound being handled (solid compound vs. radiolabeled solution).
| PPE Category | Specification | Application |
| Lab Attire | Closed-toe shoes, long pants, and a fire-resistant lab coat. | Mandatory for all laboratory work with this compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), with double-gloving recommended when handling radiolabeled this compound. | Always wear when handling this compound in any form. Change gloves frequently, especially if contamination is suspected.[1] |
| Eye Protection | Safety glasses with side shields or safety goggles. | Required for all procedures involving this compound. |
| Face Protection | Face shield. | Recommended when there is a risk of splashes of radiolabeled solutions. |
| Radiation Shielding | Lead-lined apron and thyroid shield. | Essential when working with gamma-emitting isotopes like ⁶⁸Ga and ¹⁷⁷Lu.[1] |
| Dosimetry | Whole-body and ring dosimeters. | Required for personnel handling radioactive materials to monitor radiation exposure.[2] |
Shielding and Handling of Radiolabeled this compound
Due to the radioactive nature of [⁶⁸Ga]Ga-PNT6555 and [¹⁷⁷Lu]Lu-PNT6555, specific shielding and handling precautions must be implemented to adhere to the ALARA (As Low As Reasonably Achievable) principle for radiation exposure.
| Isotope | Half-Life | Primary Emissions | Shielding Requirements |
| Gallium-68 (⁶⁸Ga) | 68 minutes | Beta+, Gamma | 1.6 cm of lead will reduce the gamma dose rate by 90%. 7.2 mm of plastic will absorb all beta emissions. Bremsstrahlung radiation may be generated and require additional shielding.[2][3] |
| Lutetium-177 (¹⁷⁷Lu) | 6.7 days | Beta-, Gamma | 2.1 mm of lead for gamma radiation. 1.2 mm of plexiglass for beta radiation.[1] |
Handling Precautions for Radiolabeled this compound:
-
All work with radiolabeled this compound should be conducted in a designated radioactive materials laboratory.
-
Use a fume hood or biological safety cabinet for any procedures that may generate aerosols or volatile compounds.
-
Work surfaces should be covered with absorbent, plastic-backed paper to contain any spills.[4]
-
Use remote handling tools such as tongs or forceps to increase the distance from radioactive sources.[1]
-
Regularly monitor the work area and personnel for radioactive contamination using a Geiger-Müller survey meter.[1][2]
Experimental Workflow for Handling Radiolabeled this compound
The following diagram outlines the standard operational procedure for working with radiolabeled this compound, from receiving the material to the final disposal of waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
